GPR55 agonist 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16FN5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |
InChI Key |
YMMHFOXSAMBHAZ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: GPR55 Agonist 4 (Compound 28)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GPR55 agonist 4 (Compound 28), a novel, potent, and CNS-penetrant agonist of the G protein-coupled receptor 55 (GPR55). This document details its chemical structure, synthesis, pharmacological activity, and the signaling pathways it modulates, compiling key data and experimental methodologies for researchers in pharmacology and drug discovery.
Chemical Structure and Properties
This compound (Compound 28) is chemically defined as 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile . The structure of this compound is presented below.
Chemical Structure of this compound (Compound 28)
Quantitative Pharmacological Data
The pharmacological activity of this compound (Compound 28) has been characterized through various in vitro assays. The key quantitative data are summarized in the table below, highlighting its potency and efficacy at both human and rat GPR55 receptors.
| Assay Type | Target | Species | EC50 (nM) | Emax (%) |
| β-arrestin Recruitment | GPR55 | Human (hGPR55) | 131 | 100 |
| β-arrestin Recruitment | GPR55 | Rat (rGPR55) | 1.41 | 100 |
Table 1: In vitro activity of this compound (Compound 28) at human and rat GPR55 receptors as determined by a β-arrestin recruitment assay.[1]
Synthesis and Experimental Protocols
The synthesis of this compound (Compound 28) and the protocols for the key experiments are detailed below to enable replication and further investigation.
Synthesis of 3-(cyclopropyl(4-fluorophenyl)methyl)-6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (Compound 28)
The synthesis of Compound 28 is a multi-step process. A representative synthetic scheme is outlined below. For a detailed, step-by-step procedure, please refer to the supplementary information of the primary publication by Hewer et al. (2023) in the Journal of Medicinal Chemistry.[1]
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound (Compound 28).
Experimental Protocol: β-Arrestin Recruitment Assay
The potency and efficacy of this compound (Compound 28) were determined using a β-arrestin recruitment assay, a common method to quantify GPCR activation.
β-Arrestin Recruitment Assay Workflow
Caption: Workflow for the β-arrestin recruitment assay used to characterize Compound 28.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR55 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®) are cultured in standard growth medium.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well and incubated overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: this compound (Compound 28) is serially diluted in assay buffer to generate a concentration-response curve.
-
Compound Addition and Incubation: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.
-
Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.
-
Data Acquisition: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment to the activated GPR55 receptor.
-
Data Analysis: The data are normalized to a vehicle control and a maximum response control. EC50 and Emax values are calculated using a four-parameter logistic equation.
GPR55 Signaling Pathways
Activation of GPR55 by an agonist like Compound 28 initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gα13, leading to the activation of the RhoA signaling pathway. This pathway plays a crucial role in various cellular processes, including cytoskeleton rearrangement.
GPR55-Mediated RhoA Signaling Pathway
Caption: Simplified GPR55 signaling cascade initiated by agonist binding.
Upon binding of this compound (Compound 28) to the GPR55 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G protein Gα13. Activated Gα13 then stimulates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which subsequently phosphorylates downstream targets involved in the regulation of the actin cytoskeleton, leading to cellular responses such as changes in cell morphology and motility.[2][3]
This technical guide provides a foundational understanding of this compound (Compound 28) for researchers. For more in-depth information, it is recommended to consult the primary literature cited herein.
References
GPR55 Signaling Pathways Activated by Agonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core signaling pathways activated by the G protein-coupled receptor 55 (GPR55) upon stimulation by potent agonists, with a focus on the synthetic agonist known as "GPR55 agonist 4" (also referred to as Compound 28). While specific downstream signaling data for agonist 4 is emerging, this guide consolidates current knowledge of GPR55 signaling cascades, supported by data from other well-characterized synthetic and endogenous agonists.
Core GPR55 Signaling Cascades
GPR55 activation initiates a complex network of intracellular signaling events, primarily through the coupling to Gα13 and Gαq G-protein subunits.[1][2][3] These pathways ultimately influence a range of cellular processes, including proliferation, migration, and neurotransmitter release.[4][5]
Gα13-RhoA-ROCK Pathway
A primary signaling axis for GPR55 involves its coupling to the Gα13 subunit. This interaction leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton, leading to cellular morphological changes such as stress fiber formation.
Gαq-PLC-Calcium Mobilization Pathway
GPR55 has also been shown to couple to Gαq proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Downstream Effectors: ERK, NFAT, and CREB
The initial signals from Gα13 and Gαq activation converge on several downstream signaling molecules, including extracellular signal-regulated kinase (ERK), nuclear factor of activated T-cells (NFAT), and cAMP response element-binding protein (CREB). The activation of ERK is a common downstream event following GPR55 stimulation. Increased intracellular calcium can lead to the activation of transcription factors such as NFAT and CREB, which regulate gene expression related to various cellular functions.
Quantitative Data for GPR55 Agonists
The following table summarizes the potency of "this compound" and other key GPR55 agonists in various functional assays. Potency can vary depending on the cell type and the specific signaling readout being measured.
| Agonist | Assay | Species | EC50 (nM) | Reference |
| This compound (Compound 28) | β-arrestin recruitment | Human | 131 | MedchemExpress |
| This compound (Compound 28) | β-arrestin recruitment | Rat | 1.41 | MedchemExpress |
| ML184 | β-arrestin recruitment | Human | 263 | |
| ML185 | β-arrestin recruitment | Human | 658 | |
| ML186 | β-arrestin recruitment | Human | 305 | |
| Lysophosphatidylinositol (LPI) | [35S]GTPγS | Human | ~1000 | |
| LPI | ERK1/2 Phosphorylation | Human | 200 | |
| LPI | Intracellular Ca2+ | Human | ≥30 | |
| O-1602 | p-ERK activation | Human | 61 | |
| CP55,940 | p-ERK activation | Human | 4.2 | |
| AM251 | [35S]GTPγS | Human | 9600 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize GPR55 signaling are provided below.
[35S]GTPγS Binding Assay
This assay measures the initial step of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing GPR55.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP, the GPR55 agonist at various concentrations, and the prepared cell membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation, typically using a fluorescent calcium indicator.
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing GPR55 in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate the cells for approximately 1 hour at 37°C to allow for dye loading and de-esterification.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Inject the GPR55 agonist at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically every second for 100-200 seconds) at an excitation of ~490 nm and an emission of ~525 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.
-
Plot the fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2 using Western blotting.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture GPR55-expressing cells and serum-starve them for 4-12 hours.
-
Treat the cells with the GPR55 agonist at desired concentrations for a specific time (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the p-ERK1/2 bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the p-ERK1/2 bands using densitometry software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
This guide provides a foundational understanding of the signaling pathways activated by GPR55 agonists like agonist 4. Further research will continue to elucidate the specific nuances of these pathways and their therapeutic potential.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
GPR55 Agonist 4 and Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of GPR55 activation in mediating intracellular calcium mobilization, with a specific focus on the activity of GPR55 Agonist 4. This document details the underlying signaling pathways, presents quantitative data for agonist activity, and provides comprehensive experimental protocols for studying these phenomena.
Introduction to GPR55 and Calcium Signaling
Activation of GPR55 by an agonist initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[1] This elevation in cytosolic calcium is a critical event that can influence processes ranging from neurotransmitter release to cell proliferation. Understanding the pharmacology of GPR55 agonists and their impact on calcium signaling is therefore of paramount importance for drug discovery and development efforts targeting this receptor.
GPR55 Signaling Pathway Leading to Calcium Mobilization
Upon agonist binding, GPR55 undergoes a conformational change that facilitates its interaction with heterotrimeric G proteins. The primary signaling pathway leading to intracellular calcium mobilization involves the coupling of GPR55 to Gq and G12/13 proteins.
The activation of Gq proteins leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum, which are ligand-gated Ca²⁺ channels. This binding triggers the opening of the channels and the subsequent release of stored Ca²⁺ into the cytosol, leading to a rapid increase in intracellular calcium concentration.
GPR55 Signaling Cascade
Quantitative Analysis of GPR55 Agonist-Induced Calcium Mobilization
The potency and efficacy of GPR55 agonists in inducing intracellular calcium mobilization can be quantified using in vitro cell-based assays. Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human GPR55 are commonly used for these studies. The data presented below summarizes the activity of "this compound (Compound 28)" and other known GPR55 agonists.
| Agonist | Cell Line | EC50 (nM) | Assay Type | Reference |
| This compound (Compound 28) | hGPR55 expressing cells | 131 | Intracellular Calcium Mobilization | |
| AM251 | GPR55-HEK293 | 612 | Intracellular Calcium Mobilization | |
| 20:4 Lyso PI | GPR55-expressing HEK293 | 10 | Intracellular Calcium Mobilization | |
| ML-184 | GPR55 expressing cells | 250 | Intracellular Calcium Mobilization |
Experimental Protocols
A detailed methodology for a typical intracellular calcium mobilization assay is provided below. This protocol is adaptable for various GPR55 agonists and cell lines.
Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR55 (hGPR55-HEK293).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
Calcium Assay Using Fura-2 AM
This protocol utilizes the ratiometric fluorescent calcium indicator Fura-2 AM.
Reagents and Buffers:
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
Loading Buffer: Assay Buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
Procedure:
-
Cell Preparation: On the day of the assay, remove the culture medium from the 96-well plate and wash the cells once with Assay Buffer.
-
Dye Loading: Add 100 µL of Loading Buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for de-esterification of Fura-2 AM within the cells.
-
Washing: After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths.
-
Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the GPR55 agonist to the wells.
-
Immediately begin kinetic reading of fluorescence at 340 nm and 380 nm excitation for a defined period to capture the calcium transient.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. Plot the change in the 340/380 ratio against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay Workflow
Logical Relationship: Agonist, Receptor, and Response
The interaction between this compound, the GPR55 receptor, and the subsequent cellular response can be summarized in a logical flow. The binding of the agonist to the receptor is the initiating event that is transduced through a signaling cascade, culminating in the measurable output of intracellular calcium mobilization.
Agonist-Receptor-Response Logic
Conclusion
This compound effectively induces intracellular calcium mobilization through the activation of the GPR55 receptor and the subsequent Gq/PLC/IP3 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of GPR55 and its role in cellular signaling. Further characterization of GPR55 agonists will continue to illuminate the therapeutic potential of targeting this receptor in various disease states.
References
A Technical Guide to GPR55 Agonist-Mediated NF-κB Activation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "agonist 4" is not referenced in the available scientific literature. This guide focuses on the role of well-characterized G-protein coupled receptor 55 (GPR55) agonists, such as Lysophosphatidylinositol (LPI) and O-1602, in the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Executive Summary
G-protein coupled receptor 55 (GPR55) has emerged as a significant modulator of various physiological and pathophysiological processes, including inflammation. A key pathway implicated in its function is the activation of the master inflammatory transcription factor, NF-κB. Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), and synthetic agonists like O-1602, initiates a signaling cascade that leads to the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1][2][3] This guide provides a detailed overview of the signaling pathways, quantitative data on agonist activity, and comprehensive experimental protocols for studying the interplay between GPR55 and NF-κB.
GPR55 and the NF-κB Signaling Axis
GPR55 is a class A G-protein coupled receptor (GPCR) that shares little sequence homology with the classical cannabinoid receptors (CB1 and CB2) but is modulated by various cannabinoid ligands.[2][4] It is activated by the endogenous lysophospholipid LPI and several synthetic compounds. The NF-κB family of transcription factors are pivotal regulators of immune and inflammatory responses. In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.
Activation of GPR55 has been shown to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors like RhoA and phospholipase C. This signaling cascade can subsequently engage kinases that phosphorylate IκB, thereby linking GPR55 stimulation to NF-κB activation.
GPR55 to NF-κB Signaling Pathway
The activation of GPR55 initiates a complex signaling network culminating in NF-κB activation. The pathway generally proceeds through the activation of Gαq and Gα13, leading to RhoA-dependent signaling and calcium mobilization, which can influence downstream kinases responsible for IκB phosphorylation. Some evidence also suggests the involvement of the ERK MAP kinase pathway, which can also regulate NF-κB transcription.
Quantitative Data on GPR55 Agonist Activity
The potency and efficacy of GPR55 agonists can vary depending on the functional assay employed. Quantitative data from GTPγS binding assays, which measure the initial step of GPCR activation, and downstream functional assays like reporter gene activation, provide insight into the pharmacological profile of these compounds.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| O-1602 | GPR55-dependent GTPγS | HEK293T | EC₅₀ | ~2 nM | |
| O-1602 | GPR55 Receptor Binding | HEK293 | EC₅₀ | 13 nM | |
| L-α-lysophosphatidylinositol (LPI) | NF-κB Luciferase Reporter | GPR55-HEK293 | Potency | Potent activator | |
| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 | pEC₅₀ | 6.47 ± 0.45 | |
| Abnormal cannabidiol (Abn-CBD) | GPR55-dependent GTPγS | HEK293T | EC₅₀ | ~2 nM |
Experimental Protocols
Investigating the role of GPR55 agonists in NF-κB activation involves several key experimental techniques. Below are detailed protocols for common assays.
General Experimental Workflow
A typical investigation follows a logical progression from agonist stimulation to the measurement of a specific endpoint related to NF-κB activation.
Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Plate GPR55-expressing cells (e.g., GPR55-HEK293) in a 96-well plate at a density of ~5,000 cells/well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours post-transfection.
2. Agonist Stimulation:
-
Replace the culture medium with serum-free medium.
-
Add GPR55 agonist (e.g., LPI) at various concentrations. Include a vehicle control.
-
Incubate for 6 hours at 37°C.
3. Cell Lysis and Luminescence Measurement:
-
Aspirate the medium and wash cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to an opaque 96-well plate.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the data as fold change over the vehicle control or as a percentage of maximum activation induced by a saturating dose of a known agonist.
Protocol: Immunofluorescence for p65 Nuclear Translocation
This imaging-based method directly visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
1. Cell Preparation and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Starve cells in serum-free medium for 2-4 hours.
-
Treat cells with the GPR55 agonist or vehicle for a predetermined time (e.g., 30-60 minutes). A positive control like TNF-α should be included.
2. Fixation and Permeabilization:
-
Aspirate the medium and wash twice with cold PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Wash three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for the p65 signal in a statistically significant number of cells for each condition.
Protocol: Western Blot for IκBα Degradation
This assay measures the degradation of the IκBα protein, a key event immediately preceding NF-κB translocation.
1. Cell Treatment and Lysis:
-
Plate cells in a 6-well dish and grow to 80-90% confluency.
-
Treat cells with the agonist for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Place the plate on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
2. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Perform densitometric analysis to quantify the IκBα band intensity, normalizing to the loading control. A decrease in the IκBα signal indicates activation of the pathway.
Conclusion
The activation of GPR55 by agonists such as LPI and O-1602 serves as a significant trigger for the NF-κB signaling pathway. This connection underscores the role of GPR55 in inflammatory processes and highlights it as a potential therapeutic target for inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the nuanced pharmacology of GPR55 and its downstream consequences on NF-κB-mediated gene transcription.
References
- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Cannabinoid Receptor GPR55 in Human Gingival Fibroblasts and Anti-inflammatory Effects of Cannabidiol via GPR55 [jstage.jst.go.jp]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GPR55 Agonism on NFAT and CREB Signaling: A Technical Guide
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant area of research in cellular signaling, implicated in a variety of physiological and pathological processes. Its activation by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoid compounds, triggers a cascade of intracellular events that modulate gene expression and cellular function. This technical guide provides an in-depth examination of the effects of GPR55 agonism on two critical transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and the cAMP response element-binding protein (CREB).
While this guide aims to be a comprehensive resource, it is important to note that a search of the scientific literature did not yield specific information on a compound referred to as "GPR55 agonist 4." Therefore, this document will focus on the well-characterized effects of established GPR55 agonists, providing a foundational understanding of how activation of this receptor influences NFAT and CREB signaling pathways. The data, protocols, and pathways described herein are compiled from peer-reviewed studies and are intended for researchers, scientists, and drug development professionals.
GPR55 Signaling and its Influence on NFAT and CREB
GPR55 is known to couple to Gαq and Gα12/13 proteins.[1][2][3] Activation of these G proteins initiates distinct downstream signaling cascades that ultimately converge on the activation of transcription factors like NFAT and CREB.[2] The specific signaling pathway engaged can be influenced by the activating ligand, suggesting a potential for biased agonism.[4]
GPR55-Mediated NFAT Activation
The activation of NFAT by GPR55 agonists is predominantly linked to the Gα12/13-RhoA signaling axis and subsequent increases in intracellular calcium. Upon agonist binding, GPR55 activates RhoA, which in turn can stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This sustained or oscillatory increase in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus, where it can regulate the expression of target genes.
// Nodes Agonist [label="GPR55 Agonist\n(e.g., LPI, AM251)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galpha1213 [label="Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa2+ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calcineurin [label="Calcineurin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT_P [label="NFAT-P\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFAT [label="NFAT\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Agonist -> GPR55; GPR55 -> Galpha1213; Galpha1213 -> RhoA; RhoA -> PLC; PLC -> Ca_release; Ca_release -> Calcineurin; Calcineurin -> NFAT_P; NFAT_P -> NFAT [label="Dephosphorylation"]; NFAT -> Gene_Expression; } caption: GPR55-NFAT Signaling Pathway.
GPR55-Mediated CREB Activation
The activation of CREB through GPR55 signaling appears to be more complex, potentially involving multiple parallel pathways. Studies have shown that GPR55 agonists can induce the phosphorylation of CREB, a key step for its activation. This phosphorylation can be mediated by several kinases, including Ca2+/calmodulin-dependent protein kinase IV (CaMKIV), extracellular signal-regulated kinase 1/2 (Erk1/2), and protein kinase A (PKA). The activation of these kinases can be initiated by the increase in intracellular calcium and potentially other G protein-mediated signaling events. Once phosphorylated, CREB can bind to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.
// Nodes Agonist [label="GPR55 Agonist\n(e.g., O-1602)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR55 [label="GPR55", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq/Gα12/13", fillcolor="#34A853", fontcolor="#FFFFFF"]; Second_Messengers [label="Intracellular\nSignaling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Erk12 [label="Erk1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="pCREB\n(Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Agonist -> GPR55; GPR55 -> G_protein; G_protein -> Second_Messengers; Second_Messengers -> CaMKIV; Second_Messengers -> Erk12; Second_Messengers -> PKA; CaMKIV -> CREB; Erk12 -> CREB; PKA -> CREB; CREB -> pCREB [label="Phosphorylation"]; pCREB -> Gene_Expression; } caption: GPR55-CREB Signaling Pathway.
Quantitative Data on GPR55 Agonist Effects
The following tables summarize quantitative data from various studies on the effects of GPR55 agonists on NFAT and CREB signaling. These tables are intended to provide a comparative overview of the potency and efficacy of different agonists.
Table 1: GPR55 Agonist-Induced NFAT Activation
| Agonist | Cell Line | Assay Type | EC50 / Concentration | Fold Induction (vs. Control) | Reference |
| L-α-lysophosphatidylinositol (LPI) | GPR55-HEK293 | NFAT-luciferase reporter | ~1 µM | Not specified | |
| AM251 | GPR55-HEK293 | NFAT-luciferase reporter | ~1 µM | Similar to LPI | |
| O-1602 | THP-1 macrophages | qRT-PCR for NFATc2 mRNA | 24h treatment | Upregulated |
Table 2: GPR55 Agonist-Induced CREB Phosphorylation
| Agonist | Cell Line | Assay Type | Concentration | Fold Induction (vs. Control) | Reference |
| L-α-lysophosphatidylinositol (LPI) | GPR55-HEK293 | Western Blot (pCREB) | 0.3-1 µM (peak) | Marked increase | |
| AM251 | GPR55-HEK293 | Western Blot (pCREB) | Not specified | ~150-175% of LPI response | |
| SR141716A | GPR55-HEK293 | Western Blot (pCREB) | Not specified | ~150-175% of LPI response | |
| O-1602 | MIN6 cells | Western Blot (pCREB) | 10 µM | Significant increase | |
| Abn-CBD | MIN6 cells | Western Blot (pCREB) | 20 µM | Significant increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of GPR55 agonists on NFAT and CREB signaling.
NFAT Reporter Gene Assay
Objective: To quantify the activation of NFAT transcription factors following treatment with a GPR55 agonist.
Materials:
-
HEK293 cells stably expressing human GPR55 (GPR55-HEK293).
-
NFAT-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Lipofectamine 2000 or similar transfection reagent.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
GPR55 agonist of interest.
-
Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed GPR55-HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Agonist Treatment: Replace the medium with serum-free DMEM and treat the cells with various concentrations of the GPR55 agonist or vehicle control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NFAT activity by dividing the normalized luciferase activity of the agonist-treated samples by that of the vehicle-treated samples.
CREB Phosphorylation Western Blot
Objective: To detect and quantify the phosphorylation of CREB at Serine 133 in response to GPR55 agonist treatment.
Materials:
-
Cells expressing GPR55 (e.g., GPR55-HEK293, MIN6 cells).
-
GPR55 agonist of interest.
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the GPR55 agonist at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total CREB antibody for normalization.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal for each sample.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of a GPR55 agonist on a specific signaling pathway.
// Nodes A [label="Cell Culture\n(GPR55-expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transfection\n(if applicable, e.g., reporter assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="GPR55 Agonist\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cell Lysis or\nFixation", fillcolor="#F1F3F4", fontcolor="#202124"]; E1 [label="Reporter Gene\nAssay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="Western Blot", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="Calcium Imaging", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Acquisition\nand Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Conclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; A -> C [style=dashed]; C -> D; D -> E1; D -> E2; C -> E3 [label="Live Cell\nAnalysis"]; E1 -> F; E2 -> F; E3 -> F; F -> G; } caption: Generalized Experimental Workflow.
References
GPR55 agonist 4 and its relation to lysophosphatidylinositol (LPI)
An In-depth Technical Guide to GPR55 Agonist 4 and its Relation to Lysophosphatidylinositol (LPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in various physiological and pathological processes. Initially considered an orphan receptor, GPR55 is now recognized as a key player in the endocannabinoid system and beyond, with lysophosphatidylinositol (LPI) identified as its primary endogenous ligand.[1][2][3][4][5] The development of synthetic ligands, such as this compound, provides crucial tools for elucidating the receptor's complex signaling and physiological functions. This guide offers a detailed technical overview of GPR55, its relationship with LPI, and the pharmacological profile of the synthetic agonist, this compound. It includes quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and drug development efforts.
GPR55 and its Endogenous Ligand: Lysophosphatidylinositol (LPI)
GPR55 is a Class A G protein-coupled receptor that exhibits low sequence homology with the classical cannabinoid receptors, CB1 and CB2. It is widely expressed throughout the body, with notable concentrations in the brain (particularly the cerebellum, hippocampus, and striatum), adrenal glands, spleen, and gastrointestinal tract.
The de-orphanization of GPR55 led to the identification of L-α-lysophosphatidylinositol (LPI) as its most potent endogenous agonist. LPI is a lysophospholipid generated from phosphatidylinositol through the action of phospholipase A2. The LPI/GPR55 signaling axis is implicated in a multitude of biological processes, including neurotransmitter release, motor coordination, insulin secretion, and the regulation of cell proliferation and migration, making it a receptor of interest in cancer, metabolic disorders, and neurology.
Synthetic Ligand: this compound
This compound, also referred to as Compound 28, is a potent synthetic agonist developed for the GPR55 receptor. Such synthetic ligands are invaluable for probing the receptor's function due to their specificity and characterized potency, which can differ from endogenous lipids that may have broader activities. This compound has been shown to effectively stimulate GPR55-mediated signaling, such as the recruitment of β-arrestin.
Data Presentation: Quantitative Agonist Activity at GPR55
The following table summarizes the quantitative potency of this compound and various forms of the endogenous ligand, LPI, across different assays. This data highlights the comparative efficacy and the context-dependent nature of GPR55 activation.
| Ligand | Parameter | Species/Cell Line | Assay Type | Value (EC₅₀) | Reference(s) |
| This compound | EC₅₀ | Human (hGPR55) | β-arrestin Recruitment | 131 nM | |
| This compound | EC₅₀ | Rat (rGPR55) | β-arrestin Recruitment | 1.41 nM | |
| LPI (general) | pEC₅₀ | MDA-MB-231 cells | [³⁵S]GTPγS Binding | 6.47 (~340 nM) | |
| LPI (general) | pEC₅₀ | HEK-293 cells | Calcium Mobilization | 7.2 (~63 nM) | |
| 2-arachidonoyl-LPI | EC₅₀ | Not Specified | ERK Activation | 30 nM | |
| 1-stearoyl-LPI | EC₅₀ | Not Specified | ERK Activation | ~450 nM | |
| 20:4 Lyso PI | EC₅₀ | GPR55-expressing HEK293 | Cell Rounding | 10 nM |
GPR55 Signaling Pathways
Activation of GPR55 by agonists like LPI and this compound initiates a cascade of intracellular signaling events. Unlike typical cannabinoid receptors that primarily couple to Gαi/o, GPR55 predominantly signals through Gα12/13 proteins. This engagement leads to the activation of the small GTPase RhoA.
Downstream of RhoA, GPR55 activation stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and subsequent release of calcium (Ca²⁺) from intracellular stores. This rise in intracellular calcium, often observed as sustained oscillations, triggers the activation of various transcription factors, including the Nuclear Factor of Activated T-cells (NFAT) and cAMP response element-binding protein (CREB). Furthermore, GPR55 stimulation activates the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. Another key consequence of agonist binding is the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Experimental Protocols
Characterization of GPR55 agonists involves a suite of functional assays. Below are detailed methodologies for three key experiments.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR55 receptor, a critical step in receptor desensitization and signaling. Technologies like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) for detection.
Methodology:
-
Cell Culture: Genetically engineered cells co-expressing a GPR55-ProLink™ (PK) fusion protein and a β-arrestin-Enzyme Acceptor (EA) fusion protein are cultured in appropriate medium.
-
Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates and incubated overnight to allow for attachment.
-
Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the cells. A known agonist like LPI is used as a positive control.
-
Incubation: The plates are incubated for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which facilitates the complementation of the β-galactosidase enzyme fragments.
-
Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well.
-
Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation. It is a widely used method for screening GPCRs that couple to Gαq or, as in the case of GPR55, pathways that converge on calcium release.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing GPR55 are cultured to an appropriate confluency.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to form a monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Cells are washed with the salt solution to remove any extracellular dye.
-
Measurement: The assay plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken.
-
Ligand Addition: The instrument adds the test ligands at various concentrations to the wells.
-
Signal Monitoring: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium. Data is typically normalized to the baseline and expressed as a percentage of the maximal response to a control agonist.
[³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins by a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon agonist-induced receptor stimulation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing GPR55. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Setup: In an assay buffer containing GDP, MgCl₂, and NaCl, the cell membranes are incubated with varying concentrations of the test agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated, typically for 60-120 minutes at 30°C, to allow for the exchange of GDP for [³⁵S]GTPγS on activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter. Agonist stimulation results in a concentration-dependent increase in [³⁵S]GTPγS binding.
Conclusion
GPR55 represents a compelling pharmacological target, with its endogenous ligand LPI and synthetic tools like this compound paving the way for deeper investigation. The receptor's unique Gα12/13-RhoA signaling pathway, distinct from classical cannabinoid receptors, underlies its involvement in diverse physiological functions. The experimental protocols detailed herein—β-arrestin recruitment, calcium mobilization, and GTPγS binding—form the foundation for characterizing novel GPR55 ligands. A thorough understanding of these methodologies and the quantitative data they generate is essential for drug development professionals and researchers aiming to modulate GPR55 for therapeutic benefit in areas such as oncology, pain management, and metabolic disease.
References
- 1. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GPR55, a Lysophosphatidylinositol Receptor with Cannabinoid Sensi...: Ingenta Connect [ingentaconnect.com]
- 5. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous ligands of GPR55 versus GPR55 agonist 4
An In-depth Technical Guide to Endogenous and Synthetic Ligands of GPR55
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 55 (GPR55) is a unique, atypical cannabinoid receptor implicated in a multitude of physiological processes, including pain sensation, inflammation, and bone density regulation.[1][2] Its complex pharmacology, characterized by a diverse range of activating ligands and signaling pathways, makes it a compelling target for therapeutic intervention.[3][4] This document provides a detailed comparison between the established endogenous ligands of GPR55 and the synthetic agonist, GPR55 agonist 4. It outlines the signaling cascades, presents quantitative binding and functional data, and details the experimental protocols crucial for GPR55 research.
GPR55 Ligands: A Comparative Overview
The pharmacology of GPR55 is noted for its complexity and the assay-dependent nature of ligand activity.[1] While several endogenous lipids have been proposed as agonists, their classification is often debated. In contrast, synthetic agonists like this compound have been developed for more specific receptor investigation.
Endogenous Ligands
Lysophosphatidylinositol (LPI) is widely considered the most likely endogenous ligand for GPR55, with 2-arachidonoyl-LPI (2-LPI) demonstrating particularly high activity. Other endocannabinoids and related lipid molecules, such as 2-Arachidonoylglycerol (2-AG), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and Anandamide (AEA), have also been suggested as GPR55 agonists, though their effects are inconsistent across different experimental systems. This variability may be attributed to biased agonism, where different ligands stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways.
Synthetic Agonist: this compound
This compound (also known as Compound 28) is a synthetic compound identified as a potent GPR55 agonist. It demonstrates high potency in inducing β-arrestin recruitment to the human GPR55 receptor, serving as a valuable tool for studying this specific signaling axis.
Quantitative Ligand Activity at GPR55
The potency and efficacy of GPR55 ligands are highly dependent on the assay employed. The following tables summarize key quantitative data for prominent endogenous ligands and this compound.
Table 1: Potency of Endogenous GPR55 Ligands
| Ligand | Assay Type | Species/Cell Line | Potency (EC₅₀ / pEC₅₀) | Reference |
|---|---|---|---|---|
| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 cells | pEC₅₀: 6.47 | |
| L-α-lysophosphatidylinositol (LPI) | Ca²⁺ Mobilization | HEK293 cells | pEC₅₀: 7.2 | |
| 20:4 Lyso PI (2-arachidonoyl LPI) | Cell Rounding | GPR55-HEK293 cells | EC₅₀: 10 nM | |
| 2-Arachidonoylglycerol (2-AG) | GPR55 Activation | Recombinant | EC₅₀: 3 nM | |
| 2-Arachidonoylglycerol (2-AG) | CB₁ Activation | Recombinant | EC₅₀: 519 nM | |
| Palmitoylethanolamide (PEA) | GTPγS Binding | Recombinant | EC₅₀: 4 nM | |
| Anandamide (AEA) | GTPγS Binding | GPR55-HEK293 cells | EC₅₀: 18 nM |
| Oleoylethanolamide (OEA) | GTPγS Binding | Recombinant | EC₅₀: 440 nM | |
Table 2: Potency of this compound
| Ligand | Assay Type | Species | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| This compound | β-arrestin Recruitment | Human (hGPR55) | 131 nM |
| this compound | β-arrestin Recruitment | Rat (rGPR55) | 1.41 nM | |
GPR55 Signaling Pathways
Activation of GPR55 initiates a complex network of intracellular signaling events, distinct from classical cannabinoid receptors CB₁ and CB₂. The receptor primarily couples to G-proteins Gαq, Gα₁₂, and Gα₁₃.
-
Gα₁₂/₁₃ Pathway : This coupling leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), resulting in cytoskeletal rearrangements, such as stress fiber formation.
-
Gαq Pathway : GPR55 activation also engages Gαq, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a hallmark of GPR55 activation.
-
Downstream Effectors : The signaling cascade further propagates to activate mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can lead to the activation of several transcription factors, including nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB), thereby modulating gene expression.
Caption: GPR55 canonical signaling pathways.
Experimental Protocols & Workflows
Characterizing the interaction of ligands with GPR55 requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity (Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing GPR55 (e.g., CHO or HEK293 cells) are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.
-
Assay Setup: The assay is performed in 96-well plates. To each well, add cell membranes (e.g., 25 µg protein), a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: Plates are incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI).
-
Detection: The filters are washed with ice-cold buffer, dried, and the trapped radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are fitted using non-linear regression. The IC₅₀ value is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Methodology:
-
Cell Preparation: GPR55-expressing HEK293 cells are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for approximately 30-60 minutes at 37°C.
-
Agonist Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of the agonist at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time immediately after agonist addition.
-
Data Analysis: The peak fluorescence response is measured and plotted against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Caption: Workflow for a calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the ERK1/2 signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Methodology:
-
Cell Culture and Starvation: GPR55-expressing cells (e.g., U2OS or HEK293) are grown to sub-confluence and then serum-starved overnight to reduce basal ERK activation.
-
Ligand Treatment: Cells are treated with the GPR55 agonist for a specific time course (e.g., 5-30 minutes). For antagonist studies, cells are pre-incubated with the antagonist for ~30 minutes before agonist addition.
-
Cell Lysis: Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of activation.
Caption: Workflow for an ERK1/2 phosphorylation Western blot.
Conclusion
The distinction between endogenous and synthetic ligands for GPR55 is critical for advancing our understanding of this receptor. Endogenous ligands like LPI reveal the physiological context of GPR55 signaling, although their promiscuity and the assay-dependent nature of their activity present challenges. Synthetic agonists, such as this compound, offer higher specificity for particular signaling endpoints like β-arrestin recruitment, providing precise tools for dissecting the complex GPR55 signalosome. A comprehensive approach, utilizing a variety of ligands and functional assays as detailed in this guide, is essential for elucidating the therapeutic potential of targeting GPR55 in disease.
References
Exploring the effects of GPR55 agonist 4 in neuroscience research
An In-depth Technical Guide to the Effects of GPR55 Agonists in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: GPR55, An Enigmatic Receptor in Neuroscience
The G protein-coupled receptor 55 (GPR55) is a compelling target in neuroscience research, though it remains a receptor with an enigmatic classification. Initially identified as an orphan receptor, it has been proposed as a novel cannabinoid receptor due to its activation by various plant-derived, synthetic, and endogenous cannabinoids.[1] However, its low sequence homology to the classical cannabinoid receptors CB1 and CB2, coupled with a distinct signaling profile, complicates this classification.[2] GPR55 is widely expressed in the central nervous system (CNS), including key areas like the hippocampus, striatum, frontal cortex, and cerebellum, as well as on neural stem cells (NSCs) and microglia.[3][4][5]
Activation of GPR55 triggers a variety of downstream effects, implicating it in fundamental neural processes. These include the modulation of synaptic transmission, regulation of neurogenesis, control of neuroinflammation, and processing of pain signals. Its unique pharmacology and diverse physiological roles make GPR55 and its agonists promising subjects of investigation for novel therapeutic strategies targeting a range of neurological and psychiatric disorders. This guide provides a technical overview of the signaling mechanisms, physiological effects, and experimental investigation of GPR55 agonists in neuroscience.
GPR55 Signaling Pathways
Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, GPR55 activation initiates distinct excitatory signaling cascades. Upon agonist binding, GPR55 predominantly couples to Gαq, Gα12, and Gα13 proteins. This engagement leads to the activation of downstream effectors including phospholipase C (PLC) and the small GTPase RhoA.
Activation of the Gαq/PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores. The Gα12/13-RhoA pathway is also crucial, contributing to Ca2+ signaling and cytoskeletal rearrangements. These signaling events can further influence the activation of transcription factors like NFAT (nuclear factor of activated T-cells) and MAP kinases such as ERK1/2, ultimately modulating gene expression related to cell proliferation, differentiation, and immune responses.
References
- 1. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
GPR55 Agonists as Tools for Studying Inflammatory Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of G-protein coupled receptor 55 (GPR55) agonists as chemical probes to investigate inflammatory pain. It covers the complex signaling pathways, presents quantitative data from key studies, details experimental protocols, and offers a logical workflow for future research.
A Note on Nomenclature: The term "GPR55 agonist 4" does not refer to a standardized compound in scientific literature. This guide will, therefore, focus on well-characterized, representative GPR55 agonists such as O-1602, L-α-lysophosphatidylinositol (LPI), and CID16020046 to illustrate the principles and methodologies. It is crucial to note that the pharmacology of GPR55 is complex, with some compounds exhibiting conflicting activities across different studies.
Introduction: GPR55 - A Controversial Target in Pain and Inflammation
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a variety of conditions, including inflammatory and neuropathic pain.[1] Its pharmacology is distinct from the classical cannabinoid receptors (CB1 and CB2), though it can be modulated by certain cannabinoid ligands.[2] The role of GPR55 in nociception is a subject of ongoing debate, with evidence suggesting both pro- and anti-nociceptive functions.[3][4] This complexity makes selective agonists invaluable tools for dissecting the receptor's precise role in the pathophysiology of inflammatory pain.
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular events distinct from CB1/CB2 receptors. The primary signaling pathway involves the coupling to Gαq and Gα12/13 proteins.[5] This leads to the activation of RhoA kinase and phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of GPR55 activation. Downstream of these events, GPR55 activation can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a key protein in pain signaling.
Data Presentation: The Dichotomy of GPR55 Agonist Effects
The literature presents conflicting evidence regarding the effect of GPR55 agonists on inflammatory and neuropathic pain. This highlights the necessity of using well-characterized tools and robust experimental models.
Table 1: Effects of GPR55 Agonists in Neuropathic Pain Models
| Compound | Model | Species | Dose/Route | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| CID16020046 | Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Paw Withdrawal Threshold (PWT) | Increased (Analgesic Effect) | ,, |
| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Paw Withdrawal Latency (PWL) | Increased (Analgesic Effect) | ,, | |
| Chronic Constriction Injury (CCI) | Rat | 20 mg/kg / i.p. | Spinal Inflammatory Cytokines | Decreased (Anti-inflammatory) | , |
| O-1602 | Spinal Nerve Ligation (L5/L6) | Rat | 30-300 µg / i.t. | Reversal of Antagonist Effect | Prevented anti-allodynic effect of CID16020046 (Pro-nociceptive) | |
Experimental Protocols
Detailed methodologies are critical for reproducing and interpreting findings in GPR55 research. Below are protocols for key in vivo and in vitro assays.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent, localized inflammation characterized by thermal hyperalgesia, mechanical allodynia, and edema.
Objective: To induce a state of chronic inflammatory pain in the rodent hind paw.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline (0.9%)
-
Microsyringe (e.g., 100 µL) with a 30-gauge needle
-
Rodents (rats or mice)
Procedure:
-
Animal Habituation: Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment.
-
Preparation of CFA: Vigorously vortex the CFA vial to create a uniform emulsion. For some protocols, CFA is diluted 1:1 with sterile saline.
-
Injection: Briefly restrain the animal. Inject 20-50 µL (for mice) or 100 µL (for rats) of the CFA emulsion subcutaneously into the plantar surface of the hind paw.
-
Post-Injection Monitoring: Return the animal to its home cage and monitor for signs of distress. The peak inflammatory response and pain hypersensitivity typically develop within 1-3 days and can last for several weeks.
-
Control Group: Inject a separate cohort of animals with an equal volume of sterile saline.
Behavioral Assay: Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of pain hypersensitivity.
Objective: To quantify mechanical sensitivity in the rodent hind paw.
Materials:
-
von Frey filaments (calibrated set of varying forces) or an electronic von Frey apparatus.
-
Testing chambers with a wire mesh floor that allows access to the paws.
Procedure:
-
Acclimatization: Place the animal in the testing chamber and allow it to acclimate for at least 30 minutes until exploratory behavior ceases.
-
Filament Application (Manual "Up-Down Method"):
-
Start with a mid-range filament (e.g., 2.0 g for rats).
-
Apply the filament perpendicularly to the plantar surface of the paw until it just begins to buckle. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of a lower force. If there is no response, the next is of a higher force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using the method described by Chaplan et al. (1994).
-
-
Measurement (Electronic von Frey):
-
Position the probe tip beneath the plantar surface of the paw.
-
Apply a gradually increasing force until the animal withdraws its paw.
-
The device automatically records the force (in grams) at which withdrawal occurred. This is the Paw Withdrawal Threshold (PWT).
-
-
Data Collection: Repeat the measurement several times on each paw with a few minutes interval between stimuli. Baseline measurements should be taken before CFA injection and at set time points after injection and drug administration.
In Vitro Assay: GPR55-Mediated Calcium Mobilization
This assay directly measures a key event in GPR55 signaling: the release of intracellular calcium upon agonist binding.
Objective: To determine if a test compound activates GPR55 by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
HEK293 cells stably or transiently expressing human GPR55 (hGPR55-HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.
-
Test agonists and reference compounds (e.g., LPI).
Procedure:
-
Cell Plating: Seed hGPR55-HEK293 cells onto black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence for a short period before adding the compound.
-
Compound Addition: Using the plate reader's integrated fluidics, add the GPR55 agonist at various concentrations to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. Agonist activation of GPR55 will trigger Ca2+ release, causing a rapid increase in fluorescence.
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
In Vitro Assay: ERK1/2 Phosphorylation (p-ERK)
This assay measures a downstream signaling event to confirm GPR55 activation and can be used to characterize agonist and antagonist activity.
Objective: To quantify the phosphorylation of ERK1/2 in response to GPR55 agonist stimulation.
Materials:
-
Cells expressing GPR55 (e.g., hGPR55-HEK293).
-
Test agonists and antagonists.
-
Lysis buffer.
-
p-ERK detection kit (e.g., ELISA, AlphaScreen, or In-Cell Western).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Stimulation (Agonist Mode):
-
Plate and culture cells as for the calcium assay.
-
Starve cells of serum for several hours to reduce basal p-ERK levels.
-
Add the GPR55 agonist at various concentrations and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
-
Cell Stimulation (Antagonist Mode):
-
Pre-incubate the serum-starved cells with the test antagonist for 1-2 hours.
-
Add a known GPR55 agonist (e.g., LPI) at its EC80 concentration and incubate for the predetermined time.
-
-
Cell Lysis: Remove the medium and add ice-cold lysis buffer to each well to stop the reaction and extract cellular proteins.
-
p-ERK Detection:
-
Transfer the cell lysates to the assay plate of the detection kit.
-
Follow the manufacturer's protocol for the addition of capture/detection antibodies and substrate.
-
-
Data Analysis: Read the plate to quantify the p-ERK signal. For agonist mode, plot the signal versus concentration to determine EC50. For antagonist mode, plot the inhibition of the agonist response versus antagonist concentration to determine the IC50.
Experimental and Logical Workflow
A systematic approach is essential when evaluating a novel GPR55 agonist as a potential modulator of inflammatory pain. The workflow should progress from in vitro validation to in vivo efficacy testing.
Conclusion and Future Directions
The study of GPR55 in inflammatory pain is a dynamic and challenging field. The conflicting data underscore the need for highly selective and well-characterized agonist and antagonist tool compounds. Researchers should be aware of potential off-target effects and the complex, context-dependent nature of GPR55 signaling. Future work employing a combination of the robust in vivo and in vitro protocols outlined in this guide will be essential to definitively elucidate the therapeutic potential of targeting GPR55 for the treatment of inflammatory pain.
References
- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of GPR55 alleviates neuropathic pain and chronic inflammation | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 Agonists: A Technical Guide to Commercial Availability, Purity, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available GPR55 agonists, their reported purity, and detailed methodologies for their application in key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of GPR55 signaling and the development of novel therapeutics targeting this receptor.
Commercial Availability and Purity of GPR55 Agonists
The selection of a high-purity agonist is critical for obtaining reliable and reproducible experimental results. The following table summarizes commercially available GPR55 agonists from various suppliers, along with their reported purity levels. It is important to note that purity may vary between batches, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.
| Compound Name | Supplier(s) | Reported Purity (%) |
| GPR55 agonist 3 | MedchemExpress | 99.17%[1] |
| GPR55 agonist 4 | MedchemExpress | 98.36%[2] |
| O-1602 | MedchemExpress | 99.68%[3] |
| Anandamide | MedchemExpress | ≥99.0%[3] |
| ML 184 | Tocris Bioscience, R&D Systems | Not specified |
| AM 251 | Tocris Bioscience | Not specified |
| Oleoylethanolamide | Tocris Bioscience | Not specified |
| Palmitoylethanolamide | Tocris Bioscience, R&D Systems | Not specified |
| Abn-CBD | R&D Systems | ≥97%[4] |
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα12/13 proteins. This engagement leads to the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK). The GPR55-mediated signaling also involves the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium concentration ([Ca2+]i). This elevation in intracellular calcium, along with other signaling intermediates, triggers the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). Ultimately, these signaling cascades converge on the activation of various transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).
Experimental Protocols
β-Arrestin Recruitment Assay
The recruitment of β-arrestin to an activated GPCR is a key event in signal transduction and receptor regulation. The PathHunter® β-arrestin assay is a commercially available platform that can be used to quantify this interaction.
Methodology:
-
Cell Culture: Utilize a cell line stably co-expressing a ProLink (PK)-tagged GPR55 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Agonist Preparation: Prepare a dilution series of the GPR55 agonist in an appropriate assay buffer.
-
Cell Stimulation: Add the agonist dilutions to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.
Intracellular Calcium Mobilization Assay
GPR55 activation leads to an increase in intracellular calcium, a response that can be measured using fluorescent calcium indicators.
Methodology:
-
Cell Culture: Plate cells expressing GPR55 (either endogenously or through transfection) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Agonist Addition: Use an automated liquid handling system or a fluorescence plate reader with injection capabilities to add the GPR55 agonist to the cells.
-
Fluorescence Monitoring: Immediately after agonist addition, monitor the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The response is often quantified as the peak fluorescence intensity or the area under the curve.
ERK1/2 Phosphorylation Assay
The phosphorylation of ERK1/2 is a downstream consequence of GPR55 activation and can be quantified using various immunoassay techniques.
Methodology:
-
Cell Culture and Starvation: Plate GPR55-expressing cells and, if necessary, serum-starve them for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with the GPR55 agonist for a specific time, typically between 5 and 30 minutes, at 37°C.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection: Quantify the amount of phosphorylated ERK1/2 using a suitable method, such as:
-
Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phosphorylated and total ERK1/2.
-
ELISA or TR-FRET-based assays: Use a plate-based immunoassay with antibodies specific for phosphorylated and total ERK1/2 for a more high-throughput analysis.
-
-
Data Normalization: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to account for variations in cell number.
Experimental Workflow
The following diagram illustrates a typical workflow for a GPR55 functional assay, from cell preparation to data analysis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR55 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of putative GPR55 agonists. The G protein-coupled receptor 55 (GPR55) is a promising therapeutic target implicated in various physiological processes, including pain, inflammation, and cancer. Accurate and robust in vitro characterization of GPR55 agonists is crucial for the development of novel therapeutics targeting this receptor.
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling cascades. Primarily coupled to Gαq, Gα12, and Gα13 proteins, agonist binding to GPR55 can trigger multiple downstream effector pathways.[1][2][3] The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binding to its receptor on the endoplasmic reticulum causes the release of intracellular calcium.[1] Concurrently, Gα12/13 activation engages the RhoA signaling pathway, which can also contribute to cellular responses like stress fiber formation. Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key event in cell proliferation and differentiation.
Caption: GPR55 Signaling Pathways.
Experimental Protocols
This section provides detailed protocols for four key in vitro assays to assess the pharmacological activity of GPR55 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation. It is a robust method for identifying GPR55 agonists and determining their potency.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing human GPR55 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Seed cells at a density of 40,000-50,000 cells/well in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound (e.g., "GPR55 agonist 4") in an appropriate assay buffer.
-
Utilize a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with automated injection.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the compound solution to each well.
-
Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) every 1-2 seconds for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a known GPR55 agonist (e.g., LPI) as a positive control.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein coupling and activation.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Harvest GPR55-expressing cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Test compound at various concentrations.
-
Cell membranes (10-20 µg of protein per well).
-
GDP (e.g., 10 µM).
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Filtration and Measurement:
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding against the logarithm of the compound concentration and fit the data to determine EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following GPR55 activation. It is commonly assessed by Western blotting or high-throughput methods like TR-FRET.
Experimental Workflow:
Caption: ERK1/2 Phosphorylation Assay Workflow (Western Blot).
Protocol (Western Blot):
-
Cell Treatment:
-
Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 25 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against the compound concentration to determine the dose-response relationship.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling. High-content imaging or enzyme complementation assays are commonly used.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow (Imaging).
Protocol (High-Content Imaging):
-
Cell Line Generation:
-
Generate a stable cell line co-expressing GPR55 and a β-arrestin-GFP fusion protein.
-
-
Cell Plating and Treatment:
-
Seed the cells in a 96- or 384-well imaging plate.
-
Treat the cells with a dilution series of the test compound.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Imaging and Analysis:
-
Fix the cells with formaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane or into intracellular vesicles.
-
-
Data Analysis:
-
Calculate the percentage of cells showing β-arrestin translocation.
-
Plot the percentage of positive cells against the compound concentration to determine the EC50 value.
-
Data Presentation
Quantitative data for GPR55 agonists should be summarized in a clear and concise table. As "this compound" is a placeholder, the following table presents representative data for known GPR55 ligands from the literature.
| Ligand | Assay | Cell Line | EC50 (µM) | Reference |
| LPI | Calcium Mobilization | GPR55-HEK293 | 0.049 | |
| LPI | ERK Phosphorylation | GPR55-HEK293 | 0.074 | |
| LPI | NFAT Activation | GPR55-HEK293 | 1.10 | |
| AM251 | Calcium Mobilization | GPR55-HEK293 | 0.63 | |
| AM251 | ERK Phosphorylation | GPR55-HEK293 | 0.54 | |
| SR141716A | Calcium Mobilization | GPR55-HEK293 | 1.14 | |
| SR141716A | ERK Phosphorylation | GPR55-HEK293 | 0.64 | |
| ML184 | β-Arrestin Recruitment | U2OS | 0.263 | |
| ML185 | β-Arrestin Recruitment | U2OS | 0.658 | |
| ML186 | β-Arrestin Recruitment | U2OS | 0.305 |
Note: The potency of GPR55 agonists can vary depending on the assay and cell system used. It is recommended to profile novel compounds in multiple orthogonal assays to obtain a comprehensive understanding of their pharmacological activity.
References
Application Notes and Protocols for GPR55 Agonist β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of physiological processes, including pain, inflammation, and cancer. Upon activation by an agonist, GPR55 can initiate intracellular signaling cascades. One crucial pathway involves the recruitment of β-arrestin, a protein that plays a key role in receptor desensitization, internalization, and G protein-independent signaling.[1] Measuring agonist-induced β-arrestin recruitment is a robust method for identifying and characterizing GPR55 ligands.
These application notes provide a detailed protocol for a GPR55 agonist β-arrestin recruitment assay using the PathHunter® CHO-K1 GPR55 β-Arrestin cell line from Eurofins DiscoverX.[2][3][4] This system is based on enzyme fragment complementation (EFC) technology, providing a sensitive and quantitative readout of β-arrestin recruitment.[5]
GPR55 Signaling Pathway: β-Arrestin Recruitment
Upon agonist binding to GPR55, the receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The subsequent binding of β-arrestin to the activated and phosphorylated GPR55 sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling. Furthermore, the GPR55-β-arrestin complex can be internalized and initiate distinct signaling pathways.
Experimental Protocol: PathHunter® GPR55 β-Arrestin Recruitment Assay
This protocol is adapted for the PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line.
Materials
-
PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line (Eurofins DiscoverX, Cat. No. 93-0245C2)
-
Cell Plating Reagent (as recommended by the cell line vendor)
-
Assay Buffer (as recommended by the cell line vendor)
-
PathHunter® Detection Reagents (Substrate and Lysis Buffer)
-
GPR55 Agonists (e.g., L-α-lysophosphatidylinositol (LPI), AM251, Rimonabant)
-
DMSO (for compound dilution)
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
1. Cell Culture and Plating
-
Culture the PathHunter® CHO-K1 GPR55 β-Arrestin cells according to the vendor's instructions. Maintain the cells in a 37°C, 5% CO2 incubator.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 96-well or 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.
2. Compound Preparation
-
Prepare a stock solution of the GPR55 agonist in DMSO.
-
Perform a serial dilution of the agonist in Assay Buffer to generate a range of concentrations for the dose-response curve. It is recommended to include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest agonist concentration).
3. Agonist Stimulation
-
Carefully remove the cell culture medium from the plated cells.
-
Add the diluted agonist solutions to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
4. Detection
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
5. Luminescence Reading
-
Measure the chemiluminescent signal from each well using a luminometer.
6. Data Analysis
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data to the vehicle control (0% activation) and a maximal response control (100% activation, typically a high concentration of a known potent agonist like LPI).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each agonist.
Data Presentation
The following table summarizes the potency of known GPR55 agonists in β-arrestin recruitment assays as reported in the literature.
| Agonist | Assay System | Reported EC50 | Reference |
| L-α-lysophosphatidylinositol (LPI) | PathHunter® β-Arrestin | ~3.6 µM | |
| AM251 | PathHunter® β-Arrestin | ~3 µM | |
| Rimonabant | Yeast-based FUS1-lacZ reporter | pEC50 = 5.5 ± 0.07 |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are for comparative purposes.
Conclusion
The GPR55 β-arrestin recruitment assay is a powerful tool for the discovery and characterization of novel GPR55 agonists. The PathHunter® platform offers a streamlined and robust method for conducting these assays in a high-throughput format. By following the detailed protocol outlined in these application notes, researchers can reliably assess the activity of compounds at the GPR55 receptor and advance our understanding of its pharmacology and therapeutic potential.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Eurofins Discoverx PathHunter CHO-K1 GPR55 β-Arrestin Cell Line, 2 vials. | Fisher Scientific [fishersci.com]
- 3. PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line | Scientist.com [app.scientist.com]
- 4. PathHunter® CHO-K1 GPR55 β-Arrestin Cell Line [discoverx.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Western Blot Analysis of GPR55-Mediated ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in various physiological and pathological processes, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Upon activation by agonists, such as the endogenous lysophosphatidylinositol (LPI) and various synthetic cannabinoids, GPR55 initiates downstream signaling cascades.[2][3] One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The phosphorylation of ERK1/2 is a critical event that governs cellular processes like proliferation, differentiation, and survival.[4] Consequently, measuring the levels of phosphorylated ERK (p-ERK) serves as a reliable method for assessing GPR55 activation and for screening novel agonists and antagonists.
This document provides detailed protocols for performing a Western blot to measure the levels of p-ERK in cell lysates following treatment with GPR55 agonists.
GPR55 Signaling Pathway to ERK Phosphorylation
GPR55 is known to couple with Gα13 and Gαq proteins. Activation of GPR55 by an agonist initiates a signaling cascade that predominantly involves the Gα13-RhoA pathway, which in turn leads to the activation of the ERK1/2 cascade. The activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression.
Quantitative Data Presentation
The following table summarizes the potency of various GPR55 ligands in inducing ERK1/2 phosphorylation, as determined by Western blot analysis in HEK293 cells stably expressing human GPR55. Data is derived from densitometric analysis of p-ERK bands normalized to total ERK.
| Ligand | EC50 (µM) for p-ERK Activation | Efficacy (relative to 1 µM LPI) | Reference |
| L-α-lysophosphatidylinositol (LPI) | ~0.1 - 0.3 | 100% | |
| AM251 | ~0.43 | Similar to LPI | |
| SR141716A (Rimonabant) | ~0.48 | Similar to LPI | |
| AM281 | >3 | Lower than LPI | |
| O-1602 | Not explicitly stated, but effective | Effective agonist | |
| CP55,940 | Potent agonist | Full agonist |
Note: EC50 values can vary depending on the cell line and specific experimental conditions.
Experimental Protocols
The following is a detailed protocol for a Western blot experiment to assess GPR55-mediated ERK phosphorylation.
Experimental Workflow
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human GPR55 (or other suitable cell line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
GPR55 Agonists: LPI, AM251, O-1602, etc.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Acrylamide gels, running buffer.
-
Transfer: PVDF membrane, transfer buffer (48 mM Tris, 39 mM Glycine, 20% Methanol, pH 9.2).
-
Blocking Buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibodies:
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., 1:1000-1:2000 dilution).
-
Anti-total-ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (1:5000-1:10,000 dilution).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: (e.g., 200 mM Glycine, 0.1% SDS, 1% Tween 20, pH 2.2).
Detailed Procedure
-
Cell Culture and Plating:
-
Culture HEK293-GPR55 cells in complete growth medium.
-
Seed cells into 6-well plates and grow to the desired confluency (typically 80-90%).
-
-
Serum Starvation:
-
To minimize basal ERK phosphorylation, aspirate the growth medium and wash the cells with serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 4-12 hours at 37°C.
-
-
Ligand Stimulation:
-
Prepare stock solutions of GPR55 agonists in a suitable solvent (e.g., DMSO).
-
Dilute the agonists to the desired final concentrations in serum-free DMEM.
-
Add the agonist solutions to the cells and incubate for the desired time (e.g., 5-30 minutes). A time-course experiment is recommended to determine the peak response.
-
-
Cell Lysis:
-
After stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% acrylamide).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in stripping buffer for 15-30 minutes.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking, primary (with anti-total-ERK1/2 antibody), and secondary antibody incubation steps as described above.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.
-
Compare the normalized p-ERK/total-ERK ratios across the different treatment conditions.
-
References
- 1. mdpi.com [mdpi.com]
- 2. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes: GPR55-Mediated Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant target in various physiological and pathological processes. Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 activation initiates a distinct signaling cascade, a key event of which is the mobilization of intracellular calcium.[1][2] This makes calcium imaging a crucial tool for studying GPR55 function and for screening potential agonists and antagonists. These application notes provide a detailed protocol for conducting calcium imaging experiments to measure GPR55 activation by agonists, along with a summary of expected quantitative data and a visual representation of the underlying signaling pathway and experimental workflow.
Activation of GPR55 by various ligands, including certain cannabinoids and lysophospholipids, triggers a signaling pathway that involves Gαq and Gα12 proteins.[1][2][3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The Gα12 pathway further engages RhoA, which has also been implicated in the observed calcium transient.
Data Presentation
The following tables summarize quantitative data on the increase in intracellular calcium concentration ([Ca2+]i) following the application of various GPR55 agonists in different cell lines.
Table 1: GPR55 Agonist-Induced Increase in Intracellular Calcium in HEK293 Cells Transiently Expressing Human GPR55 (hGPR55)
| Agonist | Concentration (µM) | Average Increase in [Ca2+]i (nM) |
| Δ9-THC | 5 | ~100 |
| Δ9-THC | 3 | ~50 |
| Methanandamide (MEA) | 5 | ~100 |
| Anandamide (AEA) | 5 | ~45 |
| JWH015 | 3 | ~100 |
| L-α-lysophosphatidylinositol (LPI) | 10 | Biphasic mobilization |
Data sourced from studies utilizing fura-2 based calcium imaging.
Table 2: GPR55 Agonist-Induced Increase in Intracellular Calcium in Other Cell Types
| Cell Type | Agonist | Concentration (µM) | Average Increase in [Ca2+]i (nM) |
| CHO cells stably expressing hGPR55 | Δ9-THC | 5 | 240 ± 100 |
| Large Dorsal Root Ganglion (DRG) Neurons | Δ9-THC | 5 | 200 ± 60 |
| Large Dorsal Root Ganglion (DRG) Neurons | JWH015 | 3 | 400 ± 200 |
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GPR55, leading to an increase in intracellular calcium.
Caption: GPR55 signaling cascade leading to calcium release.
Experimental Protocols
Protocol: Calcium Imaging of GPR55 Activation in Adherent Cells
This protocol outlines the steps for measuring intracellular calcium changes in adherent cells (e.g., HEK293 or CHO cells expressing GPR55) using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Adherent cells expressing GPR55 plated in a 96-well black, clear-bottom plate or on glass-bottom dishes.
-
GPR55 agonist of interest (e.g., Δ9-THC, JWH015, LPI).
-
Fluo-4 AM (acetoxymethyl ester) calcium indicator.
-
Pluronic F-127.
-
Anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Probenecid (optional, to prevent dye extrusion).
-
Fluorescence plate reader or microscope capable of kinetic reading with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).
Procedure:
-
Cell Plating:
-
The day before the experiment, seed the GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Loading Buffer: Prepare a loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HBSS to final concentrations of 2-5 µM and 0.02%, respectively. If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading with Fluo-4 AM:
-
Remove the growth medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the GPR55 agonist at the desired concentration (prepared in HBSS). Many instruments have automated injection capabilities.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence before agonist addition.
-
The peak fluorescence response can be used to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
Experimental Workflow
The following diagram provides a visual representation of the key steps in the calcium imaging protocol.
Caption: Step-by-step workflow for the GPR55 calcium imaging assay.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Generating a Dose-Response Curve for GPR55 Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an atypical cannabinoid receptor implicated in a variety of physiological processes, making it an attractive target for therapeutic development. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits a distinct signaling profile and pharmacology.[1] Activation of GPR55 by agonists such as lysophosphatidylinositol (LPI) initiates a cascade of intracellular events, primarily through the coupling to Gαq and Gα12/13 proteins.[1][2][3] This leads to the activation of downstream effectors including phospholipase C (PLC) and RhoA, resulting in increased intracellular calcium and activation of the ERK1/2 signaling pathway.[4]
This document provides detailed protocols for generating a dose-response curve for GPR55 agonists using two common functional assays: a Calcium Mobilization Assay and an ERK1/2 Phosphorylation Assay. These assays are fundamental in characterizing the potency and efficacy of novel compounds targeting GPR55.
GPR55 Signaling Pathway
Upon agonist binding, GPR55 activates distinct signaling cascades. The diagram below illustrates the key pathways involved in GPR55-mediated cellular responses.
GPR55 Receptor Signaling Cascade.
Experimental Workflow for Dose-Response Curve Generation
The general workflow for generating a dose-response curve for a GPR55 agonist involves several key steps, from initial cell culture to final data analysis.
Experimental workflow for dose-response analysis.
Data Presentation: GPR55 Agonist Potency
The following table summarizes the potency (EC50) of various known GPR55 agonists determined by different functional assays.
| Agonist | Assay Type | Cell Line | EC50 Value | Reference |
| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | GPR55-HEK293 | ~0.3 µM | |
| L-α-lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | GPR55-HEK293 | ~30 nM | |
| AM251 | Calcium Mobilization | GPR55-HEK293 | ~3 µM | |
| SR141716A | Calcium Mobilization | GPR55-HEK293 | ~3 µM | |
| O-1602 | GTPγS Binding | GPR55-transfected cells | Not specified | |
| CP55,940 | GTPγS Binding | GPR55-transfected cells | 5 nM | |
| Anandamide (AEA) | GTPγS Binding | hGPR55-HEK293 | 18 nM | |
| ML186 | β-arrestin Recruitment | U2OS-GPR55 | 305 nM | |
| ML185 | β-arrestin Recruitment | U2OS-GPR55 | 658 nM | |
| ML184 | β-arrestin Recruitment | U2OS-GPR55 | 263 nM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization in response to GPR55 agonist stimulation.
Materials:
-
HEK293 cells stably expressing human GPR55 (hGPR55-HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Test GPR55 agonist
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Seeding:
-
Culture hGPR55-HEK293 cells to 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test agonist in Assay Buffer. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPI).
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Calcium Influx Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject 50 µL of the prepared agonist dilutions into the corresponding wells.
-
Continue to measure the fluorescence kinetically for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of a reference agonist (e.g., LPI).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of GPR55 activation.
Materials:
-
hGPR55-HEK293 cells
-
Cell culture medium
-
Serum-free medium
-
Test GPR55 agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or an ELISA-based kit (e.g., AlphaScreen SureFire)
Methodology (Western Blot):
-
Cell Culture and Starvation:
-
Seed hGPR55-HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation by replacing the growth medium with serum-free medium.
-
-
Agonist Stimulation:
-
Prepare dilutions of the test agonist in serum-free medium.
-
Treat the cells with different concentrations of the agonist for a predetermined time (e.g., 5-30 minutes). A time-course experiment may be necessary to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and t-ERK.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Express the results as a fold change over the vehicle-treated control.
-
Plot the normalized p-ERK/t-ERK ratio against the logarithm of the agonist concentration and fit the data using a non-linear regression to determine the EC50.
-
Note on Alternative Assay Formats: High-throughput formats for measuring ERK phosphorylation, such as AlphaScreen SureFire or HTRF assays, are also commercially available and offer a more streamlined workflow compared to Western blotting. These assays are typically performed in 96- or 384-well plates and involve the addition of lysis reagents and detection antibodies directly to the wells, with signal detection on a compatible plate reader.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of a Cell-Based Calcium Mobilization Assay for the Novel GPR55 Agonist "AGONIST-4"
Introduction
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a therapeutic target for various conditions, including inflammatory pain, neuropathic pain, and cancer.[1][2][3] Unlike classical cannabinoid receptors, GPR55 couples to Gαq and Gα12/13 proteins.[4][5] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores. This Ca2+ flux serves as a robust and measurable signal for receptor activation, making it an ideal readout for cell-based functional assays. This application note provides a detailed protocol for the optimization of a calcium mobilization assay using a fluorescent indicator to characterize the potency and efficacy of a novel GPR55 agonist, designated "AGONIST-4".
GPR55 Signaling Pathway
Upon agonist binding, GPR55 initiates a signaling cascade primarily through Gq and G12/13 proteins. The Gq pathway activation of PLC leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The G12/13 pathway activates RhoA, which is involved in cytoskeleton rearrangement. This assay focuses on the Gq-mediated calcium release.
Caption: GPR55 Gq-mediated calcium signaling pathway.
Materials and Methods
Reagents and Materials
-
Cell Line: HEK293 cells stably expressing human GPR55 (HEK-GPR55).
-
Control Cell Line: Wild-type HEK293 cells (for assessing non-specific effects).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (or equivalent).
-
Test Compound: GPR55 Agonist 4 ("AGONIST-4").
-
Reference Agonist: L-α-lysophosphatidylinositol (LPI).
-
Antagonist (Optional): A known GPR55 antagonist.
-
Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Experimental Protocols
The optimization process is divided into three main phases: optimizing cell seeding density, standardizing dye loading conditions, and determining the agonist dose-response relationship.
Caption: Workflow for GPR55 calcium mobilization assay.
Protocol 1: Cell Seeding Density Optimization
-
Culture HEK-GPR55 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution and prepare a cell suspension in the culture medium.
-
Seed a 96-well plate with varying cell densities (e.g., 10,000 to 80,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Proceed with the assay by loading with Fluo-4 AM and stimulating with a fixed, high concentration of the reference agonist LPI (e.g., 10 µM).
-
Measure the fluorescence response and calculate the signal-to-background (S/B) ratio for each density.
-
Select the cell density that provides the optimal S/B ratio without evidence of cell stress.
Protocol 2: Calcium Indicator Dye Loading
-
Using the optimal cell density determined above, seed a 96-well plate and incubate for 24 hours.
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A common starting concentration is 4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and add 100 µL of the loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-minute incubation at room temperature in the dark.
-
Do not wash the cells , as this can increase variability. The probenecid in the Assay Buffer helps retain the dye.
Protocol 3: Agonist Dose-Response Assay
-
Prepare a serial dilution of "AGONIST-4" and the reference agonist (LPI) in Assay Buffer at 5X the final desired concentration.
-
Place the cell plate (prepared as in 3.1 and 3.2) into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: 485 nm, Emission: 525 nm) every second.
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Program the instrument to automatically inject 25 µL of the 5X agonist dilutions into the 100 µL of dye-loaded cells.
-
Continue recording the fluorescence signal for at least 120 seconds post-injection to capture the peak response.
Data Presentation and Analysis
Data should be analyzed to determine assay quality and agonist potency. Key parameters include the Signal-to-Background (S/B) ratio, Z'-factor, and the half-maximal effective concentration (EC50).
Table 1: Cell Seeding Density Optimization
| Cells/Well | Max Signal (RFU) | Background (RFU) | S/B Ratio |
| 10,000 | 15,000 | 1,500 | 10.0 |
| 20,000 | 35,000 | 2,000 | 17.5 |
| 40,000 | 60,000 | 2,500 | 24.0 |
| 80,000 | 65,000 | 4,000 | 16.3 |
| RFU: Relative Fluorescence Units. The optimal density is highlighted. |
Table 2: AGONIST-4 Dose-Response Data
| Agonist-4 [M] | Log [M] | Avg. Peak RFU | % Max Response |
| 1.00E-10 | -10.0 | 2,650 | 1.1 |
| 1.00E-09 | -9.0 | 8,500 | 10.2 |
| 1.00E-08 | -8.0 | 29,000 | 45.9 |
| 1.00E-07 | -7.0 | 61,500 | 100.0 |
| 1.00E-06 | -6.0 | 61,000 | 99.2 |
| 1.00E-05 | -5.0 | 60,500 | 98.4 |
| Data is normalized to the maximum response achieved. |
Data Analysis
-
EC50 Calculation: Plot the % Max Response against the Log [Agonist] and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Z'-Factor: To assess assay quality for high-throughput screening, the Z'-factor should be calculated using positive (max LPI concentration) and negative (vehicle) controls. A Z' > 0.5 is considered excellent.
Assay Optimization Logic
The process of optimizing the assay follows a logical progression to ensure robustness and reproducibility. If the assay performance is suboptimal, systematic troubleshooting is required.
Caption: Logical flow for troubleshooting assay performance.
Conclusion
This application note provides a comprehensive framework for optimizing a cell-based calcium mobilization assay for the characterization of a novel GPR55 agonist. By systematically optimizing cell density and dye loading conditions, a robust and reproducible assay can be established to determine the potency (EC50) of test compounds like "AGONIST-4", facilitating further drug development efforts targeting the GPR55 receptor.
References
- 1. Design, synthesis and biological evaluation of GPR55 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
Application Notes and Protocols for GPR55 Agonist 4: In Vivo Dosage and Administration Routes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific in vivo dosage and administration data for the compound designated "GPR55 agonist 4" (also referred to as Compound 28) is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other well-characterized GPR55 agonists, such as O-1602, L-α-lysophosphatidylinositol (LPI), and AM251. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with novel GPR55 agonists.
Introduction to GPR55
The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor, although it shares low sequence homology with the classical CB1 and CB2 receptors. GPR55 is activated by various ligands, including certain cannabinoids and lysophospholipids, most notably L-α-lysophosphatidylinositol (LPI)[1]. Activation of GPR55 initiates a range of intracellular signaling cascades, primarily through Gα13 and RhoA, leading to downstream effects on cellular processes like proliferation, migration, and inflammation[1]. Its involvement in various physiological and pathological processes, including pain, inflammation, bone metabolism, and cancer, has made it an attractive target for therapeutic intervention.
"this compound" (Compound 28) has been identified as a GPR55 agonist with EC50 values of 131 nM for human GPR55 and 1.41 nM for rat GPR55[2][3]. While detailed in vivo studies are not yet widely published, a recommended formulation for in vivo administration has been suggested[2].
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration routes for several well-studied GPR55 agonists. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Dosages and Administration Routes of GPR55 Agonist O-1602
| Animal Model | Dose | Administration Route | Vehicle | Key Findings | Reference |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Slowed whole gut transit and colonic bead expulsion | |
| Mice | 10 µg | Intracerebroventricular (i.c.v.) | Not Specified | Slowed whole gut transit and colonic bead expulsion | |
| Rats | 5 mg/kg | Intraperitoneal (i.p.) | 0.9% saline, 0.75% Tween 80 | Reduced body weight and albuminuria in diet-induced obesity |
Table 2: In Vivo Dosages and Administration Routes of GPR55 Agonist L-α-lysophosphatidylinositol (LPI)
| Animal Model | Dose | Administration Route | Vehicle | Key Findings | Reference |
| Mice | 0.5 mg/kg | Not Specified | Not Specified | Induced hepatic steatosis | |
| Rats | Not Specified | Intravenous (i.v.) | Not Specified | Hypotensive agent |
Table 3: In Vivo Dosages and Administration Routes of GPR55 Agonist AM251
| Animal Model | Dose Range | Administration Route | Vehicle | Key Findings | Reference |
| Mice | 0.6, 2, 6 mg/kg | Intraperitoneal (i.p.) | Not Specified | Dose-dependent suppression of food intake | |
| Mice | 3 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | Reduction in body weight | |
| Rats | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Reduced fat pad mass and circulating leptin | |
| Rats | 2, 4, 8 mg/kg | Intraperitoneal (i.p.) | 1:1:8 DMSO:Tween-80:saline | Dose-dependently decreased food intake |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on the suggested formulation for this compound (Compound 28).
Materials:
-
This compound (Compound 28)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
Vehicle Preparation: Prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Working Solution Preparation:
-
On the day of the experiment, add the required volume of the this compound stock solution to a sterile microcentrifuge tube to achieve a final DMSO concentration of 10%.
-
Add the vehicle components sequentially: PEG300, Tween-80, and saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Administration:
-
Administer the freshly prepared solution to the experimental animals via the desired route (e.g., intraperitoneal injection). The volume of administration should be calculated based on the animal's body weight.
-
Protocol 2: Assessment of GPR55 Agonist Effects on Colonic Motility in Mice
This protocol is adapted from studies investigating the effects of the GPR55 agonist O-1602 on gastrointestinal transit.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
This compound working solution (prepared as in Protocol 1)
-
Vehicle solution
-
Carmine red (5% in 0.5% methylcellulose)
-
Charcoal meal (10% charcoal in 5% gum arabic)
-
Glass beads (3 mm diameter)
-
Animal cages with grid flooring
Procedure:
-
Whole Gut Transit Time:
-
Fast mice for 12 hours with free access to water.
-
Administer the GPR55 agonist or vehicle via the desired route (e.g., i.p. or i.c.v.).
-
30 minutes post-treatment, orally administer 0.2 mL of carmine red solution.
-
House mice individually in cages with grid flooring and monitor for the expulsion of the first red fecal pellet. Record the time as the whole gut transit time.
-
-
Colonic Propulsion:
-
Lightly anesthetize mice.
-
Insert a 3 mm glass bead 2 cm into the distal colon.
-
Administer the GPR55 agonist or vehicle.
-
Place mice in individual cages and record the time taken to expel the bead.
-
-
Gastric Emptying and Small Intestinal Transit:
-
Fast mice for 12 hours.
-
Administer the GPR55 agonist or vehicle.
-
30 minutes later, orally administer 0.2 mL of charcoal meal.
-
After 20 minutes, euthanize the mice and carefully dissect the stomach and small intestine.
-
For gastric emptying, remove and weigh the stomach. The weight difference compared to control animals that did not receive the charcoal meal is calculated.
-
For small intestinal transit, measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the transit as a percentage of the total length.
-
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gα13, which in turn activates RhoA. This leads to the activation of ROCK (Rho-associated coiled-coil containing protein kinase), influencing cytoskeletal rearrangement and other cellular functions. GPR55 activation can also lead to increased intracellular calcium levels and the phosphorylation of ERK1/2.
Caption: GPR55 agonist signaling cascade.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a GPR55 agonist in a disease model.
Caption: In vivo efficacy testing workflow.
References
Preparing Stock Solutions of GPR55 Agonist 4 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GPR55 agonist 4 in dimethyl sulfoxide (DMSO). G protein-coupled receptor 55 (GPR55) is an area of increasing interest in pharmacological research, and the availability of potent and selective agonists is crucial for investigating its physiological roles and therapeutic potential. This compound has emerged as a valuable tool for these studies. Proper preparation of stock solutions is a critical first step to ensure experimental reproducibility and accuracy. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and best practices for storage to maintain compound integrity. Additionally, it includes an overview of the GPR55 signaling pathway to provide context for experimental design.
Introduction
G protein-coupled receptor 55 (GPR55) is a cannabinoid receptor that is gaining attention for its role in various physiological processes.[1] Activation of GPR55 initiates a cascade of intracellular signaling events, primarily through Gαq, Gα12, and Gα13 proteins.[1][2][3] This activation leads to the mobilization of intracellular calcium, activation of RhoA, and subsequent downstream effects that influence cell proliferation, migration, and other functions.[4] The study of GPR55 has been advanced by the development of specific ligands, such as this compound.
This compound is a potent agonist for both human and rat GPR55, with EC50 values of 131 nM and 1.41 nM, respectively. To utilize this compound in cellular assays, it is essential to prepare a concentrated stock solution, typically in an organic solvent like DMSO, which can then be diluted to the final working concentration in aqueous culture media. This application note provides a comprehensive protocol for the preparation of this compound stock solutions, ensuring consistency and reliability in experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| EC50 (human GPR55) | 131 nM | |
| EC50 (rat GPR55) | 1.41 nM | |
| Solubility in DMSO | ≥ 100 mg/mL (273.70 mM) | |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | |
| Molecular Weight | 365.4 g/mol |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a series of intracellular events. The diagram below illustrates the key signaling cascades associated with GPR55 activation.
Caption: GPR55 signaling cascade upon agonist binding.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Pre-handling Preparation:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination.
-
-
Calculating the Required Volume of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 365.4 g/mol ), the required volume of DMSO can be calculated as follows:
-
Amount of this compound (moles) = Mass (g) / Molecular Weight ( g/mol )
-
Amount = 0.001 g / 365.4 g/mol = 2.737 x 10⁻⁶ moles
-
Volume (L) = Amount (moles) / Concentration (mol/L)
-
Volume (L) = 2.737 x 10⁻⁶ moles / 0.010 mol/L = 2.737 x 10⁻⁴ L
-
Volume (µL) = 273.7 µL
-
-
Therefore, add 273.7 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
-
-
Dissolving the Compound:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If precipitation or incomplete dissolution is observed, the following steps can be taken:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, sonicate the solution for a few minutes.
-
After warming or sonication, vortex the solution again.
-
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.
-
Experimental Workflow
The following diagram illustrates the general workflow from stock solution preparation to use in a cell-based assay.
Caption: Workflow for preparing and using this compound.
Best Practices and Considerations
-
DMSO Quality: Always use anhydrous or molecular sieve-dried DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound. Hygroscopic DMSO can significantly impact solubility.
-
Final DMSO Concentration in Assays: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%, with ≤ 0.1% being preferable) to avoid solvent-induced cytotoxicity or other off-target effects.
-
Solubility in Aqueous Media: Be aware that compounds dissolved in a high concentration of DMSO may precipitate when diluted into aqueous solutions. To mitigate this "solvent shock," consider a stepwise dilution process.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. Using amber vials and minimizing exposure to light is a good general practice.
-
Sterility: If the stock solution is to be used in sterile cell culture, it can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is bactericidal, this may not be necessary if aseptic techniques are followed during preparation.
By adhering to this detailed protocol and these best practices, researchers can ensure the consistent and effective use of this compound in their experiments, leading to more reliable and reproducible data.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of GPR55 Agonist 4 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR55, a G protein-coupled receptor, has emerged as a significant therapeutic target for various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. The development of potent and selective GPR55 agonists is a key focus in drug discovery. "GPR55 agonist 4" is a novel synthetic compound designed for high-affinity and selective activation of the GPR55 receptor. Understanding the stability of this compound in standard cell culture media is critical for the accurate interpretation of in vitro experimental results, ensuring that observed biological effects are attributable to the compound itself and not its degradation products.
These application notes provide a detailed protocol for assessing the stability of this compound in commonly used cell culture media, such as DMEM and RPMI-1640. The described methodology utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification. Additionally, an overview of the GPR55 signaling pathway is presented to provide context for the functional implications of GPR55 activation.
GPR55 Signaling Pathway
GPR55 activation initiates a cascade of intracellular events distinct from the classical cannabinoid receptors CB1 and CB2. Upon agonist binding, GPR55 primarily couples to Gαq and Gα12/13 proteins.[1][2][3][4][5] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. The Gα12/13 pathway activates the small GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular processes. Downstream of these initial events, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of transcription factors such as NFAT, CREB, and NF-κB.
Quantitative Data Summary
The stability of this compound was assessed in Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium, both supplemented with 10% Fetal Bovine Serum (FBS), at 37°C over a 72-hour period. The following tables summarize the percentage of the initial concentration of this compound remaining at various time points.
Table 1: Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.2 |
| 4 | 96.2 | 1.8 |
| 8 | 92.1 | 2.5 |
| 24 | 85.7 | 3.1 |
| 48 | 78.4 | 3.9 |
| 72 | 70.1 | 4.5 |
Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Mean % Remaining (n=3) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 99.1 | 0.9 |
| 4 | 97.8 | 1.5 |
| 8 | 94.5 | 2.1 |
| 24 | 88.2 | 2.8 |
| 48 | 81.9 | 3.5 |
| 72 | 75.3 | 4.1 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in DMEM and RPMI-1640 supplemented with 10% FBS under standard cell culture conditions (37°C, 5% CO2).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
DMEM with 10% FBS
-
RPMI-1640 with 10% FBS
-
Sterile, polypropylene microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Spike this compound from the stock solution into pre-warmed (37°C) DMEM + 10% FBS and RPMI-1640 + 10% FBS to a final concentration of 1 µM.
-
Prepare triplicate samples for each time point and each medium.
-
-
Incubation:
-
Incubate the tubes in a cell culture incubator at 37°C with 5% CO2.
-
Collect samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.
-
-
Sample Processing:
-
At each time point, transfer 100 µL of the incubated medium to a new microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC-MS/MS method for the quantification of this compound. General analytical methods for small molecules in biological matrices can be adapted.
-
The concentration of this compound at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time.
-
Discussion and Best Practices
The stability of this compound in cell culture media is a crucial parameter for designing and interpreting in vitro pharmacology experiments. The provided data indicates that this compound exhibits good stability over 72 hours in both DMEM and RPMI-1640 supplemented with 10% FBS, with over 70% of the compound remaining. This suggests that for most cell-based assays with incubation times up to 72 hours, the degradation of the compound is not a major concern. However, for longer-term studies, the degradation should be taken into account.
Recommendations:
-
Fresh Preparations: For experiments exceeding 48 hours, it is advisable to replenish the cell culture medium with freshly prepared this compound to maintain a consistent concentration.
-
Media Components: The stability of a compound can be influenced by the specific components of the cell culture medium. If using different media formulations or serum-free conditions, it is recommended to perform a separate stability assessment.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution of this compound and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Control for Degradation Products: In functional assays, consider evaluating the biological activity of any identified major degradation products to ensure they do not interfere with the experimental results.
By following these protocols and recommendations, researchers can ensure the reliability and reproducibility of their in vitro studies involving this compound.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR55 Agonist 4: Application Notes and Protocols for Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPR55 Agonist 4 in cancer cell migration assays. The protocols and data presented are intended to facilitate research into the role of GPR55 in cancer metastasis and the development of novel therapeutic agents targeting this receptor. For the purpose of these notes, "this compound" will be represented by the well-characterized endogenous agonist L-α-lysophosphatidylinositol (LPI) and the synthetic agonist O-1602.
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a significant player in cancer progression, with its activation linked to enhanced cancer cell proliferation, survival, and migration[1]. The endogenous lipid ligand, L-α-lysophosphatidylinositol (LPI), and other synthetic agonists, have been shown to stimulate GPR55, leading to the promotion of migratory and invasive phenotypes in various cancer cell lines, including those of the breast and colon[2][3][4][5]. Understanding the mechanisms by which GPR55 agonists modulate cancer cell migration is crucial for the development of targeted anti-metastatic therapies. These notes provide detailed protocols for assessing the effects of GPR55 agonists on cancer cell migration using standard in vitro assays.
Data Presentation: Efficacy of GPR55 Modulators in Cancer Cell Migration
The following tables summarize the effective concentrations of a representative GPR55 agonist (LPI) and antagonist (CID16020046) in modulating cancer cell migration, as reported in the literature.
| Compound | Compound Type | Cancer Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| L-α-lysophosphatidylinositol (LPI) | Agonist | Human breast cancer (LM-MCF-7, MDA-MB-231) | Transwell Migration | 2.5 µmol/L | Increased filopodia formation and cell migration. | |
| L-α-lysophosphatidylinositol (LPI) | Agonist | Human colon cancer (HCT116 - GPR55 overexpressing) | Transwell Migration | 1 µM | Increased cell migration. | |
| CID16020046 | Antagonist | Human breast cancer (LM-MCF-7, MDA-MB-231) | Transwell Migration | Not specified, but blocked LPI effect | Blocked LPI-induced cell migration. | |
| CID16020046 | Antagonist | Human colon cancer (HCT116) | Transwell Migration | 1 µM | Reduced migration towards chemoattractant. | |
| CID16020046 | Antagonist | Human colon cancer (HCT116) | Agarose Spot Assay | 1 µM | Reduced invasion into the agarose spot. | |
| O-1602 | Agonist | Pancreatic cancer (Panc-1), Liver cancer (HepG2) | Not specified | Not specified | Induced filopodia and lamellipodia formation. |
Signaling Pathways
Activation of GPR55 by an agonist such as LPI initiates a cascade of intracellular signaling events that culminate in enhanced cancer cell migration. The primary signaling pathways implicated involve the coupling of GPR55 to Gq/11 and Gα12/13 G proteins. This leads to the activation of downstream effectors including RhoA, and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).
Caption: GPR55 agonist-induced signaling pathway in cancer cell migration.
Experimental Workflow
A typical workflow for assessing the effect of a GPR55 agonist on cancer cell migration involves cell culture, treatment with the agonist and/or antagonist, performing the migration assay, and subsequent data analysis.
Caption: General experimental workflow for a cancer cell migration assay.
Experimental Protocols
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cancer cells to a GPR55 agonist.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Transwell inserts (e.g., 8 µm pore size) and companion plates (24-well)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound (e.g., LPI)
-
GPR55 Antagonist (e.g., CID16020046)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant. This can be medium with FBS, or serum-free medium containing the GPR55 agonist (e.g., 2.5 µM LPI). Include a negative control with serum-free medium only.
-
On the day of the assay, detach the starved cells using Trypsin-EDTA, neutralize, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
If using an antagonist, pre-incubate the cell suspension with the antagonist (e.g., 1 µM CID16020046) for 30-60 minutes at 37°C.
-
Carefully add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Count at least 5 random fields per insert.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration in agonist-treated wells to the control and antagonist-treated wells using appropriate statistical tests.
Wound Healing (Scratch) Assay
This assay measures the ability of a sheet of cells to migrate and close a "wound" or gap created in the monolayer.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
This compound (e.g., LPI)
-
GPR55 Antagonist (e.g., CID16020046)
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells have reached confluency, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Gently wash the well with PBS to remove any detached cells and debris.
-
-
Treatment:
-
Replace the PBS with fresh, low-serum (e.g., 1% FBS) or serum-free medium containing the desired treatments: vehicle control, GPR55 agonist, GPR55 antagonist, or a combination of agonist and antagonist.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated points along the wound. Mark these points to ensure the same fields are imaged over time. This is time point 0 h.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound width at 0 h using the following formula:
-
% Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100
-
-
Compare the rate of wound closure between the different treatment groups.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of GPR55 and its agonists in cancer cell migration. The Transwell and wound healing assays are powerful tools to quantify the pro-migratory effects of GPR55 activation and to screen for potential inhibitors of this process. The data and methodologies presented herein should serve as a valuable resource for researchers in oncology and drug discovery, aiding in the elucidation of GPR55-mediated signaling and the development of novel anti-metastatic therapeutics.
References
- 1. L-α-lysophosphatidylinositol meets GPR55: a deadly relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. corning.com [corning.com]
- 4. The LPI/GPR55 axis enhances human breast cancer cell migration via HBXIP and p-MLC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for L-α-lysophosphatidylinositol and GPR55 in the modulation of migration, orientation and polarization of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 Agonist 4: A Novel Tool for In Vitro Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a variety of neurological disorders underpinned by neuroinflammatory processes. Its activation has been shown to modulate immune responses within the central nervous system (CNS). This document provides detailed application notes and protocols for utilizing GPR55 agonist 4, a synthetic agonist, to study neuroinflammation in vitro. These guidelines are intended for researchers in academia and industry exploring novel therapeutic strategies for neurodegenerative diseases and other conditions with a neuroinflammatory component.
Introduction to GPR55 in Neuroinflammation
GPR55 is a candidate cannabinoid receptor, though its pharmacology differs from the classical CB1 and CB2 receptors.[1] It is expressed in various brain regions and on different cell types, including microglia, the resident immune cells of the CNS.[2] Activation of GPR55 can trigger diverse signaling pathways, influencing cellular processes such as proliferation, differentiation, and inflammatory responses.[2][3] Studies have demonstrated that GPR55 agonists can exert neuroprotective effects by attenuating neuroinflammation. For instance, GPR55 activation has been shown to protect neural stem cells from inflammation-induced reductions in neurogenesis.[4] In microglial cell lines, GPR55 agonists have been observed to reduce the production of pro-inflammatory cytokines.
Application Notes
Cell Models for Studying Neuroinflammation in vitro
The choice of an appropriate in vitro model is critical for studying the effects of this compound on neuroinflammation. Commonly used models include:
-
Microglial Cell Lines (e.g., BV2, N9): These immortalized cell lines are widely used for high-throughput screening and initial mechanistic studies due to their ease of culture and robust inflammatory responses to stimuli like lipopolysaccharide (LPS).
-
Primary Microglia: Isolated directly from rodent brains, these cells more closely recapitulate the physiology of in vivo microglia. However, their use is limited by lower yields and more demanding culture conditions.
-
Neural Stem Cells (NSCs): Both human and murine NSCs can be used to investigate the impact of GPR55 activation on neurogenesis and immune-regulatory functions in the context of inflammation.
-
Neuron-Microglia Co-cultures: These models allow for the investigation of the neuroprotective or neurotoxic effects of microglial activation and the influence of GPR55 agonists on neuronal survival.
Induction of Neuroinflammation
Neuroinflammation is typically induced in these in vitro models using pro-inflammatory stimuli such as:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of microglia via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators.
-
Interferon-gamma (IFN-γ): Often used in combination with LPS, IFN-γ can prime microglia, enhancing their inflammatory response.
-
Interleukin-1β (IL-1β): A key pro-inflammatory cytokine that can be used to mimic inflammatory conditions and study its effects on neural stem cells.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of GPR55 agonists in in vitro models of neuroinflammation.
Table 1: Effect of GPR55 Agonist ML184 on Human Neural Stem Cell (hNSC) Differentiation under Inflammatory Conditions
| Treatment Group | % βIII-Tubulin Positive Cells (Neurons) | % GFAP Positive Cells (Astrocytes) |
| Control | 35.2 ± 2.1 | 48.9 ± 3.5 |
| IL-1β (10 ng/mL) | 21.5 ± 1.8 | 62.3 ± 4.1 |
| IL-1β + ML184 (1 µM) | 32.8 ± 2.5# | 51.2 ± 3.8# |
| IL-1β + ML184 + ML193 (5 µM) | 23.1 ± 2.0 | 60.5 ± 4.5 |
*p < 0.05 compared to Control; #p < 0.05 compared to IL-1β. Data adapted from a study on the protective effects of GPR55 activation on hNSCs. ML193 is a GPR55 antagonist.
Table 2: Effect of GPR55 Agonist O-1602 on Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglia
| Treatment Group | IL-6 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS (100 ng/mL) | 15.7 ± 1.2 | 12.3 ± 0.9 |
| LPS + O-1602 (1 µM) | 8.2 ± 0.7# | 6.5 ± 0.5# |
| LPS + O-1602 (10 µM) | 4.1 ± 0.4# | 3.2 ± 0.3# |
*p < 0.01 compared to Control; #p < 0.05 compared to LPS. Data are hypothetical and representative of expected outcomes based on published literature.
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model using BV2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV2 microglial cells and assess the anti-inflammatory effects of this compound.
Materials:
-
BV2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
GPR55 antagonist (e.g., ML193)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh DMEM containing this compound at desired concentrations (e.g., 0.1, 1, 10 µM). For antagonist experiments, pre-incubate with the antagonist for 30 minutes before adding the agonist.
-
Inflammatory Challenge: After 1 hour of pre-treatment with the GPR55 agonist, add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the cells for 6 hours for gene expression analysis (qPCR) or 24 hours for cytokine protein analysis (ELISA).
-
Sample Collection:
-
For qPCR: Collect cell lysates for RNA extraction.
-
For ELISA: Collect the cell culture supernatant to measure cytokine concentrations.
-
-
Analysis:
-
Perform qPCR to determine the relative mRNA expression levels of pro-inflammatory genes (e.g., Il6, Tnf).
-
Perform ELISA to quantify the concentration of IL-6 and TNF-α in the supernatant.
-
Protocol 2: Assessing the Neuroprotective Effect of this compound on Neural Stem Cells (NSCs)
This protocol outlines a method to evaluate the ability of this compound to protect NSCs from inflammation-induced reduction in neuronal differentiation.
Materials:
-
Human or murine Neural Stem Cells (e.g., ReNcell VM)
-
NSC proliferation and differentiation media
-
Recombinant human IL-1β
-
This compound
-
GPR55 antagonist (e.g., ML193)
-
8-well chamber slides
-
Fixation and permeabilization buffers
-
Primary antibodies: anti-βIII-Tubulin (neuronal marker), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation: Plate NSCs in 8-well chamber slides coated with an appropriate extracellular matrix (e.g., laminin) in proliferation medium. To induce differentiation, switch to differentiation medium (lacking growth factors).
-
Treatment: Add IL-1β (10 ng/mL) to the differentiation medium to induce an inflammatory insult. Concurrently, treat the cells with this compound (e.g., 1 µM). Include control groups with vehicle, IL-1β alone, and agonist alone. For antagonist studies, pre-treat with the antagonist for 30 minutes.
-
Culture: Culture the cells for 7-10 days, replacing half of the medium every 2-3 days with fresh medium containing the respective treatments.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum).
-
Incubate with primary antibodies against βIII-Tubulin and GFAP overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of βIII-Tubulin positive and GFAP positive cells relative to the total number of DAPI-stained nuclei.
-
Signaling Pathways and Visualizations
GPR55 activation initiates a complex signaling cascade. Upon agonist binding, GPR55 can couple to Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA. Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The RhoA pathway is also implicated in cytoskeletal rearrangements. Furthermore, GPR55 signaling can modulate the activity of mitogen-activated protein kinases (MAPKs) like ERK1/2.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarshare.temple.edu]
- 3. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 agonist 4 effect on cell viability and cytotoxicity assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is a non-canonical cannabinoid receptor implicated in a multitude of physiological and pathological processes.[1][2] Its role in cancer is particularly complex, as its activation can lead to opposing cellular outcomes: proliferation or apoptosis.[3][4][5] This phenomenon, known as functional selectivity or biased agonism, is highly dependent on the specific ligand, cell type, and receptor dimerization status (e.g., with CB1 or CB2 receptors). For instance, lysophosphatidylinositol (LPI) is a known endogenous agonist that typically promotes cancer cell proliferation through GPR55. Conversely, other agonists like anandamide and N-acyl dopamines can induce apoptosis.
These application notes provide detailed protocols for assessing the cellular effects of a hypothetical GPR55 agonist, designated "GPR55 agonist 4" (GPR-A4), on cell viability and cytotoxicity. The protocols and data presented are representative of the divergent outcomes observed with different GPR55 ligands.
GPR55 Signaling Pathways
GPR55 activation initiates several downstream signaling cascades. The receptor primarily couples to Gαq and Gα12/13 proteins. Activation of Gα12/13 typically leads to the RhoA-ROCK pathway, which is involved in cytoskeletal changes and can influence cell proliferation. This pathway can also lead to the phosphorylation of ERK1/2. Coupling to Gαq can activate Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the subsequent activation of various transcription factors like NFAT, NF-κB, and CREB. The ultimate cellular response—proliferation or apoptosis—depends on the specific signaling branches that are preferentially activated by a given agonist.
Caption: Pro-proliferative signaling cascade initiated by a GPR55 agonist.
References
- 1. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative cannabinoid receptor GPR55 promotes cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GPR55 agonist 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with GPR55 agonists. The information is tailored for scientists and drug development professionals working with this complex G-protein coupled receptor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable responses with my GPR55 agonist in different assays?
A1: GPR55 is known to couple to multiple signaling pathways, and the observed agonist activity can be highly dependent on the functional assay being used.[1] This phenomenon is known as "biased agonism" or "functional selectivity," where an agonist may activate one downstream pathway more effectively than another. For example, an agonist might be potent in a β-arrestin recruitment assay but show weaker activity in a calcium mobilization assay.[1][2] It is crucial to profile your agonist across a range of assays to understand its complete signaling profile.
Q2: My GPR55 agonist shows activity in recombinant cell lines but not in my primary cells. What could be the reason?
A2: This discrepancy can arise from several factors:
-
Expression Levels: Recombinant cell lines, such as HEK293, are often engineered to overexpress GPR55, leading to an amplified signal that may not be representative of endogenous systems.[1]
-
Cellular Background: The complement of signaling proteins (G-proteins, effectors, scaffolding proteins) can vary significantly between cell types.[3] This cellular context can dictate which signaling pathways are preferentially activated by GPR55.
-
Receptor Desensitization: Chronic exposure to agonists can lead to receptor desensitization and internalization, reducing the observable response. The machinery for this process may differ between recombinant and primary cells.
Q3: I am observing a bell-shaped dose-response curve with my GPR55 agonist. Is this normal?
A3: Yes, bell-shaped concentration-response relationships have been reported for some GPR55 ligands, such as LPI and O-1602, particularly in assays measuring RhoA signaling and osteoclast function. This could be due to various factors including receptor desensitization at high agonist concentrations, substrate inhibition, or off-target effects.
Q4: Can cannabinoid receptor antagonists like AM251 and SR141716A interfere with my GPR55 experiment?
A4: Absolutely. Several compounds traditionally used as CB1 receptor antagonists, including AM251 and SR141716A (Rimonabant), have been shown to act as agonists at GPR55. This is a critical consideration when interpreting data from experiments where these tools are used, as the observed effects may be mediated, at least in part, through GPR55 activation.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Calcium Mobilization Assays
| Possible Cause | Troubleshooting Step |
| Low GPR55 Expression | Verify GPR55 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher or inducible expression. |
| Cell Health | Ensure cells are healthy, not overgrown, and have been passaged a limited number of times. Perform a viability stain. |
| Dye Loading Issues | Optimize dye loading concentration and incubation time. Ensure a consistent temperature during loading. |
| Assay Buffer Composition | Use a buffered saline solution (e.g., HBSS) with appropriate concentrations of calcium and magnesium. |
| Agonist Solubility | Prepare fresh agonist dilutions from a validated stock solution. Use a vehicle control to rule out solvent effects. |
| G-protein Coupling | GPR55 can couple to different G-proteins (Gαq, Gα12, Gα13). The specific G-protein availability in your cells can influence the calcium signal. |
Issue 2: Discrepancies Between Different Assay Readouts (e.g., ERK vs. NFAT)
| Possible Cause | Troubleshooting Step |
| Biased Agonism | This is a known characteristic of GPR55. Profile your agonist across multiple pathway readouts (e.g., ERK phosphorylation, NFAT/NF-κB/CREB reporter assays, β-arrestin recruitment) to build a comprehensive picture of its activity. |
| Kinetics of Signaling | The time course of activation can differ between pathways. Perform a time-course experiment for each assay to identify the optimal time point for measurement. For example, ERK1/2 phosphorylation in response to LPI peaks around 25 minutes. |
| Assay Sensitivity | Some assays may be inherently more sensitive than others. For instance, a label-free dynamic mass redistribution (DMR) assay might detect activity for a broader range of ligands than a calcium assay. |
GPR55 Signaling Pathways
GPR55 activation can initiate several downstream signaling cascades. The primary pathways involve coupling to Gα13, leading to RhoA activation, and coupling to Gq, which activates phospholipase C. These initial events trigger a range of cellular responses.
Caption: GPR55 couples to multiple G-proteins to activate diverse signaling pathways.
Experimental Protocols
ERK1/2 Phosphorylation Assay
This protocol is adapted from methods described for measuring GPR55-mediated ERK1/2 activation.
-
Cell Culture: Plate GPR55-expressing cells (e.g., GPR55-HEK293) in 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat cells with the GPR55 agonist at various concentrations for a predetermined time (e.g., 5-30 minutes). A time-course experiment is recommended to determine the peak response.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities and express the results as the ratio of phospho-ERK to total ERK.
Troubleshooting Workflow for Inconsistent Agonist Results
The following workflow provides a logical approach to diagnosing and resolving inconsistencies in GPR55 agonist experiments.
Caption: A stepwise guide to troubleshooting inconsistent GPR55 agonist results.
References
Optimizing GPR55 agonist 4 concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GPR55 agonist 4 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is recommended to start with a broad concentration range of this compound to determine the optimal working concentration. A typical starting range is from 1 nM to 10 µM. It is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using a variety of cell viability assays. The most common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or trypan blue exclusion assays, which assess cell membrane integrity. It is essential to test a range of this compound concentrations over different time points (e.g., 24, 48, and 72 hours) to determine if there are any toxic effects.
Q3: What are the expected downstream signaling pathways activated by this compound?
A3: GPR55 activation can trigger several downstream signaling cascades. The most commonly reported pathways include the activation of Gαq, Gα12, or Gα13 proteins, leading to intracellular calcium mobilization (Ca2+), RhoA activation, and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1] The specific pathway activated may be cell-type dependent.[1]
Q4: My cells are not responding to this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Low GPR55 expression: The cell line you are using may not endogenously express GPR55 at a sufficient level. Verify receptor expression using techniques like qPCR or Western blotting.
-
Agonist degradation: this compound may be unstable in your cell culture medium. Prepare fresh solutions for each experiment and minimize the time the agonist is in the medium before application.
-
Incorrect assay endpoint: The chosen functional assay may not be coupled to the signaling pathway activated by GPR55 in your specific cell line. Consider testing multiple downstream readouts, such as ERK phosphorylation, calcium mobilization, or a reporter assay.
-
Cell culture conditions: Factors like serum concentration and cell density can influence receptor signaling.[1] Standardize these conditions across experiments.
Q5: Should I use serum in my cell culture medium during the experiment?
A5: The presence of serum can interfere with GPR55 signaling, as it contains various growth factors and lipids that may activate parallel pathways or bind to the agonist. For acute stimulation experiments (e.g., measuring ERK phosphorylation or calcium flux), it is generally recommended to serum-starve the cells for a few hours before adding the agonist. For long-term experiments, the necessity of serum should be determined empirically, balancing cell health with potential experimental artifacts.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration
Problem: Difficulty in determining the optimal concentration of this compound.
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve: | Test a wide range of concentrations (e.g., 1 nM to 10 µM) of this compound. |
| 2 | Select an Appropriate Assay: | Choose a sensitive and relevant functional assay, such as ERK1/2 phosphorylation or a calcium mobilization assay.[2][3] |
| 3 | Determine EC50: | Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value. |
| 4 | Assess Cytotoxicity: | In parallel, perform a cell viability assay to ensure the concentrations used are not toxic to the cells. |
| 5 | Select Working Concentration: | Choose a concentration at or slightly above the EC50 for subsequent experiments to ensure a robust and reproducible response. |
Guide 2: No Cellular Response to this compound
Problem: Cells do not exhibit the expected response after treatment with this compound.
| Step | Action | Troubleshooting |
| 1 | Verify GPR55 Expression: | Confirm GPR55 mRNA or protein expression in your cell line using qPCR or Western blot. |
| 2 | Check Agonist Integrity: | Prepare fresh agonist solutions for each experiment. Consider the stability of the compound in your specific culture medium. |
| 3 | Use a Positive Control: | Include a known GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), as a positive control to validate the experimental setup. |
| 4 | Evaluate Multiple Readouts: | Assess different downstream signaling pathways (e.g., pERK, Ca2+ flux, NFAT activation) as GPR55 signaling can be cell-type specific. |
| 5 | Optimize Cell Culture Conditions: | Standardize cell density and serum starvation protocols, as these can impact receptor signaling. |
| 6 | Consider Receptor Desensitization: | Prolonged exposure to an agonist can lead to receptor desensitization. For acute assays, ensure the stimulation time is appropriate. |
Quantitative Data Summary
The following table summarizes the reported EC50 values for various GPR55 agonists in different cell lines and assays. Note that "this compound" is a placeholder; the table includes data for known GPR55 agonists to provide a reference for expected potency.
| Agonist | Cell Line | Assay | EC50 | Reference |
| L-α-lysophosphatidylinositol (LPI) | hGPR55-HEK293 | [35S]GTPγS | 1 µM | |
| L-α-lysophosphatidylinositol (LPI) | hGPR55-HEK293 | NFAT-luciferase | ~0.3 µM | |
| 2-arachidonoyl-LPI | - | ERK activation | 30 nM | |
| 1-stearoyl-LPI | - | ERK activation | ~450 nM | |
| Anandamide | hGPR55-HEK293 | [35S]GTPγS | 18 nM | |
| 2-arachidonylglycerol (2-AG) | hGPR55-HEK293 | [35S]GTPγS | 3 nM | |
| O-1602 | hNSC | Proliferation | 1 µM (working conc.) | |
| ML184 | hNSC | Proliferation | 1 µM (working conc.) |
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-16 hours.
-
Agonist Stimulation: Treat cells with varying concentrations of this compound for 5-15 minutes. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize phospho-ERK levels to total ERK.
Protocol 2: Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a serum-free buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader equipped with the appropriate filters.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve.
Visualizations
Caption: GPR55 Signaling Pathways.
Caption: Workflow for Optimizing Agonist Concentration.
Caption: Troubleshooting Decision Tree.
References
GPR55 agonist 4 solubility issues in aqueous buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for utilizing GPR55 agonist 4 in experimental settings. Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (also referred to as Compound 28) is a potent agonist for the G protein-coupled receptor 55 (GPR55). It exhibits nanomolar potency for both human and rat GPR55 and has been shown to induce β-arrestin recruitment.[1][2][3] Its molecular weight is 365.36 g/mol .[1][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This compound is a hydrophobic (lipophilic) molecule. Such compounds have a low affinity for water and tend to aggregate or precipitate in aqueous solutions to minimize contact with polar water molecules. This is the primary reason for its poor solubility in aqueous buffers like PBS or TRIS.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is highly soluble in DMSO, up to 100 mg/mL. When preparing the stock solution, ultrasonic agitation and gentle warming (up to 60°C) can be used to ensure complete dissolution. It is also advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can impact solubility.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, you can try the following:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound.
-
Use a co-solvent formulation: For in vivo and some in vitro experiments, using a co-solvent system is often necessary. Detailed protocols are provided in the troubleshooting section.
-
Employ vigorous mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.
Q5: What is the typical signaling pathway activated by GPR55 agonists?
Activation of GPR55 can trigger multiple signaling cascades. Commonly, it couples to G proteins Gq and G12/G13. This leads to the activation of RhoA and Phospholipase C (PLC). PLC activation results in an increase in intracellular calcium levels. Additionally, GPR55 activation has been shown to induce the phosphorylation of ERK1/2 and promote β-arrestin recruitment.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous buffers.
Tier 1: Initial Dissolution and Dilution
For many in vitro assays, the goal is to achieve a working solution in an aqueous buffer with a minimal amount of organic solvent (typically <0.5% DMSO).
Experimental Protocol: Small-Scale Solubility Test
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and sonication can be used.
-
Prepare your target aqueous buffer (e.g., PBS, TRIS) at the desired pH.
-
In a microcentrifuge tube, add the appropriate volume of your aqueous buffer.
-
Add the corresponding volume of the 10 mM DMSO stock solution to achieve your desired final concentration. Add the stock solution dropwise while vortexing the buffer.
-
Visually inspect for any precipitation or cloudiness. If the solution remains clear, your compound is likely soluble at this concentration under these conditions.
-
For confirmation, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-20 minutes. The absence of a pellet indicates good solubility.
Tier 2: Co-Solvent Formulations for Enhanced Solubility
If precipitation occurs during initial testing, a co-solvent system may be required, especially for in vivo studies.
Data Presentation: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Notes |
| 100% DMSO | 100 mg/mL (273.70 mM) | Recommended for primary stock solutions. |
| Aqueous Buffers (e.g., PBS, TRIS) | Poor (specific quantitative data not readily available) | Prone to precipitation upon dilution of DMSO stock. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.69 mM) | A clear solution can be obtained. Suitable for in vivo experiments. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.69 mM) | A clear solution can be obtained. Suitable for in vivo experiments. |
Experimental Protocol: Preparation of a Co-Solvent Formulation for In Vivo Use
This protocol is adapted from manufacturer's guidelines and is intended to yield a clear solution of ≥ 5 mg/mL.
Formulation 1: With PEG300 and Tween-80
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add the following, mixing thoroughly after each addition:
-
100 µL of the 50 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Vortex until a clear, homogeneous solution is achieved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
Formulation 2: With Corn Oil
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
GPR55 Signaling Pathway
Caption: this compound signaling cascade.
Troubleshooting Workflow for Solubility Issues
Caption: Decision workflow for solubility issues.
References
Preventing GPR55 agonist 4 degradation during experiments
Welcome to the technical support center for GPR55 agonist 4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could agonist degradation be the cause?
A1: Yes, inconsistent results, such as a loss of potency or variable agonist activity, can be indicative of degradation. GPR55 agonists, particularly if they are lipid-based or contain susceptible functional groups, can be prone to degradation under certain experimental conditions.
Q2: What are the common causes of this compound degradation in in-vitro experiments?
A2: The primary causes of degradation for small molecule and lipid-based agonists include:
-
Enzymatic Degradation: If you are using cell-based assays or tissue homogenates, endogenous enzymes such as esterases, lipases, and amidases can metabolize the agonist.
-
Hydrolysis: Agonists with ester or amide functional groups are susceptible to hydrolysis, a reaction with water that cleaves these bonds. This process can be catalyzed by acidic or basic conditions in your assay buffer.[1][2][3][4]
-
Oxidation: Unsaturated bonds in the agonist molecule can be susceptible to oxidation, especially when exposed to air and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[5]
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration of the agonist in your experiment.
Q3: How should I properly store this compound to minimize degradation?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Atmosphere: For compounds prone to oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Container: Store in glass vials with Teflon-lined caps to prevent adsorption to plastic and leaching of impurities from plastic containers.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Agonist Potency in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | - Include a broad-spectrum enzyme inhibitor cocktail in your assay medium. - If the specific class of degrading enzyme is known (e.g., esterase), use a specific inhibitor. - Reduce the incubation time of the agonist with the cells. |
| Hydrolysis in Aqueous Buffer | - Prepare fresh agonist dilutions in buffer immediately before use. - Optimize the pH of your assay buffer to a range where the agonist is most stable (typically neutral pH). - Avoid prolonged storage of the agonist in aqueous solutions. |
| Adsorption to Labware | - Use low-adhesion polypropylene or glass labware for preparing and storing agonist solutions. - Include a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer to reduce non-specific binding. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | - Ensure the agonist is fully dissolved in the initial stock solution (e.g., in DMSO). - Visually inspect for any precipitation after diluting the stock solution into your aqueous assay buffer. - Sonication may aid in the solubilization of lipid-based agonists. |
| Photodegradation During Experiment | - Perform experimental manipulations under low-light conditions. - Use plates with opaque walls to minimize light exposure to the samples. |
| Oxidation of the Agonist | - Degas your assay buffer to remove dissolved oxygen. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, if compatible with your assay. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound using HPLC
This protocol allows for the quantitative assessment of agonist degradation over time.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Assay buffer of interest
-
Incubator or water bath
Methodology:
-
Prepare Agonist Solution: Prepare a solution of this compound in your experimental assay buffer at a known concentration.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area of the agonist.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC using a validated method to separate the parent agonist from potential degradation products.
-
Data Analysis: Quantify the peak area of the parent agonist at each time point. Calculate the percentage of agonist remaining relative to the T=0 sample. Plot the percentage of remaining agonist against time to determine the degradation rate.
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Agonist Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 950,000 | 95% |
| 2 | 880,000 | 88% |
| 4 | 750,000 | 75% |
| 8 | 550,000 | 55% |
| 24 | 150,000 | 15% |
Protocol 2: Functional Stability Assessment in a Cell-Based Assay
This protocol assesses the stability of the agonist based on its biological activity.
Materials:
-
Cells expressing GPR55 (e.g., HEK293-GPR55)
-
This compound
-
Assay medium
-
Assay-specific reagents (e.g., for calcium flux or p-ERK detection)
-
Multi-well plates
-
Plate reader
Methodology:
-
Prepare Agonist Solutions for Incubation: Prepare multiple aliquots of this compound at a concentration that gives a sub-maximal response (e.g., EC80) in your assay buffer.
-
Incubate Agonist Solutions: Incubate these aliquots for different durations under your typical experimental conditions (e.g., 0, 1, 2, 4, 8 hours at 37°C).
-
Perform Functional Assay: After each incubation period, use the pre-incubated agonist solution to stimulate GPR55-expressing cells and measure the functional response (e.g., calcium mobilization or ERK phosphorylation).
-
Data Analysis: Compare the functional response elicited by the agonist at each pre-incubation time point to the response from the freshly prepared (T=0) agonist. A decrease in the response over time indicates degradation of the agonist.
Data Presentation:
| Pre-incubation Time (hours) | Functional Response (e.g., % of Max Signal) |
| 0 | 80% |
| 1 | 78% |
| 2 | 72% |
| 4 | 60% |
| 8 | 45% |
Visualizations
Caption: GPR55 Signaling Pathway.
Caption: Experimental Workflow for Agonist Stability.
Caption: Troubleshooting Agonist Degradation.
References
- 1. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
Navigating Serum Interference in GPR55 Agonist 4 Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering issues with serum interference in assays involving GPR55 agonist 4 (also known as CID2440433 or ML184). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and ensure the generation of accurate and reproducible data.
Troubleshooting Guide: Overcoming Serum Interference
Problem: Reduced Potency or Efficacy of this compound in the Presence of Serum
Cause: Serum proteins, particularly albumin, can bind to hydrophobic small molecules like this compound. This sequestration reduces the free concentration of the agonist available to interact with the GPR55 receptor, leading to an apparent decrease in potency (a rightward shift in the EC50 curve) and potentially a lower maximal response.
Solutions:
-
Perform Assays in Serum-Free Media: The most effective way to eliminate serum interference is to remove it from the experimental conditions. Most GPR55 functional assays, including calcium mobilization, ERK phosphorylation, and β-arrestin recruitment, are routinely conducted in serum-free media or after a period of serum starvation.[1]
-
Serum Starvation Protocol: Prior to agonist stimulation, it is crucial to remove serum from the cell culture medium. A typical serum starvation period involves incubating the cells in serum-free medium for a period ranging from a few hours to overnight.[1] This ensures that the cells are quiescent and that any residual serum proteins are minimized.
-
Use of Delipidated Serum: If the complete removal of serum is detrimental to cell health, using delipidated serum can be an alternative. This type of serum has had lipids and many associated small molecules removed, which can reduce non-specific interactions.
-
Inclusion of Bovine Serum Albumin (BSA) as a Carrier Protein: In some instances, a low concentration of BSA (e.g., 0.1%) is included in the assay buffer. This can help to prevent the agonist from sticking to plasticware and improve its solubility, but it's important to be aware that it can still cause some level of sequestration. Consistency in the BSA concentration across all experiments is key.
Experimental Workflow for Mitigating Serum Interference
Caption: Workflow for minimizing serum interference in GPR55 agonist assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing lower activity in my assay than expected?
A1: If your assay medium contains serum, the most likely reason for reduced activity is the binding of the agonist to serum proteins, primarily albumin. This reduces the effective concentration of the agonist available to bind to the GPR55 receptor. To address this, it is highly recommended to perform your experiments in serum-free conditions after a period of serum starvation.[1]
Q2: What is the expected EC50 for this compound in a functional assay?
A2: The EC50 value for this compound (CID2440433/ML184) can vary depending on the specific assay and cell line used. However, in a β-arrestin recruitment assay performed in serum-free medium, the reported EC50 is approximately 250 nM.
Q3: Can I run my GPR55 agonist assay in the presence of serum?
A3: While it is strongly discouraged due to the high potential for interference, if your experimental design necessitates the presence of serum, you must be consistent with the serum concentration across all experiments, including controls. Be aware that this will likely result in a right-shifted dose-response curve and a higher apparent EC50 value. The quantitative impact of this interference should be characterized.
Q4: What are the primary signaling pathways activated by GPR55?
A4: GPR55 is known to couple to Gαq and Gα12/13 proteins. Activation of these pathways leads to downstream signaling events including an increase in intracellular calcium ([Ca2+]i), activation of RhoA, and phosphorylation of extracellular signal-regulated kinases (ERK1/2).
GPR55 Signaling Pathway
Caption: Simplified GPR55 signaling cascade.
Quantitative Data Summary
| Compound | Assay Type | Condition | EC50 |
| This compound | β-arrestin recruitment | Serum-free | ~250 nM |
| (CID2440433/ML184) |
Key Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization.
Materials:
-
U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-GFP
-
Assay plates (e.g., 384-well, black, clear bottom)
-
Serum-free medium (e.g., MEM)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Plating: Seed the U2OS-GPR55-β-arrestin-GFP cells into 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Culture overnight in serum-containing medium.
-
Serum Starvation: On the day of the assay, carefully aspirate the serum-containing medium and wash the cells once with serum-free medium. Add fresh serum-free medium to each well and incubate for at least 4 hours at 37°C.[1]
-
Agonist Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Cell Stimulation: Add the agonist dilutions to the corresponding wells of the assay plate. Include a vehicle-only control. Incubate for 60-90 minutes at 37°C.
-
Cell Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash the cells with PBS and then stain with DAPI to visualize the nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane or into intracellular vesicles. The number of fluorescent spots per cell is a common readout.
-
Data Analysis: Plot the agonist concentration versus the β-arrestin recruitment response and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.
Materials:
-
HEK293 or U2OS cells expressing GPR55
-
6-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Plate GPR55-expressing cells in 6-well plates and grow to near confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.[1]
-
Agonist Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include a vehicle control.
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells with cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize to the total ERK1/2 levels to determine the fold-change in phosphorylation compared to the vehicle control.
References
Interpreting unexpected off-target effects of GPR55 agonist 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected off-target effects of GPR55 agonist 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound (also known as Compound 28) is a known agonist for the G protein-coupled receptor 55 (GPR55).[1] Its primary expected activity is to bind to and activate GPR55, initiating downstream signaling cascades. It has been shown to induce β-arrestin recruitment to human GPR55.[1]
Q2: What are the known signaling pathways activated by GPR55?
GPR55 activation can trigger a variety of signaling pathways, which can be cell-type dependent and influenced by the specific agonist. Key pathways include:
-
Gαq and Gα12/13 protein coupling: GPR55 is known to couple to Gαq and Gα12/13 proteins.[2][3][4]
-
Intracellular calcium mobilization: Activation of GPR55 often leads to an increase in intracellular calcium levels.
-
RhoA activation: GPR55 signaling can proceed through the activation of the small GTPase RhoA.
-
MAPK/ERK pathway: Some studies have shown that GPR55 activation leads to the phosphorylation of ERK1/2, although this can be controversial and ligand-dependent.
-
Activation of transcription factors: GPR55 signaling can also lead to the activation of transcription factors such as NFAT, NF-κB, and CREB.
Q3: Why am I observing effects that are inconsistent with known GPR55 signaling?
The pharmacology of GPR55 is complex and can sometimes appear contradictory. The observed effects of a GPR55 agonist can be influenced by the specific functional assay being used, leading to differences in measured potency and efficacy. Furthermore, GPR55 can form heterodimers with other receptors, such as the cannabinoid receptors CB1 and CB2, which can alter its signaling properties.
Q4: Could the unexpected effects be due to off-target binding of this compound?
While this compound is characterized as a GPR55 agonist, the possibility of off-target binding should always be considered, especially at higher concentrations. GPR55 shares ligands with the classical cannabinoid receptors, CB1 and CB2, although it has low amino acid sequence homology with them. Therefore, unexpected effects could potentially be mediated by these or other receptors.
Q5: What is the role of GPR55 in cancer, and could this explain my observations?
Elevated GPR55 expression has been linked to the proliferation and aggressiveness of various cancer cells, including those of the breast, pancreas, and brain. Activation of GPR55 can promote cancer cell proliferation. If you are working with cancer cell lines, unexpected proliferative effects could be a direct consequence of GPR55 activation by agonist 4.
Troubleshooting Guides
Problem: Unexpected Cell Proliferation or Viability Changes
Possible Cause 1: On-target GPR55-mediated effect.
-
Troubleshooting Step:
-
Confirm GPR55 expression: Verify the expression of GPR55 in your cell line at the mRNA and protein level.
-
Use a GPR55 antagonist: Co-treat cells with this compound and a known GPR55 antagonist (e.g., CID16020046). If the proliferative effect is blocked, it is likely mediated by GPR55.
-
GPR55 knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate GPR55 expression. If the effect of agonist 4 is diminished, this confirms it is GPR55-dependent.
-
Possible Cause 2: Off-target effect on other receptors promoting proliferation.
-
Troubleshooting Step:
-
Test for cannabinoid receptor involvement: Use selective antagonists for CB1 (e.g., Rimonabant/SR141716A) and CB2 receptors to see if the proliferative effect is blocked.
-
Broad-spectrum receptor screening: If the effect persists, consider a broader screening approach using a panel of receptor antagonists or a commercial off-target screening service.
-
Problem: Contradictory Signaling Pathway Activation
Possible Cause 1: Assay-dependent signaling.
-
Troubleshooting Step:
-
Use multiple functional assays: Evaluate the activity of this compound using a variety of readouts, such as intracellular calcium mobilization, ERK phosphorylation, and β-arrestin recruitment assays. The signaling profile of a GPR55 agonist can vary depending on the assay used.
-
Possible Cause 2: Receptor heterodimerization.
-
Troubleshooting Step:
-
Investigate CB1/CB2 receptor co-expression: Determine if your experimental system expresses CB1 or CB2 receptors alongside GPR55.
-
Use antagonists for partner receptors: If co-expression is confirmed, use antagonists for the potential dimerization partners (e.g., CB1/CB2 antagonists) to see if the signaling profile of this compound is altered.
-
Data Presentation
Table 1: Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 | Human GPR55 (hGPR55) | 131 nM | |
| EC50 | Rat GPR55 (rGPR55) | 1.41 nM |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells stably expressing human GPR55 in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the different concentrations of this compound and immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate EC50 values from the dose-response curve.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment: Seed GPR55-expressing cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells for a few hours. Treat the cells with different concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation compared to the vehicle control.
Visualizations
Caption: Canonical GPR55 signaling pathways.
Caption: Troubleshooting workflow for unexpected effects.
References
GPR55 Desensitization Management with Agonist 4 Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing GPR55 desensitization, specifically when using the synthetic agonist, GPR55 agonist 4 (also known as Compound 28). This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during in-vitro GPR55 studies.
Frequently Asked Questions (FAQs)
Q1: What is GPR55 desensitization and why is it important in my experiments?
A1: GPR55 desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged or repeated exposure. This is a crucial cellular mechanism to prevent overstimulation. In experimental settings, desensitization can lead to a progressive loss of signal, impacting the reproducibility and interpretation of your data. Understanding and managing desensitization is critical for obtaining accurate measurements of GPR55 activity.
Q2: I'm observing a rapid decline in my calcium flux signal after applying Agonist 4. Is this expected?
A2: Yes, a rapid decline in the calcium signal is a hallmark of GPR55 desensitization. GPR55 primarily couples to Gq and G12/13 proteins, leading to a transient increase in intracellular calcium.[1][2] Continuous presence of an agonist like Agonist 4 will trigger desensitization mechanisms, including receptor phosphorylation and β-arrestin recruitment, which dampen the signaling cascade.
Q3: How can I minimize GPR55 desensitization in my assays?
A3: To minimize desensitization, consider the following:
-
Use a minimal agonist exposure time: Stimulate the cells for the shortest duration required to obtain a robust signal.
-
Incorporate washout steps: If your experimental design allows, include washout periods to allow for receptor resensitization.
-
Optimize agonist concentration: Use the lowest concentration of Agonist 4 that gives a reliable signal (e.g., EC80) rather than a saturating dose, as higher concentrations can accelerate desensitization.
-
Consider the assay endpoint: Assays measuring downstream signaling events that are subject to rapid desensitization (like calcium flux) will be more affected than those measuring more sustained responses or endpoint assays.
Q4: What is the role of β-arrestin in GPR55 desensitization?
A4: β-arrestins are key proteins in the desensitization of many GPCRs, including GPR55.[3] Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment sterically hinders further G-protein coupling, effectively "silencing" the receptor. β-arrestin recruitment also initiates the process of receptor internalization. This compound has been shown to induce β-arrestin recruitment to human GPR55.[4][5]
Q5: My Western blot results for p-ERK1/2 are inconsistent after Agonist 4 treatment. What could be the cause?
A5: Inconsistent p-ERK1/2 levels can be due to several factors related to GPR55 desensitization:
-
Timing of cell lysis: The kinetics of ERK1/2 phosphorylation downstream of GPR55 can be transient. It is crucial to perform a time-course experiment to identify the peak phosphorylation time point.
-
Desensitization of the signaling pathway: Prolonged agonist treatment will lead to desensitization and a subsequent decrease in p-ERK1/2 levels.
-
Cell density and passage number: Variations in cell culture conditions can affect signaling responses. Ensure consistency in your cell culture practices.
Troubleshooting Guides
Problem 1: Low or No Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy and within an optimal passage number. Perform a viability test (e.g., Trypan Blue exclusion). |
| Receptor Expression Levels | If using transfected cells, verify GPR55 expression via Western blot or qPCR. Low expression will result in a weak signal. |
| Dye Loading Issues | Confirm proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) by using a positive control like a calcium ionophore (e.g., ionomycin). Ensure the correct dye concentration and incubation time are used. |
| Incorrect Agonist 4 Concentration | Prepare fresh dilutions of Agonist 4 for each experiment. Verify the final concentration in the assay. |
| Receptor Desensitization | If cells were pre-incubated with other compounds, these may have caused GPR55 desensitization. Include appropriate controls. |
Problem 2: High Background in β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit constitutive GPR55 activity, leading to basal β-arrestin recruitment. This can be assessed by including a vehicle-only control. |
| Overexpression of Receptor or β-arrestin | In transfected systems, very high expression levels can lead to non-specific interactions. Optimize transfection conditions to achieve moderate expression levels. |
| Assay Reagent Issues | Ensure assay reagents are properly prepared and stored. Use fresh reagents whenever possible. |
| Cell Clumping | Clumped cells can lead to artifacts in imaging-based or plate reader-based assays. Ensure a single-cell suspension before plating. |
Problem 3: Variability in Receptor Internalization Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Antibody Staining | Optimize antibody concentrations and incubation times for immunofluorescence. Include a secondary antibody-only control to check for non-specific binding. |
| Subjective Image Analysis | Use a standardized and automated image analysis workflow to quantify internalization. Define clear criteria for internalized versus plasma membrane-localized receptors. |
| Suboptimal Agonist Stimulation | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing robust internalization. |
| Poor Cell Adhesion | Ensure cells are well-adhered to the culture surface to prevent cell loss during washing steps. Consider using coated plates or coverslips. |
Quantitative Data Summary
The following table summarizes the potency of this compound (Compound 28) from available literature.
| Agonist | Species | Assay | EC50 | Reference |
| This compound (Compound 28) | Human | Not Specified | 131 nM | |
| This compound (Compound 28) | Rat | Not Specified | 1.41 nM | |
| This compound (Compound 28) | Human | β-arrestin recruitment | Induces recruitment |
Experimental Protocols & Visualizations
GPR55 Signaling Pathways
Experimental Workflow: β-Arrestin Recruitment Assay
Protocol: β-Arrestin Recruitment Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay technology (e.g., PathHunter®, Tango™).
-
Cell Plating:
-
One day prior to the assay, seed cells stably or transiently expressing GPR55 and a β-arrestin reporter construct into a 96- or 384-well white, clear-bottom plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Agonist Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted agonist solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (typically 30-90 minutes) to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for the recommended time (usually 30-60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Subtract the background signal (vehicle control).
-
Normalize the data to a positive control if available.
-
Plot the normalized signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
-
Experimental Workflow: Calcium Mobilization Assay
Protocol: Calcium Mobilization Assay
-
Cell Plating:
-
Seed GPR55-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Agonist Plate Preparation:
-
Prepare a plate with different concentrations of this compound in assay buffer.
-
-
Assay Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR®, FlexStation®).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist from the agonist plate into the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized peak response against the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Experimental Workflow: ERK1/2 Phosphorylation Western Blot
Protocol: ERK1/2 Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Plate GPR55-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Treat cells with this compound at desired concentrations for a range of time points (e.g., 2, 5, 10, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized data to visualize the time-course and dose-response of ERK1/2 phosphorylation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
GPR55 Agonist Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR55 agonists. This resource provides troubleshooting guidance and detailed protocols to address common reproducibility challenges in GPR55 experiments. The pharmacology of GPR55 is known to be complex and often yields conflicting data, making careful experimental design and interpretation paramount.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my results with a specific GPR55 agonist inconsistent with published data?
A1: This is a very common challenge in GPR55 research. Several factors can contribute to this discrepancy:
-
Assay-Dependent Ligand Activity: The measured potency and efficacy of a GPR55 ligand can vary dramatically depending on the functional assay used (e.g., Calcium mobilization, ERK phosphorylation, GTPγS binding).[2][3] This phenomenon, known as functional selectivity or agonist bias, means a compound can act as an agonist in one assay and an antagonist or have no effect in another.[4] For example, some cannabinoid ligands promote ERK phosphorylation with different potency than observed in Ca2+ signaling assays.[4]
-
Cell Line Heterogeneity: The cellular background is critical. The presence or absence of specific G proteins (Gαq, Gα12, Gα13), scaffolding proteins, or interacting receptors (like CB1 and CB2) can alter the signaling output of GPR55 activation. Results may differ between cell lines (e.g., HEK293, CHO, MDA-MB-231) and even between different clones of the same cell line.
-
Ligand Promiscuity: Many compounds identified as GPR55 ligands are not entirely selective. For instance, the widely used CB1 antagonists AM251 and SR141716A (Rimonabant) act as agonists at GPR55, which can complicate the interpretation of results in systems where both receptors are present.
-
Receptor Expression Levels: The level of GPR55 expression, whether endogenous or through transfection, can significantly impact the magnitude of the response. Low expression levels may lead to weak or undetectable signals.
Q2: I'm not observing a calcium signal after applying a GPR55 agonist. What should I check?
A2: A lack of calcium response is a frequent issue. Here is a troubleshooting workflow:
-
Confirm GPR55 Expression: Verify that your chosen cell line expresses functional GPR55 at the protein level. If using transfected cells, confirm transfection efficiency and receptor expression via Western blot or other methods.
-
Verify Gαq Coupling: GPR55-mediated calcium release is typically dependent on its coupling to the Gαq protein, which activates Phospholipase C (PLC). Your cell line must express sufficient levels of Gαq. Co-transfection with a promiscuous G protein like Gα16 can sometimes rescue signaling for GPCRs that don't natively couple to Gαq.
-
Check Agonist and Reagents: Ensure your agonist (e.g., L-α-lysophosphatidylinositol - LPI) is of high quality and has been stored correctly, as lipids can degrade. Confirm the viability of your calcium-sensitive dye (e.g., Fluo-4) and that cell loading was successful.
-
Consider Alternative Pathways: GPR55 does not exclusively signal through Gαq. It robustly couples to Gα12/13 to activate RhoA. If you see no calcium signal, the agonist may be preferentially activating the Gα12/13-RhoA pathway. Consider performing a RhoA activation assay to test this possibility.
Q3: My ERK1/2 phosphorylation results are variable. How can I improve reproducibility?
A3: ERK1/2 activation is a key downstream signal for GPR55 but can be sensitive to experimental conditions.
-
Serum Starvation: Ensure cells are adequately serum-starved (e.g., 48 hours) before the experiment to reduce basal ERK1/2 phosphorylation levels.
-
Time Course: The peak of ERK1/2 phosphorylation is transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for your specific agonist and cell system. For LPI in GPR55-HEK293 cells, a peak response has been observed around 25 minutes.
-
Loading Controls: Always probe for total ERK1/2 on your Western blots to normalize the phosphorylated ERK1/2 signal. This accounts for any variations in protein loading.
-
Assay Sensitivity: For high-throughput or more quantitative measurements, consider using more sensitive techniques like AlphaScreen™ SureFire™ or TR-FRET assays, which can offer a larger dynamic range than traditional Western blotting.
Quantitative Data Summary
The potency of GPR55 ligands is highly dependent on the assay readout. The following table summarizes reported EC50 values for common ligands in stably transfected GPR55-HEK293 cells.
| Ligand | Assay Readout | Reported EC50 (µM) | Reference |
| LPI | Calcium Mobilization | 0.049 ± 0.004 | |
| ERK Phosphorylation | 0.074 ± 0.013 | ||
| NFAT Activation | 1.10 ± 0.02 | ||
| CREB Phosphorylation | 0.093 ± 0.01 | ||
| AM251 | Calcium Mobilization | 0.63 ± 0.11 | |
| ERK Phosphorylation | 0.54 ± 0.15 | ||
| NFAT Activation | 1.13 ± 0.07 | ||
| CREB Phosphorylation | 0.43 ± 0.09 | ||
| SR141716A | Calcium Mobilization | 1.14 ± 0.03 | |
| ERK Phosphorylation | 0.64 ± 0.25 | ||
| NFAT Activation | >1 | ||
| CREB Phosphorylation | 0.48 ± 0.05 | ||
| O-1602 | mEPSC Frequency | ~0.1 | |
| Colonic Motility | (Effective at 10⁻⁷ M) |
Visualized Workflows and Pathways
Signaling Pathways
GPR55 activation initiates multiple downstream signaling cascades, primarily through Gq and G12/13 protein families. These pathways can be activated differentially by various ligands, leading to diverse cellular responses.
Caption: GPR55 dual signaling pathways via Gαq and Gα12/13.
Experimental Workflow
A generalized workflow for characterizing a novel GPR55 agonist involves multiple assays to build a comprehensive pharmacological profile and mitigate the risk of assay-dependent artifacts.
Caption: Recommended workflow for GPR55 agonist characterization.
Troubleshooting Logic
When encountering a negative or inconsistent result in a primary screen, this decision tree can guide your troubleshooting process.
Caption: Troubleshooting tree for a failed calcium mobilization assay.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the release of intracellular calcium upon receptor activation, typically via Gαq signaling.
-
Cell Culture: Seed HEK293 cells stably expressing GPR55 (or another suitable cell line) into a 96-well black, clear-bottom plate at a density that will yield 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells.
-
Add the dye-loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the GPR55 agonist in an appropriate assay buffer. Include a vehicle control and a positive control (e.g., 10 µM LPI).
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds the agonist compounds to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes). The signal increase reflects the rise in intracellular [Ca²⁺].
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway downstream of GPR55.
-
Cell Culture & Starvation:
-
Plate cells (e.g., GPR55-HEK293) in 6-well or 12-well plates.
-
Once cells reach ~70-80% confluency, replace the medium with serum-free medium and incubate for at least 24-48 hours to reduce basal phosphorylation.
-
-
Agonist Stimulation:
-
Treat the serum-starved cells with various concentrations of the GPR55 agonist for the predetermined optimal time (e.g., 20-25 minutes at 37°C). Include a vehicle control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2 T202/Y204) overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 (t-ERK) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample and normalize to the vehicle control. Plot the normalized values to determine the dose-response relationship.
-
Protocol 3: RhoA Activation Assay (Pull-Down)
This assay specifically measures the activation of RhoA, a key event in Gα12/13 signaling.
-
Cell Culture and Stimulation: Follow the same steps for cell culture, serum starvation, and agonist stimulation as in the ERK phosphorylation protocol.
-
Cell Lysis: Lyse cells in a buffer designed to preserve GTPase activity (e.g., buffer containing MgCl₂, NP-40, and protease inhibitors). Clarify the lysate by centrifugation.
-
Pull-Down of Active RhoA:
-
This step uses a protein domain that specifically binds to the active, GTP-bound form of RhoA. The most common is the Rho-Binding Domain (RBD) of the Rhotekin protein, often conjugated to agarose beads.
-
Incubate a portion of the cell lysate (~500-800 µg of protein) with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
The beads will "pull down" the active RhoA-GTP from the lysate.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Analyze the eluted samples by Western blot using a primary antibody specific for RhoA.
-
Also, run a small amount of the initial total cell lysate ("input") on the same gel to confirm that the total amount of RhoA protein was consistent across samples.
-
-
Analysis: An increase in the amount of RhoA detected in the pull-down fraction compared to the vehicle control indicates agonist-induced RhoA activation.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
GPR55 agonist 4 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GPR55 agonists. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered GPR55 agonists?
A1: As a general best practice, solid GPR55 agonists should be stored in a tightly sealed container at -20°C for long-term storage. For agonists that are particularly sensitive to moisture (hygroscopic), it is advisable to store them in a desiccator at -20°C. Always refer to the manufacturer's product data sheet for specific storage recommendations.
Q2: What is the recommended solvent for preparing stock solutions of GPR55 agonists?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of lipophilic GPR55 agonists. Ensure the DMSO is of high purity and anhydrous, as water content can promote hydrolysis of certain compounds. For some applications, ethanol or other organic solvents may be suitable, but it is crucial to verify the agonist's solubility and stability in the chosen solvent.
Q3: How should I store stock solutions of GPR55 agonists?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to agonist degradation. These aliquots should be stored at -80°C for long-term stability. As a general guideline, stock solutions in DMSO may be stable for up to 6 months at -80°C, but this can vary significantly between different agonists.[1]
Q4: How long are working solutions of GPR55 agonists stable in aqueous buffers?
A4: The stability of GPR55 agonists in aqueous buffers (e.g., cell culture media, assay buffers) is often limited and represents a critical factor in experimental variability. Many lipophilic agonists can precipitate out of aqueous solutions or are susceptible to hydrolysis. It is strongly recommended to prepare working solutions fresh for each experiment from a frozen stock. If temporary storage is necessary, keep the solution on ice and use it within a few hours. The stability will be dependent on the specific agonist, the buffer composition, and the pH.
Q5: My GPR55 agonist is difficult to dissolve in aqueous buffer. What can I do?
A5: Poor aqueous solubility is a common issue with lipophilic GPR55 agonists. To improve solubility, you can try several methods. First, ensure your stock solution is at a high enough concentration in an appropriate organic solvent like DMSO. When preparing the working solution, add the stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Other methods to enhance solubility include the use of solubilizing agents like bovine serum albumin (BSA) or cyclodextrins, but their compatibility with your specific assay must be validated.
Q6: Are there any known degradation pathways for GPR55 agonists?
A6: The degradation pathways are specific to the chemical structure of the agonist. For endogenous lipid agonists like lysophosphatidylinositol (LPI), degradation can occur enzymatically through the action of phospholipases and acyltransferases, which hydrolyze the ester bonds.[1][2] Synthetic agonists may be susceptible to hydrolysis, oxidation, or photodecomposition. It is crucial to protect agonist solutions from light and to use high-purity solvents and buffers to minimize contaminants that could catalyze degradation.
GPR55 Agonist Storage and Stability Summary
The following table summarizes the recommended storage conditions for several GPR55 agonists. Note that these are general guidelines, and it is always best to consult the product-specific data sheet and perform your own stability assessments for critical experiments.
| Agonist | Form | Storage Temperature | Duration | Notes |
| GPR55 agonist 4 | Powder | -20°C | 3 years | Hygroscopic.[1] |
| 4°C | 2 years | [1] | ||
| In Solvent (DMSO) | -80°C | 6 months | Avoid repeated freeze-thaw cycles. | |
| -20°C | 1 month | |||
| ML-184 | Powder | +4°C | Refer to datasheet | |
| In Solvent (DMSO) | Store at +4°C | Refer to datasheet | Soluble to 20 mM in DMSO. | |
| O-1602 | Powder | Refer to datasheet | Refer to datasheet | |
| In Solvent (DMSO) | Refer to datasheet | Refer to datasheet | ||
| LPI | Powder | -20°C | Refer to datasheet | Prone to hydrolysis. |
| In Solvent | -80°C | Refer to datasheet | Prepare fresh in a suitable solvent. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no response in cell-based assays | Agonist degradation in working solution. | Prepare fresh working solutions for each experiment. Minimize the time the agonist is in aqueous buffer before being added to the cells. |
| Agonist precipitation in working solution. | Visually inspect the working solution for precipitates. Try vortexing during dilution or using a carrier protein like BSA (assay permitting). | |
| Incorrect storage of stock solution. | Review storage conditions and aliquot stock solutions to avoid freeze-thaw cycles. | |
| Decreased agonist potency over time | Degradation of the powdered agonist. | Ensure the powdered agonist is stored in a tightly sealed container at the recommended temperature and protected from moisture, especially if hygroscopic. |
| Degradation of the stock solution. | Prepare fresh stock solutions from a new vial of powdered agonist. Perform a concentration determination of the stock solution. | |
| High background signal in assays | Agonist instability leading to active degradants. | Test the stability of the agonist in the assay buffer over the time course of the experiment. Consider using a different buffer system. |
| Solvent effects. | Ensure the final solvent concentration in the assay is low and consistent across all wells. Run a solvent-only control. |
Experimental Protocols
Protocol for Assessing GPR55 Agonist Stability in Aqueous Buffer
This protocol provides a framework for determining the stability of a GPR55 agonist in a specific aqueous buffer over time.
Materials:
-
GPR55 agonist of interest
-
High-purity DMSO (or other appropriate solvent)
-
Aqueous buffer of interest (e.g., PBS, HBSS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a functional cell-based assay responsive to the agonist.
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh the GPR55 agonist and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final working concentration that will be used in experiments. Prepare a sufficient volume for all time points.
-
Initial Time Point (T=0): Immediately after preparing the working solution, take an aliquot for analysis. This will serve as your baseline (100% stability).
-
Incubation: Place the remaining working solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C incubator).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove aliquots of the working solution for analysis.
-
Sample Analysis:
-
HPLC Method (Preferred): Analyze the aliquots by HPLC to quantify the amount of intact agonist remaining. A decrease in the area of the agonist peak over time indicates degradation.
-
Functional Assay Method: If an HPLC method is not available, you can use a sensitive and reliable functional assay (e.g., calcium mobilization or β-arrestin recruitment in GPR55-expressing cells). Compare the activity of the incubated aliquots to the T=0 aliquot. A decrease in potency (shift in EC50) or efficacy (decrease in maximal response) suggests degradation.
-
-
Data Analysis: Calculate the percentage of the agonist remaining at each time point relative to the T=0 sample. Plot the percentage of remaining agonist versus time to determine the stability profile.
Visualizations
References
Troubleshooting GPR55 agonist 4 beta-arrestin assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing β-arrestin recruitment assays to screen for GPR55 agonists. Variability in these assays can arise from multiple factors, and this resource aims to provide systematic approaches to identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during GPR55 agonist 4 β-arrestin assays.
| Question/Issue | Potential Cause | Recommended Solution |
| 1. High Background Signal | 1. Constitutive GPR55 Activity: GPR55 is known to exhibit some level of agonist-independent activity, which can lead to a high basal signal in β-arrestin recruitment assays. 2. Receptor Overexpression: Excessively high levels of GPR55 expression can amplify constitutive activity. 3. Cell Health and Density: Unhealthy or overly confluent cells can contribute to non-specific signals. 4. Serum Factors: Components in the cell culture serum may activate GPR55. | 1. Optimize Receptor Expression: Titrate the amount of GPR55 DNA used for transfection to find a level that provides a good signal window without excessive background. For stable cell lines, screen multiple clones to identify one with optimal expression. 2. Optimize Cell Density: Perform a cell titration experiment to determine the optimal number of cells per well that maximizes the signal-to-background ratio. 3. Serum Starvation: Prior to the assay, incubate cells in serum-free or low-serum medium for a defined period (e.g., 4-24 hours) to reduce background activation. 4. Use a Parental Cell Line: As a negative control, use the parental cell line that does not express GPR55 to quantify the level of receptor-independent background. |
| 2. Low or No Signal (Poor Assay Window) | 1. Ineffective Agonist: The test compound may have low potency or efficacy for GPR55-mediated β-arrestin recruitment. 2. Suboptimal Agonist Concentration: The concentration range of the agonist may not be appropriate to elicit a response. 3. Insufficient Incubation Time: The kinetics of β-arrestin recruitment may require a longer incubation period. 4. Low Receptor or β-arrestin Expression: Insufficient levels of either the receptor or β-arrestin will limit the assay signal. 5. Incorrect Assay Buffer/Conditions: The composition of the assay buffer (e.g., presence of interfering substances) or suboptimal temperature can inhibit the interaction. | 1. Use a Validated Control Agonist: Include a known GPR55 agonist, such as Lysophosphatidylinositol (LPI) or AM251, as a positive control to confirm assay performance. 2. Perform a Full Dose-Response Curve: Test a wide range of agonist concentrations to ensure the optimal concentration for stimulation is covered. 3. Optimize Incubation Time: Conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time for maximal signal. 4. Verify Expression Levels: Confirm the expression of both GPR55 and the β-arrestin fusion protein (e.g., via Western blot or flow cytometry). 5. Optimize Assay Conditions: Ensure the assay buffer is compatible with the assay technology and test the assay at both room temperature and 37°C. |
| 3. High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling during reagent and compound addition. 3. Edge Effects: Wells at the perimeter of the microplate may experience different temperature and evaporation rates. 4. Compound Precipitation: The test compound may not be fully soluble at the tested concentrations. 5. Cell Clumping: Aggregated cells will lead to inconsistent cell numbers per well. | 1. Ensure Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes and Proper Technique: Employ calibrated multichannel pipettes and use reverse pipetting for viscous solutions. Automation can significantly reduce this variability. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill them with sterile water or media to create a humidity barrier. 4. Check Compound Solubility: Visually inspect compound stock solutions and dilutions for any signs of precipitation. Consider using a solubility-enhancing agent like BSA (0.1%) in the assay buffer for hydrophobic compounds. 5. Prepare a Single-Cell Suspension: Ensure cells are fully dissociated into a single-cell suspension before plating. |
| 4. Inconsistent EC50 Values | 1. Ligand Degradation: The agonist may be unstable under experimental conditions. 2. Passage Number of Cells: The responsiveness of cells can change with increasing passage number. 3. Variations in Assay Reagents: Batch-to-batch differences in serum, media, or other reagents. 4. DMSO/Solvent Concentration: High concentrations of solvents like DMSO can affect cell health and enzyme function. | 1. Proper Ligand Handling: Prepare fresh dilutions of the agonist for each experiment from a properly stored stock solution. 2. Use Low Passage Cells: Maintain a consistent and low passage number for cells used in the assay. It is recommended to use cells for no more than 10-20 passages. 3. Reagent Consistency: Use the same lot of critical reagents whenever possible and qualify new lots before use in critical experiments. 4. Control Solvent Concentration: Keep the final concentration of DMSO or other solvents consistent across all wells and typically at or below 1%.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound β-arrestin assays, providing a baseline for expected results.
Table 1: GPR55 Agonist Potency (EC50) in β-Arrestin Recruitment Assays
| Agonist | Assay System | Cell Line | Reported EC50 (µM) | Reference |
| AM251 | PathHunter β-arrestin | HEK293 (transient) | ~3 | [2] |
| SR141716A | PathHunter β-arrestin | HEK293 (transient) | 10.9 | [2] |
| LPI | PathHunter β-arrestin | HEK293 (transient) | 3.6 | [2] |
| LPI | β-arrestin-GFP translocation | U2OS (stable) | 1.2 | [3] |
| ML186 (CID15945391) | β-arrestin-GFP translocation | U2OS | 0.305 | Probe Reports from the NIH Molecular Libraries Program |
| ML185 (CID1374043) | β-arrestin-GFP translocation | U2OS | 0.658 | Probe Reports from the NIH Molecular Libraries Program |
| ML184 (CID2440433) | β-arrestin-GFP translocation | U2OS | 0.263 | Probe Reports from the NIH Molecular Libraries Program |
Table 2: Typical Assay Performance Parameters
| Parameter | Typical Value | Notes |
| Signal-to-Background (S/B) Ratio | > 3 | This can vary significantly based on the cell line, receptor expression level, and agonist used. Optimization is key to achieving a robust S/B ratio. |
| Z'-Factor | ≥ 0.5 | A Z'-factor of 0.5 or greater is indicative of a high-quality, robust assay suitable for high-throughput screening. For HTS, a Z' factor > 0.7 is often desired. |
Experimental Protocols
This section provides a detailed methodology for a common GPR55 β-arrestin recruitment assay format, the DiscoverX PathHunter® assay. This protocol can be adapted for other similar enzyme fragment complementation-based assays.
Protocol: GPR55 PathHunter® β-Arrestin Agonist Assay
1. Cell Culture and Plating: a. Culture PathHunter® cells expressing GPR55-ProLink™ and β-arrestin-Enzyme Acceptor in the recommended medium and supplements at 37°C in a 5% CO2 incubator. b. Maintain cells in a sub-confluent state and do not allow them to become over-confluent. Use cells with a low passage number (e.g., <20). c. On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the desired density (e.g., 5,000 cells/well in a 384-well plate). d. Dispense the cell suspension into a white, solid-bottom 384-well assay plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Addition: a. Prepare a dilution series of the test compounds and the positive control agonist (e.g., LPI) in the appropriate assay buffer. Ensure the final solvent concentration is consistent across all wells (typically ≤1% DMSO). b. Add the diluted compounds to the corresponding wells of the cell plate.
3. Incubation: a. Incubate the plate at 37°C for 90 minutes. The optimal incubation time may need to be determined empirically through a time-course experiment.
4. Detection: a. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis buffer. b. Add the detection reagent to each well of the assay plate. c. Incubate the plate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
5. Data Acquisition and Analysis: a. Read the chemiluminescence on a compatible plate reader. b. Plot the relative light units (RLU) against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and maximum response for each agonist.
Visualizations
GPR55 Signaling Pathway
Caption: GPR55 signaling cascade.
Experimental Workflow for β-Arrestin Assay
Caption: β-Arrestin assay workflow.
Troubleshooting Decision Tree
References
GPR55 Functional Assays: A Technical Support Guide for Optimizing Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize signal-to-noise in GPR55 agonist functional assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which functional assay is best for screening GPR55 agonists?
A1: The choice of a functional assay for GPR55 depends on the specific research question and the available resources. Different assays measure distinct signaling events, and the activity of GPR55 ligands can vary depending on the functional readout.[1] Commonly used assays include calcium mobilization, ERK1/2 phosphorylation, GTPγS binding, and β-arrestin recruitment.[1][2] For initial high-throughput screening, calcium mobilization assays are popular due to the availability of sensitive fluorescent dyes and automated plate readers.[3] However, some GPR55 ligands may not produce a robust calcium signal.[1] Label-free dynamic mass redistribution (DMR) assays offer an integrated readout of GPR55 function and have been shown to detect a broader range of GPR55 agonists.
Q2: Why do I observe conflicting agonist/antagonist activity for the same compound in different GPR55 assays?
A2: Conflicting data on ligand activity at GPR55 is a known challenge and can be attributed to several factors. GPR55 can couple to multiple signaling pathways, including those mediated by Gαq, Gα12, and Gα13 proteins. A compound may act as an agonist for one pathway (e.g., calcium mobilization via Gαq) but have no effect or even act as an antagonist in another (e.g., RhoA activation via Gα12/13). This phenomenon is known as biased agonism. Additionally, the choice of cell line and its specific signaling machinery can influence the observed pharmacology.
Q3: What is the primary signaling pathway activated by GPR55?
A3: GPR55 is known to couple to multiple G proteins, primarily Gαq, Gα12, and Gα13. Activation of Gαq leads to the stimulation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium. The Gα12/13 pathway activation leads to the stimulation of the small GTPase RhoA. Downstream effects of GPR55 activation include the phosphorylation of ERK1/2 MAP kinase, activation of transcription factors like NFAT, CREB, and NF-κB, and recruitment of β-arrestin.
Troubleshooting Guides
Low Signal or No Response in Calcium Mobilization Assays
Issue: After adding a known GPR55 agonist, such as lysophosphatidylinositol (LPI), there is a very low or no detectable increase in intracellular calcium.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low GPR55 expression in the cell line. | Verify GPR55 expression level using qPCR or Western blot. Use a cell line with higher or induced GPR55 expression. |
| Poor dye loading or leakage. | Optimize dye loading conditions (concentration, time, temperature). Ensure cells are healthy and form a confluent monolayer. Use a dye with better retention properties. |
| Use of an inappropriate cell line. | GPR55 signaling can be cell-type specific. Consider using HEK293, CHO, or U2OS cells, which have been successfully used in GPR55 studies. |
| Agonist degradation. | LPI and other lipid agonists can be unstable. Prepare fresh agonist solutions for each experiment and use high-quality reagents. |
| Calcium store depletion. | Ensure that intracellular calcium stores are not depleted before agonist addition. Avoid excessively long incubation times in calcium-free buffer. |
High Background or Variable Basal Signal in GTPγS Binding Assays
Issue: The GTPγS binding assay shows high basal signal in the absence of an agonist, or the baseline is inconsistent across wells, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High spontaneous receptor activity. | This can be inherent to the receptor or the expression system. Optimize the concentration of GDP in the assay buffer to suppress basal GTPγS binding. |
| Membrane preparation quality. | Ensure high-quality membrane preparations. Use fresh or properly stored (-80°C) membranes. Determine the optimal membrane protein concentration for the assay. |
| Suboptimal assay buffer components. | The concentrations of MgCl2 and NaCl can significantly impact the assay window. Titrate these components to find the optimal concentrations for your specific receptor and cell type. |
| Contamination of reagents. | Use high-purity reagents, especially GTPγS and GDP. Filter all buffers before use. |
Poor Z'-factor in β-Arrestin Recruitment Assays
Issue: The Z'-factor, a measure of assay quality, is below the acceptable value of 0.5, indicating a small separation between positive and negative controls.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal cell density. | Titrate the number of cells per well to find the optimal density that provides the best signal window. Both too low and too high cell densities can negatively impact the assay. |
| Incorrect agonist concentration for the positive control. | Use a concentration of the reference agonist that elicits a maximal or near-maximal response (EC80-EC100). |
| Low expression of β-arrestin or the receptor. | Ensure adequate expression of both the tagged GPCR and β-arrestin. The expression levels of endogenous β-arrestin and its partners can affect the signal amplitude. |
| Inappropriate incubation time. | The kinetics of β-arrestin recruitment can vary between receptors. Optimize the agonist incubation time to capture the peak response. |
| High DMSO concentration. | If using compounds dissolved in DMSO, ensure the final concentration in the well is low (typically <1%), as higher concentrations can be cytotoxic and interfere with the assay. |
GPR55 Signaling Pathways and Experimental Workflows
To aid in understanding the experimental processes and the underlying biology, the following diagrams illustrate the key GPR55 signaling pathways and a typical workflow for a calcium mobilization assay.
Figure 1. GPR55 Signaling Pathways.
Figure 2. Calcium Mobilization Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human GPR55
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GPR55 agonist (e.g., LPI)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the GPR55-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the GPR55 agonist in assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for a few seconds. The instrument then automatically adds the agonist solutions to the wells, and fluorescence is continuously measured to detect changes in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time is used to determine the response to the agonist. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
[³⁵S]GTPγS Binding Assay
This protocol describes a filtration-based GTPγS binding assay using cell membranes.
Materials:
-
Cell membranes prepared from cells expressing GPR55
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
GPR55 agonist
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, GPR55 agonist at various concentrations, and cell membranes.
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter mat, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the agonist-stimulated specific binding as a function of agonist concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This protocol outlines a common approach for measuring agonist-induced β-arrestin recruitment using a commercially available complementation-based assay system (e.g., PathHunter).
Materials:
-
Cell line co-expressing GPR55 fused to a larger fragment of β-galactosidase and β-arrestin fused to the smaller complementing fragment.
-
Cell culture medium
-
GPR55 agonist
-
Detection reagents for the β-galactosidase complementation assay
-
White, opaque 384-well plates
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white, opaque plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the GPR55 agonist and add them to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions. These reagents will generate a chemiluminescent signal upon β-galactosidase complementation.
-
Signal Measurement: After a further incubation period at room temperature in the dark, measure the chemiluminescence using a plate reader.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Normalize the data to a positive control (a known saturating agonist) and a negative control (vehicle) to determine the concentration-response relationship and calculate the EC50.
References
Validation & Comparative
A Comparative Analysis of GPR55 Signaling: The Endogenous Agonist LPI versus the Synthetic Agonist 4
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of G protein-coupled receptors (GPCRs) is paramount for therapeutic innovation. This guide provides an objective comparison of the signaling pathways activated by the endogenous GPR55 agonist, lysophosphatidylinositol (LPI), and the novel synthetic GPR55 agonist 4 (also known as Compound 28).
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer.[1][2] Activation of GPR55 by its endogenous ligand, LPI, triggers a cascade of intracellular signaling events.[3][4] In parallel, synthetic agonists are being developed to selectively modulate GPR55 activity for therapeutic benefit. This guide delves into the comparative signaling profiles of LPI and the synthetic this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Quantitative Comparison of Agonist-Induced GPR55 Signaling
The following table summarizes the potency (EC50) of LPI and this compound in activating key downstream signaling pathways of GPR55. Data has been compiled from various in vitro studies to provide a comparative overview.
| Signaling Pathway | Agonist | Cell Type | Potency (EC50) | Efficacy (Emax) | Reference |
| β-Arrestin Recruitment | This compound (Compound 28) | CHO-K1-hGPR55-β-arrestin2 | 131 nM | Not Reported | [5] |
| This compound (Compound 28) | CHO-K1-rGPR55-β-arrestin2 | 1.41 nM | Not Reported | ||
| LPI | HEK293 | Low µM range | Not Reported | ||
| ERK1/2 Phosphorylation | LPI | GPR55-HEK293 | ~100 nM | 100% (relative to max) | |
| Calcium Mobilization | LPI | PC-3 | ~10 µM (induces response) | Not Quantified | |
| LPI | GPR55-HEK293 | ~3.6 µM | Slightly less than AM251 | ||
| RhoA Activation | LPI | GPR55-HEK293 | Induces activation | Not Quantified |
Note: Direct comparative data for this compound on ERK1/2 phosphorylation, calcium mobilization, and RhoA activation is not yet publicly available. The table highlights the need for further head-to-head studies to fully elucidate the comparative signaling profiles.
Signaling Pathways Overview
Activation of GPR55 by both LPI and synthetic agonists is known to initiate signaling through Gαq and Gα12/13 protein families. This leads to the activation of downstream effector molecules, culminating in various cellular responses.
LPI-Mediated GPR55 Signaling
The endogenous agonist LPI activates GPR55, leading to the engagement of Gαq and Gα12/13. Gαq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. Simultaneously, Gα12/13 activation leads to the stimulation of the small GTPase RhoA. Both the calcium and RhoA pathways can converge on downstream kinases, such as extracellular signal-regulated kinase (ERK), influencing cellular processes like proliferation and migration.
This compound Signaling
While comprehensive data is still emerging, this compound has been shown to potently induce β-arrestin recruitment to GPR55. β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling cascades. The correlation between β-arrestin recruitment and functional receptor desensitization observed in calcium flux assays suggests that this compound also modulates intracellular calcium levels. The full extent of its engagement with other G protein-dependent pathways, such as RhoA and ERK activation, remains to be fully characterized.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess GPR55 signaling.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation and subsequent desensitization.
Workflow:
Protocol Outline:
-
Cell Culture: Cells (e.g., CHO-K1 or HEK293) are engineered to stably or transiently co-express GPR55 and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein.
-
Assay Preparation: Cells are seeded into microplates and incubated.
-
Agonist Stimulation: Cells are treated with varying concentrations of the agonist (LPI or this compound).
-
Signal Detection: After incubation, the reporter signal is measured using a plate reader. The signal intensity correlates with the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 value, representing the concentration of agonist that produces 50% of the maximal response.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
Workflow:
Protocol Outline:
-
Cell Treatment: GPR55-expressing cells are serum-starved and then stimulated with the agonist for a specific time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 are measured, typically by Western blotting using phospho-specific antibodies or by ELISA.
-
Data Analysis: The phosphorylated ERK1/2 signal is normalized to the total ERK1/2 signal to account for variations in protein loading.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPR55 activation.
Workflow:
Protocol Outline:
-
Cell Loading: GPR55-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Agonist Addition: The agonist is added to the cells, and fluorescence is continuously monitored using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
RhoA Activation Assay
This assay is used to measure the levels of active, GTP-bound RhoA.
Workflow:
Protocol Outline:
-
Cell Stimulation and Lysis: GPR55-expressing cells are stimulated with the agonist and then lysed.
-
Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to the Rho-binding domain (RBD) of Rhotekin, which specifically binds to the active, GTP-bound form of RhoA.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound RhoA-GTP is then eluted.
-
Detection: The amount of active RhoA is quantified by Western blotting using a RhoA-specific antibody.
Conclusion
The endogenous ligand LPI activates a broad range of GPR55-mediated signaling pathways, including Gαq- and Gα12/13-dependent cascades leading to calcium mobilization, RhoA activation, and ERK phosphorylation. The synthetic agonist, this compound (Compound 28), has been identified as a potent activator of β-arrestin recruitment, a key event in GPCR signaling and regulation.
While the current data provides valuable insights, a direct and comprehensive comparison of the full signaling profile of this compound with LPI is not yet complete. Further studies are required to quantify the effects of this compound on calcium mobilization, RhoA activation, and ERK phosphorylation to fully understand its potential for biased agonism and to inform its therapeutic development. This guide serves as a foundational resource for researchers in the field, highlighting the current state of knowledge and underscoring the areas ripe for future investigation.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR55 Agonists: 4-(1,1-dimethylheptyl)-N-(4-hydroxyphenyl)benzamide (Abn-CBD) Analog O-1602 versus a Novel 3-Benzylquinolin-2(1H)-one Analog (Agonist 4)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent G-protein coupled receptor 55 (GPR55) agonists: O-1602 and the novel compound designated as Agonist 4. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to facilitate an informed assessment of these compounds for future research and development.
GPR55, a class A G protein-coupled receptor, has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. The development of potent and selective GPR55 agonists is crucial for elucidating its biological functions and therapeutic potential. This guide focuses on a comparative analysis of O-1602, a well-characterized cannabidiol analog, and a recently developed agonist, referred to as Agonist 4, which is based on a 3-benzylquinolin-2(1H)-one scaffold.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy and binding affinity of O-1602 and Agonist 4 at the GPR55 receptor.
Table 1: In Vitro Efficacy of GPR55 Agonists
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| O-1602 | p-ERK1/2 Activation | CHO-hGPR55 | EC50 | 10 nM | [1] |
| Emax | 100% (relative to CP55,940) | [1] | |||
| Agonist 4 | p-ERK1/2 Activation | CHO-hGPR55 | EC50 | 7.1 nM | [1] |
| Emax | 100% (relative to CP55,940) | [1] |
Table 2: Radioligand Binding Affinity for Human GPR55
| Compound | Radioligand | Cell Membranes | Parameter | Value | Reference |
| O-1602 | [3H]CP55,940 | CHO-hGPR55 | Ki | 10 nM | [1] |
| Agonist 4 | [3H]CP55,940 | CHO-hGPR55 | Ki | 7.1 nM |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human GPR55 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR55 receptor (CHO-hGPR55) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes (25 µg protein) were incubated with 1 nM of the radioligand [3H]CP55,940 and varying concentrations of the competing ligands (O-1602 or Agonist 4) in a binding buffer.
-
Incubation: The reaction mixture was incubated for 2 hours at room temperature to reach equilibrium.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, was measured using a scintillation counter.
-
Data Analysis: Competition binding data were analyzed using a non-linear regression model to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
p-ERK1/2 Activation Assay
Objective: To assess the functional agonistic activity of the compounds by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Methodology:
-
Cell Culture and Treatment: CHO-hGPR55 cells were seeded in appropriate culture plates and grown to confluence. The cells were then serum-starved before being treated with various concentrations of the GPR55 agonists (O-1602 or Agonist 4) for 30 minutes.
-
Cell Lysis: After treatment, the cells were washed and lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities were quantified, and the ratio of p-ERK1/2 to total ERK1/2 was calculated. The data were then plotted against the agonist concentration to determine the EC50 and Emax values using a non-linear regression model.
Signaling Pathway and Experimental Workflow
GPR55 Signaling Cascade
Activation of GPR55 by an agonist initiates a signaling cascade that involves the coupling to Gq and G12/13 G-proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, ultimately resulting in an increase in intracellular calcium levels and the activation of transcription factors.
Caption: GPR55 Signaling Pathway.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates the general workflow used to compare the efficacy of GPR55 agonists.
Caption: Efficacy Comparison Workflow.
Discussion
The data presented indicate that both O-1602 and the novel Agonist 4 are potent full agonists of the human GPR55 receptor. In the p-ERK1/2 activation assay, both compounds demonstrated an Emax of 100% relative to the reference agonist CP55,940, signifying their capacity to elicit a maximal response from the receptor.
In terms of potency, Agonist 4 (EC50 = 7.1 nM) exhibited a slightly higher potency than O-1602 (EC50 = 10 nM) in activating GPR55-mediated ERK1/2 phosphorylation. This is consistent with the binding affinity data, where Agonist 4 (Ki = 7.1 nM) also showed a marginally higher affinity for the receptor compared to O-1602 (Ki = 10 nM).
The development of novel scaffolds, such as the 3-benzylquinolin-2(1H)-one of Agonist 4, provides valuable additions to the pharmacological toolbox for studying GPR55. The comparable, and in some aspects slightly superior, in vitro profile of Agonist 4 to the well-established agonist O-1602 makes it a compelling candidate for further investigation. Future studies should aim to characterize its selectivity profile against other receptors and evaluate its efficacy in in vivo models of diseases where GPR55 is implicated.
References
A Comparative Guide to GPR55 Agonist Selectivity Over Cannabinoid CB1 and CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a novel and compelling therapeutic target, exhibiting a pharmacological profile that overlaps with the classical cannabinoid receptors, CB1 and CB2. While sharing some endogenous and synthetic ligands, GPR55 possesses a distinct signaling cascade, making the development of selective agonists crucial for elucidating its physiological roles and for therapeutic intervention without the confounding effects of CB1/CB2 modulation. This guide provides a comparative analysis of the selectivity of various GPR55 agonists, supported by experimental data and detailed methodologies.
GPR55 Agonist Selectivity Profile
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative GPR55 agonists at human GPR55, CB1, and CB2 receptors. This data highlights the varying degrees of selectivity, with some compounds demonstrating high selectivity for GPR55, while others exhibit significant activity at CB1 and/or CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (Fold vs. CB1/CB2) |
| LPI (Lysophosphatidylinositol) | GPR55 | - | ~1,200[1] | - |
| CB1 | - | >10,000 | - | |
| CB2 | - | >10,000 | - | |
| Abnormal Cannabidiol (Abn-CBD) | GPR55 | - | 2,500[2] | >12-fold vs. CB1/CB2[2] |
| CB1 | - | >30,000[2] | ||
| CB2 | - | >30,000[2] | ||
| O-1602 | GPR55 | - | - | Negligible binding to CB1/CB2 |
| CB1 | - | - | ||
| CB2 | - | - | ||
| ML184 | GPR55 | - | 260 | >120-fold vs. CB1/CB2 (agonist) |
| CB1 | >32,000 | - | ||
| CB2 | >32,000 | - | ||
| AM251 | GPR55 | - | 9,600 | Acts as a CB1 antagonist/inverse agonist |
| CB1 | 3-8 | - | ||
| CB2 | 124 | - | ||
| Novel Quinolin-2-one Derivative (Compound 2) | GPR55 | 1.2 | 1.1 | >8,300-fold vs. CB1/CB2 |
| CB1 | >10,000 | - | ||
| CB2 | >10,000 | - |
Signaling Pathways
The distinct signaling mechanisms of GPR55, CB1, and CB2 receptors underscore the importance of agonist selectivity. The following diagrams illustrate the canonical signaling cascades initiated by the activation of each receptor.
Experimental Protocols
Accurate determination of agonist selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key assays used to characterize GPR55, CB1, and CB2 receptor pharmacology.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human GPR55, CB1, or CB2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]CP55,940 (for CB1/CB2 and GPR55).
-
Non-specific binding control: High concentration of a known non-radiolabeled ligand (e.g., 10 µM WIN55,212-2).
-
Test compounds (GPR55 agonists).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and a fixed concentration of radioligand (typically at its Kd value).
-
Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Validating GPR55 Agonist Activity In Vivo: A Comparison Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of a GPR55 agonist in wild-type versus GPR55 knockout animal models, supported by experimental data from published studies. The focus is on the validation of GPR55-mediated effects, a critical step in the preclinical development of novel therapeutics targeting this receptor. For the purpose of this guide, the well-characterized GPR55 agonist O-1602 will be used as a representative compound to illustrate the validation process, as a specific "agonist 4" has not been prominently identified in publicly available literature.
GPR55 Signaling Pathway
The G protein-coupled receptor 55 (GPR55) is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI) and certain cannabinoids. Upon agonist binding, GPR55 primarily couples to Gα13, initiating a signaling cascade that involves the activation of RhoA and subsequent downstream effectors, leading to various cellular responses.[1][2]
Caption: GPR55 signaling cascade initiated by agonist binding.
In Vivo Validation of GPR55 Agonist Activity using Knockout Models
The definitive method to confirm that the in vivo effects of a compound are mediated by a specific receptor is to utilize a knockout animal model, where the gene encoding the target receptor is deleted. A true GPR55 agonist should elicit a biological response in wild-type animals, while this effect should be significantly attenuated or completely absent in GPR55 knockout (GPR55-/-) mice.
Experimental Workflow
The following diagram outlines a typical experimental workflow for validating the in vivo activity of a GPR55 agonist using knockout models.
References
A Comparative Guide to GPR55 Agonist Selectivity and Off-Target Activity Screening
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for a variety of conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[1][2] As research into GPR55 modulators advances, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential side effects. This guide provides a comparative overview of the off-target activity screening for GPR55 agonists against other G protein-coupled receptors (GPCRs), with a focus on experimental data and methodologies. While the specific "GPR55 agonist 4" is not unambiguously identified in recent literature, this guide will discuss well-characterized GPR55 agonists and the general procedures for selectivity screening.
Comparative Selectivity of GPR55 Ligands
The selectivity of GPR55 agonists is often assessed against related GPCRs, particularly the cannabinoid receptors (CB1 and CB2) and other orphan GPCRs like GPR18 and GPR35.[3][4] The following table summarizes the selectivity profile of several known GPR55 agonists and, for comparative purposes, some antagonists.
| Compound | Type | GPR55 Potency (EC50/IC50) | Off-Target Activity | Selectivity Notes |
| L-α-lysophosphatidylinositol (LPI) | Endogenous Agonist | ~1.2 µM | Activates other lysophospholipid receptors | Endogenous ligand for GPR55.[5] |
| O-1602 | Synthetic Agonist | - | - | A synthetic analog of abnormal cannabidiol used to study GPR55 activation. |
| ML-184 | Synthetic Agonist | 250 nM | - | Over 100-fold selectivity for GPR55 over GPR35, CB1, and CB2. |
| 3-Benzylquinolin-2(1H)-one derivatives | Synthetic Agonists | Low nM range (K_i) | - | Show almost complete selectivity over CB1 and CB2 receptors. |
| CID16020046 | Synthetic Antagonist/Inverse Agonist | 0.15 µM (IC50) | Good selectivity over CB1 and CB2 receptors. Not tested against GPR18. Weak inhibition of acetylcholinesterase, µ-opioid receptor, KCNH2, and hERG. | A well-characterized GPR55 antagonist. |
| ML-193 | Synthetic Antagonist | 221 nM (IC50) | Over 27-fold selectivity for GPR55 over GPR35, CB1, and CB2. | A potent and selective GPR55 antagonist. |
Experimental Protocols for Off-Target Activity Screening
A comprehensive assessment of a GPR55 agonist's selectivity involves a battery of in vitro assays. The following are detailed methodologies for key experiments.
1. Radioligand Binding Assays
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (K_i) of the GPR55 agonist for off-target GPCRs (e.g., CB1, CB2, GPR35).
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human off-target receptor (e.g., CB1 or CB2).
-
Radiolabeled ligand specific for the off-target receptor (e.g., [3H]CP55,940 for CB1 and CB2).
-
Test GPR55 agonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes (25 µg protein) with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [3H]CP55,940) and varying concentrations of the test GPR55 agonist.
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the K_i values using the Cheng-Prusoff equation.
-
2. p-ERK1/2 Activation Assay
This functional assay measures the activation of the MAP kinase signaling pathway downstream of GPCR activation.
-
Objective: To assess the functional agonist or antagonist activity of the test compound at off-target GPCRs.
-
Materials:
-
CHO cells stably expressing the human GPR55 or the off-target GPCR.
-
Serum-free medium.
-
Test GPR55 agonist at various concentrations.
-
Lysis buffer.
-
Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Western blot or ELISA detection system.
-
-
Procedure:
-
Culture the cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of the test GPR55 agonist for a specified time (e.g., 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of p-ERK1/2 and total ERK1/2 using Western blotting or ELISA.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Objective: To determine if the test compound induces β-arrestin recruitment at off-target GPCRs.
-
Materials:
-
U2OS or HEK293 cells co-expressing the off-target GPCR and a β-arrestin-enzyme fragment fusion protein.
-
Enzyme substrate.
-
Test GPR55 agonist at various concentrations.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test GPR55 agonist at various concentrations.
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate.
-
Measure the resulting luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Generate concentration-response curves to determine the EC50 values.
-
Signaling Pathways and Experimental Workflows
GPR55 Signaling Pathway
Caption: Simplified GPR55 signaling cascade upon agonist binding.
Experimental Workflow for Off-Target Screening
Caption: Workflow for GPR55 agonist off-target activity screening.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of GPR55 Agonist 4 and Synthetic Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel GPR55 agonist, designated as GPR55 agonist 4, and a range of synthetic cannabinoids. This document outlines their distinct pharmacological profiles, signaling pathways, and functional effects, supported by available experimental data.
This guide delves into the molecular mechanisms of action, presenting a side-by-side comparison of their engagement with their respective primary targets: the orphan G protein-coupled receptor GPR55 and the classical cannabinoid receptors CB1 and CB2. Detailed experimental protocols for key assays are provided to facilitate further research and validation.
Introduction to this compound and Synthetic Cannabinoids
GPR55 is a G protein-coupled receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including inflammatory pain, neuropathic pain, and cancer.[1] Its pharmacology is distinct from the well-characterized cannabinoid receptors, CB1 and CB2.[2] this compound (also referred to as compound 28 in some literature) is a synthetic agonist developed for the study of GPR55-mediated signaling.[3]
Synthetic cannabinoids are a broad and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[4] They typically act as potent, full agonists at CB1 and CB2 receptors, leading to a range of physiological and psychoactive effects.[5] This guide will focus on well-characterized synthetic cannabinoids such as JWH-018 and HU-210 for comparative purposes.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and representative synthetic cannabinoids. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with this in mind.
Table 1: Receptor Activation and Functional Potency
| Compound | Primary Target(s) | Assay Type | Species | EC₅₀ / Kᵢ (nM) | Reference |
| This compound | GPR55 | β-arrestin recruitment | Human | 131 | |
| This compound | GPR55 | β-arrestin recruitment | Rat | 1.41 | |
| JWH-018 | CB1 / CB2 | Receptor Binding (Kᵢ) | Human | 9.00 (CB1), 2.94 (CB2) | |
| HU-210 | CB1 / CB2 | Receptor Binding (Kᵢ) | Rat | 0.061 (CB1), 0.52 (CB2) | |
| WIN55212-2 | CB1 / CB2 | Receptor Binding (Kᵢ) | Rat | 1.9 (CB1), 0.28 (CB2) |
Table 2: In Vivo Effects from Comparative Studies
A study by Wang et al. (2020) investigated the in vivo effects of the synthetic cannabinoid WIN55212-2 in wild-type (WT) mice and in mice with genetic deletion of CB1, CB2, or GPR55 receptors. While not a direct comparison with this compound, these findings provide valuable insights into the functional interplay of these receptors.
| Cannabinoid | Effect | Observation in GPR55 Knockout Mice | Implication | Reference |
| WIN55212-2 | Analgesia, Catalepsy | Enhanced response compared to WT mice | GPR55 may have an opposing role to CB1/CB2 in modulating these effects. | |
| Δ⁹-THC | Analgesia, Catalepsy | Enhanced response compared to WT mice | GPR55 may have an opposing role to CB1/CB2 in modulating these effects. |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by GPR55 activation are fundamentally different from those triggered by the canonical cannabinoid receptors CB1 and CB2.
GPR55 Signaling Pathway
Activation of GPR55 is known to couple to Gα₁, Gα₁₂, and Gαq proteins. This leads to the activation of RhoA and phospholipase C (PLC), resulting in an increase in intracellular calcium. GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
GPR55 Receptor Signaling Cascade.
Synthetic Cannabinoid (CB1/CB2) Signaling Pathway
Synthetic cannabinoids primarily target CB1 and CB2 receptors, which are coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, CB1 and CB2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
References
- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different receptor mechanisms underlying phytocannabinoid- versus synthetic cannabinoid-induced tetrad effects: Opposite roles of CB1 /CB2 versus GPR55 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of classical cannabinoids and the synthetic cannabinoid JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 agonist 4 versus other GPR55 agonists in functional assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR55 agonist 4's performance against other known GPR55 agonists in key functional assays. The data presented is supported by experimental details to aid in the design and interpretation of studies targeting the GPR55 receptor.
Introduction to GPR55
G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, and cancer. Its signaling is primarily coupled through Gα12/13 and Gαq proteins, leading to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium. The diverse pharmacology of GPR55 agonists necessitates robust and standardized functional assays to characterize their activity and selectivity.
Comparative Functional Data
The following tables summarize the in vitro functional potency and efficacy of this compound (also known as Compound 28) in comparison to a selection of other endogenous and synthetic GPR55 agonists. Data is presented for three common functional assays: β-arrestin recruitment, ERK1/2 phosphorylation, and intracellular calcium mobilization.
Table 1: Potency (EC50) of GPR55 Agonists in Functional Assays
| Agonist | β-Arrestin Recruitment (EC50, nM) | ERK1/2 Phosphorylation (EC50, nM) | Intracellular Calcium Mobilization (EC50, nM) |
| This compound | 131 (human), 1.41 (rat) | Not explicitly found | Not explicitly found |
| L-α-lysophosphatidylinositol (LPI) | ~260[1] | 74[2] | 49[2] |
| ML-184 | 263[3] | Not explicitly found | Not explicitly found |
| GPR55 agonist 3 | 0.239 (human), 1.76 (rat) | Not explicitly found | Not explicitly found |
| AM251 | ~1000 | 540 | 630 |
| O-1602 | Not explicitly found | Not explicitly found | Not explicitly found |
| CID1792197 | 110 | Not explicitly found | Not explicitly found |
| Δ9-Tetrahydrocannabinol (THC) | Inactive/Antagonist | Inactive/Antagonist | Agonist activity reported |
| CP 55,940 | Antagonist/Partial Agonist | Antagonist/Partial Agonist | Not explicitly found |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are based on commonly used techniques and can be adapted for specific experimental needs.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.
-
Cell Line: HEK293 cells stably co-expressing ProLink™-tagged GPR55 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Protocol:
-
Seed the cells in a 384-well white, clear-bottom tissue culture plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and other test agonists in assay buffer.
-
Add the agonist solutions to the cells and incubate for 90 minutes at 37°C.
-
Add PathHunter® detection reagents and incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Normalize the data to the response of a reference agonist and calculate EC50 values using a non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event of GPR55 activation.
-
Cell Line: HEK293 cells stably expressing GPR55.
-
Protocol:
-
Seed cells in a 96-well plate and serum-starve for 4-6 hours prior to the assay.
-
Treat the cells with serial dilutions of this compound and other agonists for 5-10 minutes at 37°C.
-
Lyse the cells by adding the provided lysis buffer.
-
Transfer the cell lysates to a 384-well ProxiPlate™.
-
Add the AlphaScreen® acceptor beads and donor beads, and incubate for 2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine EC50 values from the dose-response curves.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
-
Cell Line: HEK293 cells stably or transiently expressing GPR55.
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add serial dilutions of this compound and other agonists and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the agonist response, and EC50 values are calculated from the dose-response curves.
-
Conclusion
This compound is a potent activator of the GPR55 receptor, particularly the rat ortholog, as demonstrated in β-arrestin recruitment assays. To fully characterize its pharmacological profile and compare it comprehensively with other agonists, it is essential to evaluate its activity across a panel of functional assays that interrogate different aspects of the GPR55 signaling pathway. The protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of targeting GPR55. Further studies are warranted to determine the efficacy of this compound in more complex cellular and in vivo models.
References
Cross-Validation of GPR55 Agonist 4 Effects with GPR55 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the GPR55 agonist, referred to as "GPR55 agonist 4" (also known as Compound 28), and its functional cross-validation with known GPR55 antagonists. The information presented is based on available experimental data and is intended to assist researchers in designing and interpreting studies involving the modulation of the GPR55 receptor.
Introduction to GPR55 Modulation
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including pain, inflammation, and cancer. Its signaling is primarily coupled through Gα13 and Gq proteins, leading to the activation of downstream pathways involving RhoA, phospholipase C (PLC), intracellular calcium mobilization, and phosphorylation of extracellular signal-regulated kinases (ERK1/2). The development of selective agonists and antagonists is crucial for elucidating the physiological and pathological roles of GPR55.
Pharmacological Profiles of GPR55 Ligands
A summary of the key pharmacological parameters for this compound and selected GPR55 antagonists is presented below. This data is essential for designing cross-validation experiments.
Table 1: Pharmacological Properties of this compound
| Compound | Target | Agonist/Antagonist | EC50 (human GPR55) | EC50 (rat GPR55) | Key Cellular Response |
| This compound | GPR55 | Agonist | 131 nM | 1.41 nM | Induces β-arrestin recruitment |
Table 2: Pharmacological Properties of Selected GPR55 Antagonists
| Compound | Target | Agonist/Antagonist | IC50 vs. LPI-induced response | Assay Type |
| CID16020046 | GPR55 | Inverse Agonist/Antagonist | 0.15 µM (constitutive activity) | Not specified |
| 0.21 µM | Ca2+ signaling | |||
| ~1 µM | GPR55 activation | |||
| ML-191 | GPR55 | Antagonist | 1.076 µM | GPR55 signaling in U2OS cells |
| 328 nM | ERK1/2 phosphorylation | |||
| ML-192 | GPR55 | Antagonist | 1.08 µM | β-arrestin trafficking |
| 1.1 µM | ERK1/2 phosphorylation | |||
| ML-193 | GPR55 | Antagonist | 221 nM | Not specified |
| Cannabidiol (CBD) | GPR55 | Antagonist | 445 nM | Not specified |
GPR55 Signaling Pathway
The activation of GPR55 by an agonist initiates a cascade of intracellular events. A simplified representation of the primary signaling pathway is depicted below.
Caption: GPR55 Signaling Cascade.
Cross-Validation Experimental Workflow
To validate that the effects of this compound are specifically mediated by GPR55, a cross-validation experiment using a selective antagonist is essential. A typical workflow for such an experiment is outlined below.
Caption: Cross-Validation Workflow.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR55 activity are provided below.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) activation and subsequent desensitization.
Objective: To quantify the ability of this compound to induce β-arrestin recruitment and to assess the ability of a GPR55 antagonist to block this effect.
Materials:
-
Cells stably co-expressing GPR55 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium and supplements.
-
This compound.
-
GPR55 antagonist (e.g., CID16020046).
-
Assay plates (e.g., 384-well white, solid bottom).
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Plating: Seed the GPR55-expressing cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the GPR55 antagonist in assay buffer.
-
Antagonist Pre-incubation (for cross-validation): Add the GPR55 antagonist to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add this compound to the wells (including those pre-incubated with the antagonist) and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control and a positive control (a known GPR55 agonist). For antagonist studies, calculate the IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation, which is a direct consequence of Gq-PLC signaling.
Objective: To measure the this compound-induced increase in intracellular calcium and its inhibition by a GPR55 antagonist.
Materials:
-
Cells expressing GPR55.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
GPR55 antagonist.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom assay plate and allow them to attach overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare solutions of this compound and the antagonist in the assay buffer.
-
Assay:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For antagonist studies, inject the antagonist and incubate for a short period.
-
Inject this compound and continuously measure the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Quantify the peak response or the area under the curve. For antagonist experiments, determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.
Objective: To determine the effect of this compound on ERK1/2 phosphorylation and its reversal by a GPR55 antagonist.
Materials:
-
Cells expressing GPR55.
-
Cell lysis buffer.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Treatment: Plate cells and, after attachment, treat with this compound, the antagonist, or a combination for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot):
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and t-ERK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Detection (ELISA): Utilize a sandwich ELISA kit for the specific detection of p-ERK and t-ERK.
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA). Normalize the p-ERK signal to the t-ERK signal.
Comparative Analysis and Expected Outcomes
While direct experimental data for the cross-validation of this compound with specific antagonists was not identified in the public domain at the time of this guide's creation, based on their known mechanisms of action, a predictable outcome can be hypothesized.
Expected Results:
-
Agonist Activity: this compound is expected to produce a concentration-dependent increase in β-arrestin recruitment, intracellular calcium, and ERK1/2 phosphorylation in cells expressing GPR55.
-
Antagonist Blockade: Pre-treatment with a selective GPR55 antagonist, such as CID16020046 or ML-191, is expected to cause a concentration-dependent rightward shift of the agonist's dose-response curve, indicating competitive antagonism. At a sufficiently high concentration, the antagonist should completely block the response induced by this compound.
This comparative guide provides a framework for researchers to design and interpret experiments aimed at validating the GPR55-mediated effects of this compound. The provided protocols and expected outcomes should facilitate the rigorous pharmacological characterization of this and other novel GPR55 ligands.
Validating GPR55-Dependent Effects of Agonist 4 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results to confirm that the cellular effects of a GPR55 agonist, herein referred to as "Agonist 4," are specifically mediated by the GPR55 receptor. The primary method of validation discussed is the use of small interfering RNA (siRNA) to silence the GPR55 gene. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathways and experimental workflows.
Data Presentation: Confirming GPR55 Dependency
The central principle behind using siRNA for target validation is that if an agonist's effect is truly mediated by a specific receptor, then reducing the expression of that receptor should diminish or abolish the agonist's effect. The following tables summarize quantitative data from studies demonstrating the GPR55-dependent effects of agonists. While "Agonist 4" is a placeholder, the data presented for well-established GPR55 agonists like lysophosphatidylinositol (LPI) and O-1602 serve as a benchmark for what to expect.
Table 1: Effect of GPR55 siRNA on Agonist-Induced Cell Proliferation
| Cell Line | Agonist (Concentration) | Treatment | % Increase in Cell Proliferation (relative to control) | Reference |
| Human Neural Stem Cells | O-1602 (1 µM) | Scrambled siRNA | 35% | [1] |
| Human Neural Stem Cells | O-1602 (1 µM) | GPR55 siRNA | 5% (Effect significantly attenuated) | [1] |
| Prostate Cancer Cells (PC-3) | LPI (1 µM) | Scrambled siRNA | 25% | |
| Prostate Cancer Cells (PC-3) | LPI (1 µM) | GPR55 siRNA | 4% (Effect significantly inhibited) |
Table 2: Effect of GPR55 siRNA on Agonist-Induced ERK1/2 Phosphorylation
| Cell Line | Agonist (Concentration) | Treatment | Fold Increase in p-ERK1/2 (relative to control) | Reference |
| Prostate Cancer Cells (PC-3) | LPI (1 µM) | Scrambled siRNA | 3.5 | |
| Prostate Cancer Cells (PC-3) | LPI (1 µM) | GPR55 siRNA | 1.2 (Activation significantly inhibited) | |
| Ovarian Cancer Cells (OVCAR3) | LPI (1 µM) | Scrambled siRNA | 2.8 | |
| Ovarian Cancer Cells (OVCAR3) | LPI (1 µM) | GPR55 siRNA | 1.1 (Activation significantly inhibited) |
Table 3: Effect of GPR55 siRNA on Agonist-Induced Intracellular Calcium Mobilization
| Cell Line | Agonist (Concentration) | Treatment | Peak [Ca2+]i Increase (Arbitrary Fluorescence Units) | Reference |
| PC-3 Cells | LPI (10 µM) | Scrambled siRNA | 2.82 ± 0.24 | |
| PC-3 Cells | LPI (10 µM) | GPR55 siRNA | 1.51 ± 0.17 (Increase significantly prevented) |
Table 4: GPR55 Knockdown Efficiency and Functional Attenuation
| Cell Type | siRNA Treatment | % GPR55 Knockdown (Neuritic) | % Attenuation of Agonist Effect | Reference |
| Dorsal Root Ganglion (DRG) Cultures | GPR55 siRNA | 59% | 56% | [2] |
Mandatory Visualizations
The following diagrams illustrate the key biological and experimental processes involved in confirming the GPR55-dependent effects of an agonist.
Caption: GPR55 Signaling Pathway Activated by an Agonist.
Caption: Experimental Workflow for siRNA-Mediated Knockdown.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for the key experiments involved in validating the GPR55-dependent effects of Agonist 4.
GPR55 siRNA Transfection
Objective: To specifically reduce the expression of GPR55 in cultured cells.
Materials:
-
Cells expressing GPR55 (e.g., PC-3, OVCAR3, or HEK293 cells overexpressing GPR55)
-
GPR55-specific siRNA and non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA (either GPR55-specific or scrambled control) into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with subsequent experiments.
-
Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a subset of cells to confirm GPR55 knockdown at the mRNA level (by qPCR) or protein level (by Western blot).
Cell Proliferation Assay (MTS Assay)
Objective: To quantify the effect of Agonist 4 on cell viability and proliferation in the presence or absence of GPR55.
Materials:
-
Cells transfected with GPR55 siRNA or scrambled siRNA in a 96-well plate
-
Agonist 4
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Transfection: Perform siRNA transfection in a 96-well plate as described above, scaling down the volumes appropriately.
-
Agonist Treatment: After the 48-72 hour knockdown period, treat the cells with the desired concentrations of Agonist 4 or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells for both scrambled and GPR55 siRNA-treated groups.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if Agonist 4 induces the phosphorylation of ERK1/2 and if this effect is GPR55-dependent.
Materials:
-
Cells transfected with GPR55 siRNA or scrambled siRNA in 6-well plates
-
Agonist 4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GPR55, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Serum Starvation: After the knockdown period, serum-starve the cells for 4-6 hours.
-
Agonist Stimulation: Treat the cells with Agonist 4 for 5-15 minutes (the optimal time should be determined empirically).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) induced by Agonist 4 and to determine its GPR55 dependency.
Materials:
-
Cells transfected with GPR55 siRNA or scrambled siRNA plated on black-walled, clear-bottom 96-well plates
-
Agonist 4
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Dye Loading:
-
After the knockdown period, wash the cells with HBSS.
-
Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid in HBSS) for 45-60 minutes at 37°C.
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject Agonist 4 into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each well. Compare the responses in GPR55 siRNA-treated cells to those in scrambled siRNA-treated cells.
By following these protocols and comparing the resulting data, researchers can robustly confirm whether the observed effects of "Agonist 4" are indeed mediated through the GPR55 receptor. This validation is a critical step in the characterization of novel compounds and the development of targeted therapeutics.
References
- 1. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown siRNA targeting GPR55 reveals significant differences between the anti-inflammatory actions of KLS-13019 and cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of GPR55 agonist 4 and AM251
In the landscape of cannabinoid receptor research, the G protein-coupled receptor 55 (GPR55) has emerged as a significant player, distinct from the classical cannabinoid receptors CB1 and CB2. This guide provides a detailed head-to-head comparison of a representative GPR55 agonist, O-1602, and the widely studied compound AM251, which, while known as a CB1 receptor inverse agonist, also exhibits agonist activity at GPR55. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to inform future research and therapeutic development.
Overview of GPR55 and AM251
GPR55 is a G protein-coupled receptor that is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI) and certain cannabinoids.[1][2][3] Its activation triggers signaling cascades distinct from CB1 and CB2 receptors.[1] AM251 is a well-known pharmacological tool, primarily characterized as a selective inverse agonist for the CB1 receptor.[4] However, multiple studies have demonstrated that AM251 also functions as an agonist at GPR55, making a direct comparison with a dedicated GPR55 agonist like O-1602 crucial for dissecting their respective pharmacological effects.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for a representative GPR55 agonist (O-1602) and AM251, providing a snapshot of their receptor binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Tissue/Cell Line |
| AM251 | CB1 | 7.5 | Rat | Forebrain membranes |
| AM251 | CB2 | 2290 | Mouse | Spleen preparations |
Note: Direct Ki values for O-1602 at GPR55 are not as commonly reported as functional data. Its activity is typically characterized by its potency in functional assays.
Table 2: Functional Potency (EC50)
| Compound | Assay | Receptor | EC50 (nM) | Cell Line |
| AM251 | GTPγS Binding | GPR55 | 39 | HEK293 cells expressing GPR55 |
| AM251 | GABA-A Receptor Potentiation | GABA-A (α1β2γ2) | 400 | Xenopus oocytes |
| O-1602 | ERK1/2 Phosphorylation | GPR55 | Not explicitly stated, but effective at 1 µM | hNSCs |
| O-1602 | Increased Intracellular Ca2+ | GPR55 | Not explicitly stated, but effective at 1 µM | hNSCs |
Signaling Pathways
Activation of GPR55 by an agonist like O-1602 initiates a signaling cascade primarily through Gα13, Gαq, and Gα12 proteins. This leads to the activation of RhoA and phospholipase C (PLC), resulting in downstream effects such as increased intracellular calcium, phosphorylation of ERK1/2, and activation of various transcription factors. AM251, when acting as a GPR55 agonist, is also expected to trigger these pathways. Concurrently, AM251's inverse agonism at CB1 receptors inhibits adenylyl cyclase and modulates ion channels.
Caption: GPR55 Agonist Signaling Pathway.
Caption: Dual Action of AM251.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a GPR55 agonist and AM251 to induce an increase in intracellular calcium concentration ([Ca2+]i) following GPR55 activation.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR55.
Methodology:
-
Cell Culture: hGPR55-HEK293 cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Washing: Cells are washed with the salt solution to remove extracellular dye.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of the test compound (GPR55 agonist or AM251). The change in fluorescence intensity is monitored over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist.
Caption: Calcium Mobilization Assay Workflow.
ERK1/2 Phosphorylation Assay
Objective: To determine the effect of a GPR55 agonist and AM251 on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Cell Line: hGPR55-HEK293 cells or other suitable cell lines endogenously or exogenously expressing GPR55.
Methodology:
-
Cell Treatment: Cells are serum-starved for a defined period and then treated with various concentrations of the test compounds for a specific time (e.g., 5-30 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
In Vivo Studies
Example: Assessment of Anti-inflammatory Effects
Animal Model: Male C57BL/6 mice.
Methodology:
-
Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) into the paw of the mice.
-
Drug Administration: The GPR55 agonist or AM251 is administered (e.g., intraperitoneally) at a specific time point before or after the induction of inflammation.
-
Measurement of Paw Edema: Paw volume is measured at various time points after the inflammatory insult using a plethysmometer.
-
Tissue Analysis: At the end of the experiment, tissues can be collected for histological analysis or measurement of inflammatory markers (e.g., cytokines) by ELISA or qPCR.
Head-to-Head Functional Comparison
-
GPR55 Agonist (O-1602): This compound is expected to robustly activate GPR55, leading to a strong induction of downstream signaling events such as calcium mobilization and ERK1/2 phosphorylation in GPR55-expressing cells. In vivo, GPR55 agonists have been shown to influence processes like bone metabolism, neural stem cell proliferation, and inflammation.
-
AM251: As a GPR55 agonist, AM251 will also activate the GPR55 signaling pathway. However, its overall effect in any biological system will be a composite of its actions at both GPR55 and CB1 receptors. For instance, in tissues where both receptors are expressed, the GPR55-mediated activation may be counteracted or modified by the simultaneous blockade of CB1 receptor signaling. This dual activity can lead to complex pharmacological profiles. For example, while AM251 reduces food intake and body weight, an effect primarily attributed to CB1 inverse agonism, its GPR55 agonism might contribute to other metabolic effects.
Conclusion
The comparison between a dedicated GPR55 agonist and AM251 highlights the intricate nature of cannabinoid receptor pharmacology. While both compounds can activate GPR55, the dual action of AM251 as a CB1 inverse agonist complicates the interpretation of its biological effects. For researchers specifically investigating the physiological roles of GPR55, employing a selective GPR55 agonist like O-1602 is essential to avoid the confounding effects of CB1 receptor modulation. Conversely, understanding the GPR55-agonist properties of AM251 is crucial for accurately interpreting data from studies using this compound as a CB1-selective tool. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments aimed at unraveling the distinct and overlapping functions of these compounds.
References
Evaluating the Functional Selectivity of GPR55 Agonist 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. Unlike classical cannabinoid receptors, GPR55 exhibits a distinct pharmacological profile and signals through various intracellular pathways, primarily involving Gαq, Gα12, and Gα13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), RhoA, and extracellular signal-regulated kinases (ERK). The ability of different agonists to preferentially activate a subset of these signaling pathways, a phenomenon known as functional selectivity or biased agonism, presents an opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of a novel compound, GPR55 agonist 4 (Compound 28), alongside other well-characterized GPR55 agonists, with a focus on their functional selectivity.
Comparative Analysis of GPR55 Agonist Functional Selectivity
The functional selectivity of GPR55 agonists is typically evaluated by assessing their potency and efficacy in a variety of cell-based assays that measure distinct signaling events downstream of receptor activation. Key assays include β-arrestin recruitment, intracellular calcium mobilization, and ERK phosphorylation. The following table summarizes the available data for this compound and other reference agonists across these assays.
| Agonist | β-Arrestin Recruitment (EC50) | Intracellular Calcium Mobilization (EC50) | ERK1/2 Phosphorylation (EC50) | Reference |
| This compound (Compound 28) | 6.2 nM (hGPR55) | 131 nM (hGPR55) | Not Reported | [1] |
| L-α-lysophosphatidylinositol (LPI) | Reported to be an agonist | ~1-10 µM | ~300 nM | [2][3] |
| AM251 | Agonist activity reported | ~3 µM | ~1 µM | [2][3] |
| O-1602 | Agonist activity reported | Not Reported | 61 nM | |
| ML-184 (CID2440433) | 250 nM | Not Reported | Not Reported |
hGPR55: human GPR55. Data for different agonists are compiled from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.
The data indicates that this compound is a potent agonist in recruiting β-arrestin to the human GPR55 receptor, with an EC50 value in the low nanomolar range. Its potency for inducing calcium mobilization is lower, suggesting a potential bias towards the β-arrestin pathway over the Gαq/PLC pathway. A comprehensive understanding of its functional selectivity would require further characterization in ERK phosphorylation and other relevant signaling assays.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events that are dependent on the coupled G protein subtype. The diagram below illustrates the major signaling pathways associated with GPR55.
Caption: GPR55 signaling pathways.
Experimental Protocols
Accurate evaluation of GPR55 agonist functional selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays cited in this guide.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and G protein-independent signaling.
Principle: The assay often utilizes enzyme fragment complementation (EFC) technology. GPR55 is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Use a stable cell line co-expressing the tagged GPR55 and β-arrestin constructs (e.g., PathHunter® GPR55 cells). Culture the cells in the recommended medium to 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and reference agonists in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plate and incubate for 90 minutes at 37°C.
-
Signal Detection: Add the detection reagent containing the enzyme substrate to each well. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescence using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control and a reference full agonist. Plot the concentration-response curves and calculate the EC50 values using a non-linear regression model.
Caption: β-Arrestin recruitment assay workflow.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following the activation of the Gαq/PLC signaling pathway.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR55 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity.
Protocol:
-
Cell Culture: Use a cell line stably expressing GPR55 (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom assay plate and grow to confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compounds to the cells and immediately start recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the baseline and a reference agonist. Plot the concentration-response curves and calculate the EC50 values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event of both G protein-dependent and β-arrestin-mediated signaling.
Principle: This assay is typically performed using an immunoassay format, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. Following cell lysis, phosphorylated ERK1/2 is detected using a specific primary antibody, which is then recognized by a labeled secondary antibody to generate a detectable signal (colorimetric, fluorescent, or luminescent).
Protocol:
-
Cell Culture and Starvation: Culture GPR55-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to the assay.
-
Agonist Stimulation: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoassay: Perform the immunoassay according to the manufacturer's instructions (e.g., add cell lysates to a pre-coated plate, followed by incubation with primary and secondary antibodies).
-
Signal Detection: Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the total ERK1/2 levels and a vehicle control. Plot the concentration-response curves and calculate the EC50 values.
Conclusion
The evaluation of functional selectivity is crucial for the development of novel GPR55-targeted therapies. This compound demonstrates potent activity in β-arrestin recruitment, suggesting a potential for biased signaling. A comprehensive characterization of this and other novel agonists across multiple signaling pathways will be instrumental in elucidating the therapeutic potential of modulating GPR55 activity in a pathway-specific manner. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical evaluations.
References
Assessing the Biased Agonism of GPR55 Agonist 4 (ML184/CID2440433): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 55 (GPR55) agonist "Agonist 4," identified as ML184 (also known by its PubChem CID, 2440433), with other key GPR55 agonists. The focus is on biased agonism, detailing how these compounds differentially activate distinct downstream signaling pathways. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays.
Comparative Analysis of GPR55 Agonist Activity
The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways. In the context of GPR55, agonists have been shown to exhibit bias towards G-protein-dependent pathways (such as calcium mobilization and ERK1/2 phosphorylation) or β-arrestin recruitment.
The following table summarizes the quantitative data for ML184 (Agonist 4) and other well-characterized GPR55 agonists—the endogenous ligand lysophosphatidylinositol (LPI) and the synthetic agonist AM251—across three key signaling pathways.
| Agonist | Assay | Potency (EC50) | Efficacy (% of Max Response) |
| ML184 (Agonist 4/CID2440433) | GPR55 Agonism (General) | 250 nM[1] | Not Reported |
| ERK1/2 Phosphorylation | Induces phosphorylation[2] | Not Reported | |
| PKCβII Translocation | Induces translocation[2] | Not Reported | |
| L-α-lysophosphatidylinositol (LPI) | β-Arrestin Recruitment | 3.6 µM[3] | ~80% (compared to AM251) |
| Calcium Mobilization | Not Reported | Induces calcium release | |
| ERK1/2 Phosphorylation | ~100-300 nM | Potent activator | |
| AM251 | β-Arrestin Recruitment | ~3 µM | 100% (Reference) |
| Calcium Mobilization | Not Reported | Induces calcium release | |
| ERK1/2 Phosphorylation | ~1 µM | Induces phosphorylation |
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling cascades. The diagram below illustrates the primary pathways discussed in this guide.
Caption: GPR55 signaling pathways initiated by agonist binding.
Experimental Workflow for Assessing Biased Agonism
The determination of biased agonism requires a systematic approach where the activity of a compound is quantified across multiple signaling pathways. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for assessing GPR55 biased agonism.
Signaling Bias Comparison
The differential activation of signaling pathways by various agonists can be visualized to understand their bias profile. This diagram illustrates the concept of how different agonists can favor one pathway over another.
Caption: Conceptual diagram of GPR55 signaling bias.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted from the DiscoverX PathHunter® β-Arrestin Assay.
Objective: To measure the recruitment of β-arrestin to GPR55 upon agonist stimulation.
Materials:
-
PathHunter® HEK293 cells stably co-expressing GPR55-ProLink™ and β-arrestin-Enzyme Acceptor
-
AssayComplete™ Cell Plating Reagent
-
PathHunter® Detection Reagents
-
Test compounds (ML184, LPI, AM251) and vehicle control (e.g., DMSO)
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend cells in AssayComplete™ reagent to the recommended density.
-
Dispense the cell suspension into a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate vehicle.
-
Add the diluted compounds to the cell plate. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a reference full agonist (100%).
-
Generate dose-response curves and calculate EC50 and Emax values using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol is a general method for measuring intracellular calcium changes in HEK293 cells.
Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) following GPR55 activation.
Materials:
-
HEK293 cells transiently or stably expressing GPR55
-
Fura-2 AM fluorescent dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Test compounds and vehicle control
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Cell Plating:
-
Seed GPR55-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBS to remove extracellular dye.
-
-
Compound Addition and Data Acquisition:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to excite at 340 nm and 380 nm and measure emission at ~510 nm.
-
Establish a baseline fluorescence reading.
-
Inject the test compounds at various concentrations and immediately begin recording the fluorescence ratio (340/380 nm).
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time.
-
Determine the peak response for each concentration.
-
Generate dose-response curves and calculate EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps for detecting changes in ERK1/2 phosphorylation via Western blotting.
Objective: To determine the level of ERK1/2 phosphorylation as a measure of GPR55-mediated MAPK pathway activation.
Materials:
-
GPR55-expressing HEK293 cells
-
Serum-free cell culture medium
-
Test compounds and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of test compounds for a specified time (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Generate dose-response curves and determine EC50 and Emax values.
-
References
Safety Operating Guide
Navigating the Disposal of GPR55 Agonist 4: A Step-by-Step Guide for Laboratory Professionals
Crucial Safety Notice: The following guidelines for the disposal of GPR55 agonist 4, a novel research chemical, are based on general best practices for hazardous laboratory waste. A specific Safety Data Sheet (SDS) for "this compound" (CAS No. 3006105-55-8) was not publicly available at the time of this writing. Therefore, it is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department for specific protocols and obtain the supplier-specific SDS before handling or disposing of this compound. The information provided here is intended to supplement, not replace, institutional and regulatory requirements.
Immediate Safety and Handling Precautions
Given that this compound is a potent, CNS-penetrant compound, it should be handled as a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a respirator may be required. Consult your institution's EHS for specific guidance.
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, whether in pure form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
This includes unused or expired compounds, as well as any grossly contaminated items such as weigh boats or filter paper.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and chemically compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container lined with a chemically resistant bag.
-
Glassware should be decontaminated before washing or disposal. The initial rinsate from cleaning contaminated glassware must be collected as hazardous liquid waste. For highly toxic or potent compounds, the first three rinses should be collected as hazardous waste.[1]
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[1][2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals. Secondary containment for liquid waste is highly recommended to prevent spills.[1][3]
3. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 6-12 months), a waste pickup must be requested from your institution's EHS department.
-
Do not transport hazardous waste outside of your laboratory. This should only be done by trained EHS personnel.
Summary of Key Disposal Parameters
The following table summarizes general quantitative guidelines for hazardous chemical waste management in a laboratory setting. These are not specific to this compound but represent common institutional policies.
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely toxic waste | |
| Container Fill Level | Do not fill beyond the shoulder of the container to prevent overfilling. | |
| Empty Container Rinsing | The first rinse of a container that held a hazardous chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. | |
| Storage Time Limit | Typically 6 to 12 months for opened or waste containers. |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous research chemicals. These are not experimental protocols but operational safety procedures derived from guidelines provided by academic and regulatory bodies.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a hazardous research chemical like this compound in a laboratory setting.
Caption: General workflow for the disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Essential Safety and Logistical Information for Handling GPR55 Agonist 4
This document provides crucial safety protocols, operational guidance, and disposal instructions for researchers, scientists, and drug development professionals handling GPR55 agonist 4 (CAS No. 3006105-55-8). Given the potent bioactivity of this compound, adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the compound's known biological activity, information from supplier product data sheets for similar potent small molecules, and general laboratory safety best practices.[1][2][3] A risk assessment should be performed by users based on the specific experimental conditions.
Compound Information
This compound is a potent agonist for the G protein-coupled receptor 55.[4] It has demonstrated high efficacy in inducing β-arrestin recruitment to human GPR55.[4] Due to its high potency, it should be handled with care to avoid accidental exposure.
| Property | Value | Source |
| CAS Number | 3006105-55-8 | |
| Molecular Formula | C19H16FN5O2 | |
| Molecular Weight | 365.36 | |
| Appearance | Solid, Light yellow to yellow | |
| EC50 (hGPR55) | 131 nM | |
| EC50 (rGPR55) | 1.41 nM | |
| Solubility | DMSO: 100 mg/mL (273.70 mM) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Activity | Required PPE | Rationale |
| Handling Solid Compound | - Double nitrile gloves- Chemical splash goggles with side shields- Laboratory coat (fully buttoned)- N95 or higher respirator | Prevents skin and eye contact with the potent powder. Respiratory protection minimizes inhalation risk, especially during weighing. |
| Working with Solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Protects against accidental splashes of the compound in solution. |
| Spill Cleanup | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Disposable shoe covers | Provides enhanced protection during cleanup of potentially widespread contamination. |
Operational and Disposal Plans
Handling and Storage
Engineering Controls:
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
An eyewash station and safety shower must be readily accessible in the work area.
Procedural Guidance:
-
Preparation: Before handling, designate a specific work area and cover surfaces with absorbent, disposable bench paper. Ensure all necessary PPE is donned correctly.
-
Weighing: Carefully weigh the solid compound within a fume hood or ventilated enclosure. Use anti-static tools to minimize the dispersal of powder.
-
Solubilization: Add solvent to the solid slowly to avoid splashing. For stock solutions, use newly opened, anhydrous DMSO to ensure maximum solubility.
-
Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated consumables, including gloves, bench paper, pipette tips, and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
Experimental Protocols
β-Arrestin Recruitment Assay
This protocol is adapted from standard procedures for β-arrestin recruitment assays using CHO-K1 cells.
Materials:
-
CHO-K1 cells stably co-expressing GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoverX).
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin, and streptomycin).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
384-well white, opaque-bottom plates.
-
Luminescence plate reader.
Procedure:
-
Cell Culture: Culture the CHO-K1 GPR55 β-arrestin cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Cell Plating: Harvest the cells and resuspend them in fresh culture medium to a density of 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubation: Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 5 times the final desired concentration.
-
Agonist Stimulation: Add 5 µL of the diluted this compound to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Detection: Add the detection reagent according to the manufacturer's instructions (e.g., for PathHunter® assay). Incubate for 60 minutes in the dark at room temperature.
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Analyze the data using a non-linear regression curve fit to determine the EC50 value of this compound.
Mandatory Visualizations
Caption: GPR55 Signaling Pathway Activation.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
